Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-11-7-3-4-12-13(7)8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBETMYJIGYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450082 | |
| Record name | ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-66-4 | |
| Record name | ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that holds a position of prominence in medicinal chemistry. As purine bioisosteres, these compounds have demonstrated a vast spectrum of biological activities, making them attractive candidates for drug development.[1] Their diverse pharmacological profiles include potent anticancer, kinase inhibitory, anti-inflammatory, and antiviral properties.[2] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of its steric and electronic properties to optimize interactions with biological targets.
Within this important class of molecules, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a key building block. Its functional handles—an amino group and an ethyl ester—provide reactive sites for further chemical modification, making it an invaluable intermediate for the synthesis of more complex, biologically active compounds and chemical libraries. This guide provides a comprehensive overview of a field-proven method for its synthesis and a detailed protocol for its structural characterization.
Synthesis of this compound
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most efficiently achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic component.[3] For the target molecule, the most direct and widely adopted strategy involves the reaction of 3-aminopyrazole (also known as 1H-pyrazol-5-amine) with ethyl (ethoxymethylene)cyanoacetate.
Causality of Reagent Selection and Reaction Mechanism
The choice of ethyl (ethoxymethylene)cyanoacetate is critical. This reagent contains three key electrophilic centers: the cyano group, the ester carbonyl, and the ethoxymethylene carbon. The 3-aminopyrazole possesses two nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic NH2 group. The reaction proceeds with high regioselectivity, which can be explained by a stepwise mechanism:
-
Initial Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the endocyclic nitrogen (N1) of the 3-aminopyrazole onto the electron-deficient β-carbon of the ethoxymethylene group. This is favored over attack by the exocyclic amino group due to the higher nucleophilicity of the ring nitrogen. This step results in the formation of a Michael-type adduct and the elimination of ethanol.
-
Intramolecular Cyclization: The intermediate then undergoes a rapid intramolecular cyclization. The exocyclic amino group attacks the electrophilic carbon of the nitrile (cyano) group.
-
Tautomerization: A final tautomerization step yields the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
This mechanistic pathway ensures the desired regiochemical outcome, with the amino group at position 7 and the carboxylate group at position 6.
Visualization of Synthetic Workflow
The overall transformation from starting materials to the final product is illustrated below.
Caption: Synthetic workflow for the one-pot cyclocondensation reaction.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Aminopyrazole (1.0 eq)
-
Ethyl (ethoxymethylene)cyanoacetate (1.05 eq)
-
Absolute Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazole (1.0 eq).
-
Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of aminopyrazole).
-
To the stirring solution, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.
Summary of Reaction Parameters
| Parameter | Description | Rationale |
| Reactants | 3-Aminopyrazole, Ethyl (ethoxymethylene)cyanoacetate | Provides the necessary pyrazole and C3 fragments for cyclization.[4] |
| Stoichiometry | ~1:1.05 (Aminopyrazole:Cyanoacetate) | A slight excess of the cyanoacetate ensures complete consumption of the aminopyrazole. |
| Solvent | Absolute Ethanol | Good solvent for reactants; the product has lower solubility upon cooling, aiding precipitation. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4-6 hours | Typical duration for this type of condensation to reach completion. |
| Work-up | Cooling and Filtration | Simple, non-chromatographic method to isolate the solid product. |
Characterization of the Final Product
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The molecular formula is C₉H₁₀N₄O₂ with a molecular weight of 206.20 g/mol .[5][6]
Visualization of Characterization Logic
Caption: A logical workflow for the comprehensive characterization of the title compound.
Expected Analytical Data
The following table summarizes the expected data from standard analytical techniques used to validate the structure of the product.
| Analytical Technique | Expected Observation / Data | Interpretation |
| ¹H NMR | δ ~1.3-1.4 ppm (t, 3H, J ≈ 7 Hz)δ ~4.3-4.4 ppm (q, 2H, J ≈ 7 Hz)δ ~7.0-7.5 ppm (br s, 2H)δ ~8.0-8.1 ppm (d, 1H)δ ~8.4-8.5 ppm (s, 1H)δ ~8.6-8.7 ppm (d, 1H) | Triplet and quartet confirm the ethyl ester group (-OCH₂CH₃).Broad singlet corresponds to the amino (-NH₂) protons.Distinct signals in the aromatic region for the C2-H, C3-H, and C5-H protons of the heterocyclic core.[7] |
| ¹³C NMR | δ ~14-15 ppmδ ~60-61 ppmδ ~90-160 ppm (multiple signals)δ ~165-167 ppm | Signals for the ethyl group carbons (CH₃ and OCH₂).A series of signals corresponding to the carbons of the fused aromatic rings.Signal for the ester carbonyl carbon (C=O).[7][8] |
| Mass Spectrometry (ESI-MS) | m/z ≈ 207.08 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecular ion, confirming the molecular weight of 206.20 g/mol . |
| FTIR Spectroscopy | ~3450-3300 cm⁻¹ (two bands)~3000-2900 cm⁻¹~1700-1680 cm⁻¹ (strong)~1650-1550 cm⁻¹ | N-H stretching vibrations of the primary amine (-NH₂).C-H stretching of the alkyl and aromatic groups.Strong C=O stretching of the ester group.C=C and C=N stretching of the pyrazolopyrimidine ring.[9] |
| Melting Point | To be determined | A sharp melting point range indicates high purity of the synthesized compound. |
Conclusion and Future Directions
This guide outlines a robust and efficient synthesis of this compound, a valuable intermediate in drug discovery. The described cyclocondensation reaction is reliable and scalable, and the detailed characterization protocol provides a clear framework for structural verification and purity assessment. The dual functionality of this molecule allows for subsequent diversification, such as amide bond formation at the ester position or substitution on the amino group, paving the way for the exploration of novel chemical space and the development of new therapeutic agents targeting a range of diseases.
References
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ChemSynthesis. (2025). This compound. ChemSynthesis. Retrieved from [Link]
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Youssef, M. S. K., et al. (2008). ChemInform Abstract: Synthesis of Some New Heterocycles Derived from Ethyl 7-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate of Biological Importance. ResearchGate. Retrieved from [Link]
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Various Authors. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Preprints.org. Retrieved from [Link]
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Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Longdom Publishing. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Retrieved from [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
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Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of a Privileged Scaffold
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound built upon the pyrazolo[1,5-a]pyrimidine core. This scaffold is of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple biological targets.[1] Notably, derivatives of this core have shown potent and selective inhibitory activity against various protein kinases, making them promising candidates for the development of novel therapeutics, particularly in oncology.[1][2][3] The precise physicochemical properties of individual derivatives, such as the title compound, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, ultimately influencing their efficacy and safety as potential drug candidates.[4][5][6][7][8]
This guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, we present detailed, field-proven protocols for their determination. This approach ensures a self-validating system for researchers seeking to characterize this and similar molecules.
Molecular Identity and Structural Characteristics
A foundational understanding of a compound begins with its unequivocal identification and structure.
Caption: Core identification parameters for this compound.
Core Physicochemical Properties: Knowns and Unknowns
The "drug-likeness" of a molecule is heavily influenced by a key set of physicochemical parameters.[5][9] These properties govern absorption, distribution, metabolism, and excretion (ADME).[8] Below is a summary of the available data for the title compound, highlighting the current gaps in experimental knowledge.
| Property | Value/Data | Significance in Drug Development |
| Melting Point (°C) | Not available[10] | A sharp melting point is an indicator of purity. It also influences solubility and dissolution rate. |
| Aqueous Solubility | Not experimentally determined | Crucial for oral bioavailability; a compound must dissolve to be absorbed. Low solubility can hinder in vitro and in vivo studies.[11] |
| Lipophilicity (LogP) | XlogP (predicted): 0.7[12] | Affects membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogP is a balance between solubility and permeability.[13] |
| pKa | Not experimentally determined | The acid dissociation constant determines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[14] |
| Hydrogen Bond Donors | 1 (amine group) | Influences solubility and membrane permeability, as per Lipinski's Rule of 5.[15][16][17] |
| Hydrogen Bond Acceptors | 5 (nitrogens and oxygens) | Affects solubility and target binding interactions.[15][16][17] |
This compound adheres to Lipinski's Rule of Five, suggesting a higher likelihood of oral bioavailability.[15][16][17][18]
Experimental Protocols for Physicochemical Characterization
The absence of key experimental data necessitates robust and reproducible methods for their determination. The following protocols are standard in the pharmaceutical industry.
Melting Point Determination
The melting point provides a quick, reliable indication of purity. Impurities typically depress and broaden the melting range.[19]
Caption: Workflow for determining the melting point of a solid organic compound.
Detailed Protocol:
-
Sample Preparation : Place a small amount of this compound on a clean, dry surface and crush it into a fine powder.[20][21]
-
Capillary Loading : Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. Repeat until a column of 1-2 mm is achieved.[20][21]
-
Measurement : Place the capillary tube in a calibrated melting point apparatus.[22]
-
Heating and Observation : Heat the sample. For an unknown compound, a rapid heating rate can be used to find an approximate melting range. For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[21]
-
Data Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This range is the melting point.[21][22]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[23][24]
Detailed Protocol:
-
Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[23]
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : The solubility is calculated from the measured concentration in the saturated solution.
pKa Determination
The pKa can be determined by several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.[25][26][27][28]
This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.[29][30][31]
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A Spectroscopic Guide to Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate: Structure Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines. This guide provides a detailed analysis of the spectroscopic data for a key derivative, ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's constitution.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the pyrazolopyrimidine core, the protons of the ethyl ester group, and the amino protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-5 |
| ~8.10 | d | 1H | H-2 |
| ~7.90 | s (br) | 2H | -NH₂ |
| ~6.70 | d | 1H | H-3 |
| ~4.30 | q | 2H | -OCH₂CH₃ |
| ~1.35 | t | 3H | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on the analysis of related pyrazolo[1,5-a]pyrimidine structures and may vary slightly based on experimental conditions.
Interpretation of the ¹H NMR Spectrum
The downfield region of the spectrum is characterized by the signals of the aromatic protons. The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent pyrimidine ring and the electron-withdrawing nature of the ester group. The pyrazole protons, H-2 and H-3, will appear as doublets due to their coupling to each other. The amino group protons typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent. The ethyl ester group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~158.0 | C-7 |
| ~152.0 | C-5 |
| ~148.0 | C-3a |
| ~140.0 | C-2 |
| ~108.0 | C-3 |
| ~95.0 | C-6 |
| ~60.0 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on the analysis of related pyrazolo[1,5-a]pyrimidine structures and may vary slightly based on experimental conditions.
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the ethyl ester group is expected to be the most downfield signal, typically appearing around 165 ppm. The carbons of the heterocyclic core will resonate in the aromatic region (90-160 ppm). The carbon bearing the amino group (C-7) and the bridgehead carbon (C-3a) are expected at the lower field end of this region. The ethyl group carbons will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (ester) |
| 1640-1580 | Medium-Strong | C=N and C=C stretching (ring) |
| ~1250 | Strong | C-O stretching (ester) |
Interpretation of the IR Spectrum
The presence of the primary amino group will be indicated by a pair of medium to strong absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group of the ethyl ester. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the pyrazolopyrimidine ring system.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental artifacts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The molecular formula of this compound is C₉H₁₀N₄O₂.[2]
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
| 178 | [M - C₂H₄]⁺ |
| 161 | [M - OCH₂CH₃]⁺ |
| 133 | [M - COOCH₂CH₃]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 206, corresponding to the molecular weight of the compound.[2] Common fragmentation pathways for ethyl esters include the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to a fragment at m/z 178, and the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 161. The loss of the entire ethoxycarbonyl group (COOCH₂CH₃, 73 Da) would result in a fragment at m/z 133, corresponding to the 7-aminopyrazolo[1,5-a]pyrimidine core.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Key Structural Features and Processes
To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a potential fragmentation pathway in mass spectrometry.
Molecular Structure with Atom Numbering for NMR
Sources
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Initial Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidines
For Immediate Release
This technical guide delves into the foundational chemistry of pyrazolo[1,5-a]pyrimidine compounds, a class of heterocyclic molecules that have emerged as a "privileged scaffold" in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document outlines the historical context of their discovery and provides a detailed exploration of the seminal synthetic methodologies that continue to form the bedrock of their production.
Introduction: The Emergence of a Versatile Core
The pyrazolo[1,5-a]pyrimidine nucleus, a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring, has garnered significant attention for its wide spectrum of biological activities. These compounds are integral to numerous therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1] Their rigid, planar framework is highly amenable to chemical modification at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This versatility has made the pyrazolo[1,5-a]pyrimidine scaffold a cornerstone in the design of targeted therapies.
The Initial Discovery: A Mid-20th Century Exploration of Fused Heterocycles
The historical roots of pyrazolo[1,5-a]pyrimidine chemistry can be traced back to the mid-20th century, a period of intense exploration into the synthesis and properties of fused heterocyclic systems.[1] Early investigations were primarily focused on fundamental chemical reactivity and the establishment of viable routes to construct this novel bicyclic framework.[1] While a single, definitive "discovery" paper is not easily isolated, the foundational work of this era established the key synthetic principles that would later enable the development of a multitude of bioactive compounds. The significance of this scaffold in medicinal chemistry was more broadly recognized in the latter half of the 20th century, particularly in the 1980s and 1990s, as these compounds were identified as potent enzyme inhibitors, especially of protein kinases.[1]
Foundational Synthesis: The Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
The most frequently employed and historically significant strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1] This robust and versatile method remains a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis due to its efficiency in constructing the fused bicyclic system.
Mechanistic Causality
The reaction proceeds via a cyclocondensation pathway. The 5-aminopyrazole acts as a binucleophile, with the endocyclic NH and the exocyclic amino group participating in the reaction. The β-dicarbonyl compound, in its enol or enolate form, provides a 1,3-dielectrophilic partner. The reaction is typically catalyzed by acid or base, which facilitates the key bond-forming steps.
The generally accepted mechanism involves an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic pyrazole nitrogen onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction is a critical consideration and is influenced by the nature of the substituents on both the aminopyrazole and the β-dicarbonyl compound, as well as the reaction conditions.
Diagram of the General Reaction Mechanism
Sources
An In-Depth Technical Guide to Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-66-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, identified by the CAS number 43024-66-4, is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with a wide range of biological targets. Pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects. This guide provides a comprehensive overview of the chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
Chemical Properties and Synonyms
A clear understanding of the fundamental chemical properties of a compound is paramount for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 43024-66-4 |
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | 7-Amino-6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine, 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester, Ethyl 7-amino-8-hydropyrazolo[1,5-a]pyrimidine-6-carboxylate, Pyrazolo[1,5-a]pyrimidine-6-carboxylicacid,7-amino-,ethylester |
| InChI Key | ZIFBETMYJIGYRV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N)N2C(N=C1)=CC=N2 |
Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry, with several versatile methods available. The most common and efficient strategies involve the condensation of a 5-aminopyrazole precursor with a suitable three-carbon electrophilic synthon, typically a β-dicarbonyl compound or its equivalent.[1]
A general synthetic workflow is depicted below:
Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.
This approach offers the advantage of introducing a variety of substituents onto the pyrazole and pyrimidine rings by selecting appropriately functionalized starting materials. Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times.[1]
Potential Therapeutic Applications: Protein Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The structural similarity of pyrazolo[1,5-a]pyrimidines to the ATP (adenosine triphosphate) purine ring allows them to act as competitive inhibitors in the ATP-binding pocket of various kinases.[1]
Derivatives of the pyrazolo[1,5-a]pyrimidine class have shown inhibitory activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs)[2]
-
Tropomyosin Receptor Kinases (Trks)[3]
-
Phosphoinositide 3-Kinases (PI3Ks)[4]
The specific biological activity of this compound has not been extensively reported in publicly available literature. However, based on the known activities of structurally related compounds, it is a promising candidate for screening against various protein kinases and other therapeutic targets.
Experimental Protocols
For researchers investigating the therapeutic potential of this compound and its analogs, the following experimental protocols for in vitro assays are provided as a starting point.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor (this compound) or DMSO (as a control).[1]
-
Add 2 µL of the target kinase and 2 µL of the kinase-specific substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and, consequently, the kinase activity.
Caption: ADP-Glo™ kinase inhibition assay workflow.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these concentrations for 48-72 hours.[1]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plates for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1]
Caption: MTT cell viability assay workflow.
Safety and Handling
Conclusion
This compound is a member of a promising class of heterocyclic compounds with significant potential in drug discovery, particularly as protein kinase inhibitors. This guide has provided a foundational understanding of its chemical properties, synthetic approaches, and relevant experimental protocols. Further investigation into the specific biological activities and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
Please note that while the following references provide valuable context on the pyrazolo[1,5-a]pyrimidine scaffold and related assays, specific literature detailing the synthesis and biological activity of CAS 43024-66-4 is limited. Researchers are encouraged to use the information herein as a basis for their own investigations.
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 988. [Link]
-
ChemSynthesis. (2025). This compound. [Link]
-
Stypik, M., et al. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 24(1), 789. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(23), 7799. [Link]
-
Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 306-311. [Link]
-
Hernández-Vázquez, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7175. [Link]
-
Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 306-311. [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-53. [Link]
-
Behbehani, H., et al. (2010). Synthesis of 7-substituted pyrazolo [1, 5-a] pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. ARKIVOC, 2010(ii), 267-282. [Link]
-
Tjipangandjara, K. F., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(5), 1172-1183. [Link]
-
Hassan, A. S., et al. (2021). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 209-223. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 988. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Yallappa, G. N., et al. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Heterocyclic Letters, 8(1), 79-86. [Link]
-
PubChem. (n.d.). Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]
-
Lee, S., et al. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(24), 7564-7568. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 9, S113-S122. [Link]
-
Brancale, A., et al. (2019). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules, 24(18), 3369. [Link]
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Biological Screening of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
An In-Depth Technical Guide:
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine (PP) core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2][3] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, making it an ideal starting point for combinatorial library design and drug discovery campaigns.[1][4]
Historically and currently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[5][6][7] A predominant and compelling application lies in the development of protein kinase inhibitors for targeted cancer therapy.[5][8][9] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a frequent driver of oncogenesis, making them high-value targets for small-molecule inhibitors.[8] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of a wide array of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), EGFR, B-Raf, and MEK.[8][10][11][12] In fact, two of the three FDA-approved drugs for NTRK fusion cancers are built upon this core structure, underscoring its clinical relevance.[2][11]
This guide provides a comprehensive, field-proven framework for the biological screening of novel pyrazolo[1,5-a]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating screening cascade from initial hit identification to preclinical evaluation.
Part 1: Designing a Robust Screening Cascade
A successful screening campaign does not rely on a single assay but on a tiered, logical progression of experiments known as a screening cascade. This approach is designed to efficiently triage large numbers of compounds, progressively generating more detailed biological and pharmacological data for a shrinking pool of the most promising candidates. The goal is to "fail fast, fail cheap," eliminating compounds with undesirable properties early to focus resources on those with genuine therapeutic potential.[13]
Our cascade begins with high-throughput biochemical assays to identify direct target engagement, progresses to cell-based assays to confirm activity in a biological context, incorporates early ADME-Tox profiling to assess drug-like properties, and culminates in in vivo models to evaluate efficacy.
Caption: A typical drug discovery screening cascade for novel kinase inhibitors.
Part 2: Primary Screening - High-Throughput Target-Based Assays
The primary screen is the first crucial step, where a large library of novel pyrazolo[1,5-a]pyrimidine derivatives is tested to identify initial "hits" that interact with the desired biological target. For this scaffold, the most common targets are protein kinases.[8][14]
Causality Behind Experimental Choice: We begin with a target-based biochemical assay rather than a cell-based one for several reasons. Biochemical assays are generally faster, less expensive, more amenable to automation and high-throughput screening (HTS), and they provide a direct measure of a compound's ability to inhibit the target enzyme's activity without the complexities of cell permeability, off-target effects, or cellular metabolism.[15][16] This allows for the rapid and cost-effective identification of direct inhibitors from a large compound collection.[17][18]
A gold-standard method for kinase HTS is the detection of adenosine diphosphate (ADP), the universal product of kinase-catalyzed phosphorylation.[17]
Protocol: High-Throughput Kinase Inhibition Assay (ADP Detection)
This protocol describes a generic, fluorescence-based, enzyme-coupled assay for detecting ADP, suitable for HTS.
Principle: The amount of ADP produced by the target kinase is proportional to its activity. This ADP is used in a coupled enzyme reaction to generate a fluorescent signal. An inhibitor will reduce kinase activity, leading to less ADP production and a lower fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may need optimization for the specific kinase.
-
Enzyme & Substrate Solution: In assay buffer, prepare a solution containing the recombinant target kinase at a concentration that yields a robust signal (typically determined during assay development) and its specific peptide or protein substrate.
-
ATP Solution: Prepare a solution of ATP in assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the kinase. Using Km-level ATP ensures the assay is sensitive to competitive inhibitors.[19]
-
Test Compounds: Prepare 10 mM stock solutions of pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. From these, create intermediate dilutions in assay buffer.
-
Detection Reagent: Prepare the ADP detection solution according to the manufacturer's instructions (e.g., ADP-Glo™, Transcreener® ADP²). This typically contains coupling enzymes and substrates that convert ADP into a detectable signal (luminescence, fluorescence polarization, etc.).
-
-
Assay Procedure (384-well plate format):
-
Compound Plating: Dispense 50 nL of test compound solutions into the wells of a low-volume 384-well plate. Include controls:
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a known, potent inhibitor of the target kinase.
-
-
Enzyme/Substrate Addition: Add 5 µL of the Enzyme & Substrate Solution to all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate Reaction: Add 5 µL of the ATP Solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The optimal time may vary depending on the kinase's turnover rate.
-
Stop Reaction & Detect Signal: Add 10 µL of the Detection Reagent to all wells. This simultaneously stops the kinase reaction and initiates the signal-generating reaction. Incubate as per the manufacturer's protocol (typically 30-60 minutes at room temperature).
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., a fluorescence reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Compounds showing inhibition above a defined threshold (e.g., >50% at a 10 µM screening concentration) are considered "hits" and are selected for the next stage.
-
Part 3: Secondary Screening & Cellular Validation
Hits from the primary screen require further characterization. This stage confirms their potency, assesses selectivity, and, most importantly, verifies their activity in a more physiologically relevant cellular environment.[20]
Dose-Response and IC50 Determination
The first step is to confirm the activity of the hits and determine their potency by generating a dose-response curve. This involves testing the compound over a range of concentrations (typically using a 10-point, 3-fold serial dilution) in the same biochemical assay used for the primary screen. The resulting data is plotted, and a non-linear regression analysis is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Activity: The MTT Assay
Causality Behind Experimental Choice: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or cellular metabolism. Therefore, assessing a compound's ability to inhibit cell proliferation or induce cell death is a critical validation step.[21] The MTT assay is a widely used, robust, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[22]
Protocol: Cell Viability Assessment (MTT Assay)
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (i.e., living) cells to form an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells.[22]
Caption: Step-by-step workflow of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture (e.g., a relevant cancer cell line).
-
Prepare a cell suspension in complete culture medium and seed into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[23]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubate for the desired exposure period (typically 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[24]
-
Expert Insight: It is crucial to use phenol red-free medium during this step if possible, as phenol red can interfere with absorbance readings.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.[25]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well.[23]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[24][25] A reference wavelength of 630 nm can be used to subtract background noise.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that reduces cell viability by 50%).
-
Mechanism of Action (MoA) Validation
For compounds showing good cellular potency (low EC50), the next step is to confirm that the observed cytotoxicity is a result of inhibiting the intended target kinase. A standard method for this is Western Blotting to analyze the phosphorylation state of a known downstream substrate of the target kinase.
Example - Pim-1 Kinase Inhibitor: Pim-1 kinase is known to phosphorylate the pro-apoptotic protein BAD at Ser112, which inhibits apoptosis. A potent Pim-1 inhibitor should decrease the levels of phosphorylated BAD (p-BAD).
Protocol Outline: Western Blot for p-BAD
-
Cell Treatment & Lysis: Treat cancer cells (e.g., MV-4-11) with an effective concentration (e.g., 3x EC50) of the pyrazolo[1,5-a]pyrimidine derivative for a defined period (e.g., 6 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-BAD (Ser112).
-
Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A reduction in the p-BAD signal in compound-treated cells compared to vehicle-treated cells provides strong evidence of on-target activity.[10] The membrane should be stripped and re-probed for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading.
Part 4: In Vitro ADME-Tox Profiling
A potent and selective inhibitor is of little therapeutic value if it has poor drug-like properties. ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology (Tox) profiling are essential for identifying compounds with favorable pharmacokinetics and a good safety profile.[13] These assays should be conducted early to guide lead optimization.
Key In Vitro ADME-Tox Assays:
| Assay | Purpose | Typical Method | Desired Outcome |
| Metabolic Stability | To assess how quickly the compound is metabolized by liver enzymes. | Incubation with liver microsomes (human, rat) | Moderate to high stability (long half-life) |
| CYP450 Inhibition | To check for potential drug-drug interactions by inhibiting key metabolic enzymes. | Incubation with recombinant CYP isozymes | No or weak inhibition of major CYPs (e.g., 3A4, 2D6) |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Equilibrium dialysis | Moderate binding (unbound fraction is active) |
| Permeability | To predict oral absorption by assessing passage across an intestinal barrier model. | Caco-2 or PAMPA assay | High permeability |
| hERG Inhibition | To screen for potential cardiotoxicity. | Patch-clamp or fluorescence-based assays | No or weak inhibition (high IC50) |
Data sourced and synthesized from multiple references.[10][26][27][28]
Part 5: Preclinical Evaluation - In Vivo Efficacy
Compounds that demonstrate potent and selective on-target cellular activity, coupled with a promising ADME-Tox profile, are nominated as lead candidates for in vivo testing.[29] The primary goal of these studies is to determine if the compound can inhibit tumor growth in a living organism.[30]
Causality Behind Experimental Choice: In vitro systems, even 3D models, cannot fully replicate the complexity of a tumor within an organism, which includes the tumor microenvironment, vasculature, and systemic metabolism. In vivo models are therefore indispensable for evaluating a drug's true therapeutic potential and assessing its overall safety profile in a whole biological system.[21][29]
Protocol Outline: Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess anti-cancer efficacy.[30]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.[30]
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., one that is sensitive to the compound in vitro) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.[30] Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Positive Control, and Test Compound groups).
-
Compound Administration: Administer the pyrazolo[1,5-a]pyrimidine derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Monitoring: Monitor tumor volume, animal body weight (as a measure of toxicity), and overall animal health throughout the study.[30]
-
Endpoint Analysis: The study is concluded when tumors in the vehicle group reach a predetermined maximum size. Key endpoints are Tumor Growth Inhibition (TGI) and, in some cases, analysis of the excised tumors for biomarkers of target engagement.[29][30]
Part 6: Data Synthesis and Hit-to-Lead Progression
The culmination of the screening cascade is the integration of all data to select the best compounds for lead optimization. This is a multi-parameter decision-making process where no single data point is considered in isolation.
Caption: Decision-making workflow for hit-to-lead progression.
An ideal lead candidate would exhibit the following profile:
-
Potency: High biochemical potency (IC50 in the low nM range) and cellular potency (EC50 < 1 µM).[10]
-
Selectivity: High selectivity for the target kinase over other kinases, especially those known to cause off-target toxicities.
-
Favorable ADME: Good metabolic stability, high permeability, and no significant CYP or hERG inhibition.
-
Efficacy: Demonstrates significant and dose-dependent tumor growth inhibition in in vivo models at well-tolerated doses.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively and efficiently navigate the complex process of screening novel pyrazolo[1,5-a]pyrimidine derivatives, maximizing the potential for discovering next-generation therapeutics.
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Tautomeric forms of aminopyrazolo[1,5-a]pyrimidines
An In-Depth Technical Guide to the Tautomeric Forms of Aminopyrazolo[1,5-a]pyrimidines
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities, particularly as a protein kinase inhibitor.[1][2] The introduction of an amino group to this privileged scaffold introduces the phenomenon of tautomerism—a dynamic equilibrium between structural isomers that differ in the position of a proton. This guide provides a comprehensive exploration of the tautomeric forms of aminopyrazolo[1,5-a]pyrimidines, delving into the analytical methodologies for their characterization, the factors governing their equilibrium, and the profound implications of this isomerism for drug design and biological function. For researchers and drug development professionals, a thorough understanding of tautomerism is not merely academic; it is critical for rational drug design, interpreting structure-activity relationships (SAR), and optimizing pharmacokinetic profiles.[3]
The Landscape of Tautomerism in Aminopyrazolo[1,5-a]pyrimidines
Tautomerism in aminopyrazolo[1,5-a]pyrimidines primarily manifests as amino-imino tautomerism. The mobile proton can reside on the exocyclic nitrogen atom, resulting in the amino form, or migrate to a ring nitrogen atom, yielding an imino form. For instance, in a 7-aminopyrazolo[1,5-a]pyrimidine, the equilibrium exists between the 7-amino tautomer and the 7-imino tautomer.
While amino-imino tautomerism is the most prominent, annular tautomerism involving the pyrazole ring protons can also occur, though it is often less significant in the neutral state. The specific tautomer that predominates is not arbitrary; it is a function of its intrinsic stability and its interactions with the surrounding environment. This equilibrium is crucial because different tautomers exhibit distinct electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes, which directly dictate their interaction with biological targets.
Caption: Fig. 1: Amino-Imino Tautomeric Equilibrium.
Elucidating the Dominant Tautomer: A Multi-Faceted Approach
Determining the predominant tautomeric form in different states (solid, solution) requires a combination of sophisticated analytical techniques and computational modeling. Each method provides a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Sentinel
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[4][5] By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the location of the mobile proton.
-
¹H NMR: The chemical shift of the proton on the exocyclic nitrogen is a key indicator. A broad singlet in the range of δ 5-8 ppm often suggests an amino (-NH₂) group, whereas a signal further downfield might indicate an imino (=NH) proton. Furthermore, long-range couplings between the pyrimidine ring protons (H-5 and H-7) and the methyl groups can help distinguish between isomers.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms attached to the amino/imino group (e.g., C7) and adjacent carbons are highly sensitive to the tautomeric state. A C-N single bond (amino) will have a different resonance from a C=N double bond (imino).
-
¹⁵N NMR: Direct observation of the nitrogen resonances provides the most unambiguous data.[7] The chemical shift of a nitrogen atom in an amino group is significantly different from that in an imino group.
-
Sample Preparation: Dissolve 5-10 mg of the aminopyrazolo[1,5-a]pyrimidine sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
Advanced Experiments (if needed): If assignments are ambiguous, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H connectivities.
-
Analysis: Compare the observed chemical shifts with literature values for model compounds with "fixed" tautomeric structures (e.g., N-methylated derivatives) or with computationally predicted spectra.[8] The chemical shift of C7 is a particularly useful diagnostic marker.
Caption: Fig. 2: NMR Workflow for Tautomer Analysis.
X-ray Crystallography: The Solid-State Snapshot
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[4] By precisely mapping the electron density, it can locate hydrogen atoms and determine bond lengths with high accuracy.
-
Causality: The C-N bond length is a key differentiator. A typical C-NH₂ single bond is ~1.36 Å, whereas a C=NH double bond is significantly shorter, around 1.28 Å. The observed bond length in the crystal structure provides unambiguous proof of the dominant tautomer in the crystalline form.[9] It is crucial to remember that the solid-state structure may not be the same as the dominant form in solution due to packing forces and intermolecular interactions.[9]
UV-Vis Spectroscopy and Computational Chemistry
-
UV-Vis Spectroscopy: Different tautomers possess distinct conjugated π-systems, leading to different electronic absorption spectra (λ_max_). By studying the absorption spectrum in solvents of varying polarity, one can observe shifts in the equilibrium, providing indirect evidence of tautomerism.[10]
-
Computational Studies: Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of all possible tautomers. These calculations can be performed for the gas phase and can incorporate solvent effects using models like the Polarizable Continuum Model (PCM).[10][11] While computational results must be validated experimentally, they provide crucial insights into the energetic landscape of the tautomeric system.
Table 1: Summary of Analytical Data for Tautomer Identification
| Technique | Amino Form (-NH₂) | Imino Form (=NH) |
| ¹H NMR | δ(NH) ≈ 5-8 ppm (broad singlet) | δ(NH) > 9 ppm (often sharper) |
| ¹³C NMR | δ(C-NH₂) characteristic of sp² C-N single bond | δ(C=NH) deshielded, characteristic of C=N double bond |
| X-ray Crystallography | C-N bond length ≈ 1.36 Å | C-N bond length ≈ 1.28 Å |
| UV-Vis | Distinct λ_max_ | Different λ_max_ due to altered chromophore |
Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance influenced by several interconnected factors.
Caption: Fig. 3: Key Factors Influencing Tautomerism.
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyrazolo[1,5-a]pyrimidine ring system can stabilize or destabilize a particular tautomer. Electron-withdrawing groups can favor the imino form by increasing the acidity of the amino protons, while electron-donating groups generally favor the amino form.[11]
-
Solvent: The polarity and hydrogen-bonding capacity of the solvent play a major role.[10] Polar protic solvents (like water or methanol) can stabilize more polar tautomers through hydrogen bonding. In contrast, nonpolar aprotic solvents (like hexane or toluene) favor the less polar tautomer. This solvatochromism is often observable with UV-Vis spectroscopy.[10][12]
-
pH and Protonation: The state of protonation dramatically alters the electronic landscape. Under acidic conditions, ring nitrogens can become protonated, which can lock the molecule into a specific tautomeric form or shift the equilibrium significantly.[13]
Consequence and Application in Drug Discovery
The study of tautomerism is paramount in the development of aminopyrazolo[1,5-a]pyrimidine-based drugs.
-
Target Recognition and Binding: The biologically active species is the tautomer that correctly fits into the target's binding site (e.g., the ATP-binding pocket of a kinase).[1] A change in tautomeric form alters the arrangement of hydrogen bond donors and acceptors, which can be the difference between a potent inhibitor and an inactive compound. For example, the interaction between the morpholine oxygen and Val-828 in PI3K inhibitors highlights the importance of a specific conformation.[14]
-
Structure-Activity Relationship (SAR) Interpretation: A clear understanding of the dominant tautomer is essential for building accurate SAR models. Without this knowledge, efforts to optimize a compound series can be misguided. For instance, modifying a substituent may inadvertently shift the tautomeric equilibrium, leading to an unexpected drop in activity that is wrongly attributed to steric or electronic effects of the new group.[3]
-
ADME Properties: Tautomerism influences key physicochemical properties that govern a drug's ADME profile. Lipophilicity (LogP), solubility, and pKa can differ significantly between tautomers. The predominant form will dictate the molecule's ability to cross cell membranes, its solubility in physiological fluids, and its metabolic stability.[3]
Conclusion
The tautomerism of aminopyrazolo[1,5-a]pyrimidines is a fundamental chemical property with far-reaching consequences in drug discovery and development. The amino-imino equilibrium, governed by a subtle interplay of electronic, solvent, and pH effects, dictates the molecule's biological activity and physicochemical properties. A rigorous, multi-technique approach, combining NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for unequivocally identifying the predominant tautomeric forms. By embracing the complexity of tautomerism, medicinal chemists can more effectively design and optimize the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics, transforming a potential liability into a tool for rational drug design.
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X-ray Crystallography of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives: From Synthesis to Structure-Based Drug Design
An In-Depth Technical Guide
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its core role in numerous potent kinase inhibitors.[1][2] Derivatives of this heterocyclic system are pivotal in the development of targeted therapies for cancer and inflammatory diseases.[1][3] This guide provides an in-depth exploration of the critical path from chemical synthesis of novel Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives to their ultimate structural elucidation via single-crystal X-ray diffraction (SCXRD). We will dissect the causality behind experimental choices in crystallization, the workflow of diffraction analysis, and the interpretation of structural data to inform structure-activity relationships (SAR) and accelerate drug discovery.[4][5]
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, has garnered significant attention for its ability to act as a bioisostere for purines, enabling it to effectively compete with ATP for the binding sites of protein kinases.[6] These enzymes are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3]
Compounds based on this scaffold have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and FMS-like Tyrosine Kinase 3 (FLT3).[4][5][7] The core's nitrogen atoms frequently form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[4][8] The this compound framework is a particularly valuable starting point, offering multiple sites for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.[9][10]
Unambiguously determining the three-dimensional arrangement of atoms in these derivatives is paramount. SCXRD is the gold standard technique for this, providing precise data on molecular conformation, stereochemistry, and the subtle non-covalent interactions that govern both crystal packing and ligand-receptor binding.[11][12][13][14]
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The efficient synthesis of a diverse library of derivatives is the first step. One-pot, multi-component reactions are often favored for their efficiency and atom economy.[3][9] A general, yet robust, synthetic approach is outlined below.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core.
-
Reactant Preparation: In a microwave-safe vessel, combine 5-amino-1H-pyrazole (1 equivalent), a suitable β-dicarbonyl compound or its equivalent (e.g., ethyl 2-cyano-3-ethoxyacrylate for the title compound), and a catalytic amount of a base (e.g., piperidine) in a minimal amount of a high-boiling solvent like ethanol or DMF.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. A typical starting point is 120 °C for 20-30 minutes.[9] The rationale here is that microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating.
-
Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting crude solid is then purified. The choice of purification method is critical; for crystallization, high purity (>98%) is essential. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel are standard procedures.
-
Derivatization: The core structure, such as this compound, can be further functionalized. For instance, the 7-amino group can be acylated or used in coupling reactions to introduce diverse substituents, thereby exploring the chemical space for desired biological activity.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging bottleneck. Crystallization is a process of bringing a solution from a state of stable solubility to a supersaturated state in a slow, controlled manner, allowing molecules to self-assemble into a highly ordered lattice.[15][16]
Core Principles for Crystallizing Pyrazolo[1,5-a]pyrimidine Derivatives
-
Solvent Selection is Key: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[16] For these derivatives, which possess both polar (amino, carboxylate) and non-polar (aromatic rings) features, solvent mixtures are often effective. Common choices include Dichloromethane/Hexane, Ethyl Acetate/Methanol, or Acetone/Water.
-
Purity is Non-Negotiable: Impurities can disrupt the crystal lattice, preventing the formation of well-ordered single crystals. Ensure the starting material is of the highest possible purity.[15]
Step-by-Step Crystallization Protocol
-
Preparation of a Saturated Solution: In a small, clean vial, dissolve the purified compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Acetone) with gentle warming until all solid disappears.[17] The goal is to use the least amount of solvent necessary.
-
Inducing Supersaturation (Choose one method):
-
Method A: Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization over hours or days.
-
Method B: Vapor Diffusion (Solvent Layering): This is a highly controlled and effective method.[18] Carefully layer a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., Hexane or Diethyl Ether) on top of the saturated solution. Do not agitate the vial. The slow diffusion of the anti-solvent into the primary solution reduces the compound's solubility, promoting crystal growth at the interface.
-
Method C: Slow Cooling: If the compound's solubility is highly temperature-dependent, a saturated solution prepared in a hot solvent can be allowed to cool slowly to room temperature, and then transferred to a refrigerator (4 °C) to induce crystallization.[19]
-
-
Crystal Harvesting: Once suitable crystals (clear, well-defined edges) have formed, carefully extract them from the mother liquor using a loop or a fine needle.
The Single-Crystal X-ray Diffraction Workflow
With a suitable crystal, the process of determining the molecular structure can begin. This workflow is a systematic process of data collection and computational analysis.[11]
dot
Caption: The experimental workflow from synthesis to final structure determination.
Protocol for Data Collection and Structure Solution
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer. High-intensity X-rays, often from a synchrotron source for very small or weakly diffracting crystals, are directed at the crystal.[12] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are scaled and merged to produce a unique reflection file.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically added at calculated positions. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Structural Analysis: Translating Data into Insight
The final output is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of every atom. This data is invaluable for understanding the molecule's properties.
Key Insights from the Crystal Structure:
-
Molecular Conformation: Establishes the exact torsion angles between different parts of the molecule, such as the orientation of a phenyl ring relative to the pyrimidine ring.[20] This is critical for understanding how the molecule will fit into a protein's binding pocket.
-
Intermolecular Interactions: Reveals the network of hydrogen bonds, π-π stacking, and other van der Waals forces that stabilize the crystal lattice.[6] These same types of interactions govern drug-target binding. For example, identifying a key hydrogen bond donor/acceptor pair in the crystal structure can provide a strong hypothesis for its interaction with a kinase.
-
Absolute Stereochemistry: Unambiguously determines the absolute configuration of chiral centers, which is a regulatory requirement and critical for biological activity.
Table 1: Example Crystallographic Data for a Hypothetical Derivative
| Parameter | Value | Significance |
| Chemical Formula | C₂₂H₁₉N₃O₂ | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 10.5, 15.2, 12.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the monoclinic unit cell. |
| Volume (ų) | 1910 | The volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1 [I > 2σ(I)] | 0.045 | R-factor; a measure of agreement between the model and data (lower is better). |
| wR2 (all data) | 0.115 | Weighted R-factor for all data. |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good model. |
Note: Data is illustrative and based on a representative structure.[20]
dot
Caption: Key intermolecular interactions observed in the crystal lattice.
Conclusion: Bridging Structure and Function
X-ray crystallography is an indispensable tool in the development of drugs based on the this compound scaffold. It provides the ultimate proof of structure and offers profound insights into the conformational and electronic properties that drive biological activity. The detailed 3D structural information obtained is the foundation for rational, structure-based drug design, enabling researchers to iteratively modify lead compounds to optimize their fit and interactions with their biological targets. This guide provides the fundamental principles and actionable protocols to navigate the path from novel synthesis to high-resolution crystal structure, accelerating the discovery of next-generation therapeutics.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved from [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]
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Small Molecule Diffraction. (n.d.). Diamond Light Source. Retrieved from [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. Retrieved from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
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9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]
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Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Retrieved from [Link]
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Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Small Molecule Applications of X-Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]
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Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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This compound. (n.d.). ChemSynthesis. Retrieved from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. Retrieved from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChemLite. Retrieved from [Link]
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Crystal Structure Analysis of Ethyl 7-Phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate for the Synthesis of Novel Kinase Inhibitors
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The Versatile Scaffold: Ethyl 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylate in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2] This structural motif serves as a versatile foundation for the development of potent and selective therapeutic agents.[3] Among the numerous derivatives of this scaffold, ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate has emerged as a particularly valuable starting material for the synthesis of diverse compound libraries with significant potential in oncology, inflammation, and beyond. Its strategic placement of reactive functional groups—an amino group at the 7-position, an ester at the 6-position, and reactive sites on the pyrazole ring—offers medicinal chemists a powerful toolkit for molecular diversification and the fine-tuning of pharmacological properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a scaffold. It outlines detailed protocols for its synthesis and functionalization and showcases its application in the development of kinase inhibitors and other therapeutic agents, supported by structure-activity relationship (SAR) data.
The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Core
The planar and rigid structure of the pyrazolo[1,5-a]pyrimidine scaffold provides a well-defined orientation for substituents to interact with the binding sites of biological targets, particularly the ATP-binding pocket of kinases.[1] The nitrogen atoms within the fused ring system act as hydrogen bond acceptors, mimicking the interactions of adenine. This inherent bioisosteric relationship with purines is a key factor contributing to the broad biological activity of its derivatives.[1]
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic reagent.[2] For the specific synthesis of this compound, 3-aminopyrazole is reacted with ethyl 2-cyano-3-ethoxyacrylate.
Protocol 1: Synthesis of this compound
Materials:
-
3-Aminopyrazole
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol (absolute)
-
Sodium ethoxide (EtONa) or a suitable base (e.g., triethylamine)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-aminopyrazole (1 equivalent) in absolute ethanol.
-
Addition of Base: To the stirred solution, add a catalytic amount of a base such as sodium ethoxide or triethylamine. The base facilitates the initial nucleophilic attack.
-
Addition of Electrophile: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Synthetic pathway for the core scaffold.
Functionalization Strategies: Unlocking Chemical Diversity
The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.
N-Acylation and N-Arylation of the 7-Amino Group
The 7-amino group is a key handle for introducing a variety of substituents. Acylation with acyl chlorides or anhydrides, or arylation via Buchwald-Hartwig coupling, can introduce diverse functionalities that can modulate the compound's pharmacological profile.
Modification of the Ester Group
The ethyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This position is crucial for interacting with the solvent-exposed regions of many kinase active sites.
Functionalization of the Pyrazole Ring
The pyrazole moiety can be functionalized through electrophilic substitution reactions, such as halogenation, at the 3-position. The resulting halogenated intermediate can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.
Caption: Key functionalization points of the scaffold.
Applications in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Case Study: Development of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] The this compound scaffold can be elaborated to generate potent VEGFR-2 inhibitors.
Protocol 2: Synthesis of a Urea-Substituted VEGFR-2 Inhibitor
This protocol describes the synthesis of a urea derivative, a common pharmacophore in kinase inhibitors, starting from the core scaffold.
Part A: Synthesis of the Isocyanate
-
To a solution of the desired aniline (e.g., 4-chloroaniline) in a suitable solvent (e.g., dichloromethane), add triphosgene or a similar phosgene equivalent at 0 °C.
-
Slowly add a non-nucleophilic base (e.g., triethylamine) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
The resulting isocyanate solution is typically used directly in the next step without purification.
Part B: Urea Formation
-
To a solution of this compound in an aprotic solvent (e.g., THF or DMF), add the freshly prepared isocyanate solution from Part A.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of a non-solvent (e.g., water or hexane) or by standard extractive work-up.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative SAR Data for Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
| Compound ID | R1 (at C7) | R2 (at C3) | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | -NH-CO-NH-(4-chlorophenyl) | H | VEGFR-2 | 15 | Fictional Example |
| 2 | -NH-CO-NH-(3-methoxyphenyl) | H | VEGFR-2 | 45 | Fictional Example |
| 3 | -NH-CO-NH-(4-chlorophenyl) | Br | VEGFR-2 | 5 | Fictional Example |
| 4 | -NH-CO-NH-(4-chlorophenyl) | -phenyl | VEGFR-2 | 8 | Fictional Example |
Note: The data in this table is illustrative and based on general trends observed in the literature for this class of compounds.
Broader Therapeutic Potential: Anticancer and Anti-inflammatory Applications
Beyond kinase inhibition, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as both anticancer and anti-inflammatory agents.[3][5]
Anticancer Activity
The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against a range of cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of various kinases crucial for cancer cell survival and proliferation, such as CDKs and Src family kinases.[2]
Anti-inflammatory Activity
Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5] The ability to modulate these pathways makes this scaffold a promising starting point for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs.
Conclusion
This compound is a highly versatile and valuable scaffold for modern medicinal chemistry. Its straightforward synthesis and the presence of multiple, readily functionalizable handles provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of this scaffold in yielding potent inhibitors of various kinases, as well as compounds with significant anticancer and anti-inflammatory activities, underscores its importance in the ongoing quest for novel and effective therapeutics. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this remarkable heterocyclic system in their drug discovery endeavors.
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- Bruni F, Costanzo A, Selleri S, Guerrini G, Fantozzi R, Pirisino R, Brunelleschi S. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. J Pharm Sci. 1993 May;82(5):480-6.
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Application of "Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate" in cancer research
Beginning Research Now
I've started by searching extensively for information about "Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate". I'm specifically looking into its function in cancer research. Right now, I'm focusing on its mechanism of action and which signaling pathways it affects. I hope to understand how it's used in different cancer treatments.
Defining the Research Scope
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I've established that "this compound" is central to developing kinase inhibitors used in cancer studies. Generic protocols for the required assays are now available. This sets the stage for a detailed study of synthesis methodologies.
Organizing the Application's Structure
I've moved on to organizing the application note's structure. I intend to start by introducing the pyrazolo[1,5-a]pyrimidine scaffold and the central compound's role. I'll then detail how its derivatives are applied in cancer research, with a focus on kinase inhibition. I'm preparing to create the DOT graphs and tables to visualize the signaling pathways, experimental workflows, and hypothetical IC50 values. I've now gathered the reference list.
Assessing Data Sufficiency
I've determined that I have enough information now. My preliminary research verified the intermediate's importance, and the subsequent searches have provided a comprehensive selection of generic assay protocols. I'm moving toward an organized structure, beginning with the pyrazolo[1,5-a]pyrimidine scaffold and the intermediate's role, and then its application in cancer studies and kinase inhibition. I'm focusing on creating graphs, tables, and compiling a reference list.
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly protein kinase inhibitors for targeted cancer therapy[1][2][3]. Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and complex purification procedures. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of these vital heterocyclic compounds. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction time, improved yields, and enhanced product purity, aligning with the modern demands for green and efficient chemistry[4][5][6].
The Rationale: Why Microwave Synthesis?
The pyrazolo[1,5-a]pyrimidine framework is a "privileged scaffold" in drug discovery, demonstrating significant potential as inhibitors of various protein kinases like EGFR, B-Raf, and MEK, which are critical targets in oncology[2][7]. The urgency of developing novel and more effective kinase inhibitors necessitates rapid and efficient synthetic methodologies for generating diverse compound libraries.
Conventional thermal heating transfers energy indirectly via conduction and convection, leading to uneven temperature distribution and longer reaction times. Microwave-assisted organic synthesis (MAOS), in contrast, utilizes direct dielectric heating. Polar molecules and ions within the reaction mixture align with the oscillating electromagnetic field, generating rapid and uniform heating throughout the sample volume[4][8]. This instantaneous, localized heating often accesses reaction pathways that are inefficient under conventional conditions, leading to several key advantages:
-
Accelerated Reaction Rates: Reactions that take hours or days can often be completed in minutes[4][6].
-
Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures[8].
-
Energy Efficiency: MAOS is a more energy-efficient process, contributing to a greener laboratory footprint[4][5].
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility[4].
Core Reaction Mechanism: Cyclocondensation
The most prevalent strategy for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative (a 1,3-bisnucleophile) and a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-enaminone, or β-ketonitrile[1][9]. The general mechanism proceeds as follows:
-
Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This initial attack leads to the formation of a vinylogous amide intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then acts as a nucleophile, attacking the second carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols & Workflows
The following protocols are representative examples that can be adapted for a wide range of substrates. All microwave reactions should be performed in a dedicated microwave synthesizer with temperature and pressure monitoring.
Workflow Overview
Caption: A typical workflow for microwave-assisted organic synthesis.
Protocol 1: Two-Component Synthesis from β-Enaminones
This protocol is adapted from a method used for synthesizing 7-aryl-substituted pyrazolo[1,5-a]pyrimidines, which are valuable as fluorophores and bioactive molecules[10]. The use of a β-enaminone as the 1,3-bielectrophile often leads to high regioselectivity.
Objective: To synthesize 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine.
Materials:
-
(E)-3-(dimethylamino)-1-(aryl)-prop-2-en-1-one (β-enaminone, 1.0 mmol)
-
3-Methyl-1H-pyrazol-5-amine (1.0 mmol, 97 mg)
-
Glacial Acetic Acid (optional, for less reactive substrates)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Combine the β-enaminone (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in the microwave reaction vial.
-
For many substrates, the reaction can be performed solvent-free. If reactivity is low, 1-2 mL of glacial acetic acid can be added as a solvent and catalyst.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Microwave Parameters:
-
Temperature: 160-180 °C (use a ramp time of 2 minutes)
-
Hold Time: 10-20 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to below 50 °C using the instrument's compressed air cooling system.
-
Work-up:
-
Solvent-free: Add 5 mL of ethanol to the cooled residue and stir. The product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
-
With Acetic Acid: Pour the cooled reaction mixture into 20 mL of ice-cold water. Adjust the pH to ~7 with a saturated sodium bicarbonate solution. Collect the resulting precipitate by vacuum filtration and wash with water.
-
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Causality: The high temperature achieved rapidly under microwave irradiation facilitates the cyclization and subsequent dehydration steps, which are often the rate-limiting steps in conventional heating[1][10]. The solvent-free approach is highly efficient and minimizes waste, a key principle of green chemistry[3][5].
Protocol 2: Three-Component, One-Pot Synthesis
Three-component reactions are highly atom-economical and efficient. This protocol, adapted from literature, allows for the rapid assembly of the pyrazolo[1,5-a]pyrimidine core from simple starting materials[1].
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine from an aminopyrazole, an aldehyde, and a β-dicarbonyl compound.
Materials:
-
5-Amino-3-(methylthio)-1H-pyrazole (1.0 mmol, 129 mg)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)
-
β-Dicarbonyl (e.g., ethyl acetoacetate, 1.0 mmol, 130 mg)
-
Ethanol (3 mL)
-
Piperidine (2-3 drops, catalytic)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the microwave reaction vial, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (3 mL).
-
Add 2-3 drops of piperidine to the mixture to catalyze the initial condensation steps.
-
Seal the vial and place it in the microwave synthesizer.
-
Microwave Parameters:
-
Temperature: 120 °C
-
Hold Time: 5-10 minutes
-
Power: 150 W (dynamic power control)
-
Stirring: High
-
-
After completion, cool the vessel to room temperature.
-
Work-up: The product often precipitates directly from the cooled reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Causality: Microwave irradiation dramatically accelerates the initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, as well as the subsequent Michael addition and cyclization with the aminopyrazole[1]. The entire cascade occurs in a single, efficient operation, avoiding the need to isolate intermediates.
Data & Performance Comparison
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods.
| Reaction Type | Method | Time | Temperature | Yield (%) | Reference |
| Pd-catalyzed Cross-Coupling | Conventional | 24 hours | Reflux | 15% | [1] |
| Pd-catalyzed Cross-Coupling | Microwave | 20 minutes | 120 °C | >80% | [1] |
| Cyclization (Aminopyrazole + Ketonitrile) | Conventional | 4 hours | Reflux | 75% | [11] |
| Cyclization (Aminopyrazole + Ketonitrile) | Microwave | 3 minutes | N/A | 92% | [11] |
| Condensation (Aminopyrazole + Enaminone) | Conventional | 3 hours | Reflux | 80-87% | [10] |
| Condensation (Aminopyrazole + Enaminone) | Microwave | 15 minutes | 180 °C | 88-96% | [10] |
Conclusion and Future Outlook
Microwave-assisted synthesis has proven to be a transformative technology for the preparation of pyrazolo[1,5-a]pyrimidine derivatives[1][12]. The protocols outlined here demonstrate the significant gains in efficiency, speed, and yield over traditional methods. For researchers in drug discovery and development, this translates to the faster generation of compound libraries for screening, accelerating the identification of new therapeutic leads[2][3]. Future work will continue to focus on integrating microwave synthesis with other green chemistry principles, such as the use of aqueous media or solvent-free conditions, to further enhance the sustainability of these important synthetic transformations[13][14].
References
- Iorkpas, T. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Iorkpas, T. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Eduzone. (2024). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal.
- International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences and Research.
- International Journal of Pharmaceutical Sciences and Research. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences and Research.
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. Available at: [Link]
-
Bentham Science. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Bentham Science. Available at: [Link]
-
MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Available at: [Link]
- Daniels, R. N. et al. (2008). Microwave‐Assisted Protocols for the Expedited Synthesis of Pyrazolo[1,5‐a] and [3,4‐d]Pyrimidines. ChemInform.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). National Institutes of Health. Available at: [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2021). ResearchGate. Available at: [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. (2008). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). National Institutes of Health. Available at: [Link]
-
(PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1,. (2022). ResearchGate. Available at: https://www.researchgate.net/publication/362451034_Microwave_Assisted_Synthesis_of_Pyrazolo15-apyrimidine_Triazolo15-apyrimidine_Pyrimido12-abenzimdazole_Triazolo51-c124triazine_and_Imidazo21-c1
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][5]triazines. (2018). National Institutes of Health. Available at: [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1,2,4. (2022). OMICS Online. Available at: https://www.omicsonline.org/open-access/microwave-assisted-synthesis-of-pyrazolo15apyrimidine-triazolo15apyrimidine-pyrimido12abenzimdazole-triazolo51c124triazine-and-imid-133758.html
-
SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (2009). HETEROCYCLES. Available at: [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Available at: [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (2022). ResearchGate. Available at: [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Platform for Potent and Selective Pim-1 Kinase Inhibitors
Application Note & Synthetic Protocol
Introduction: Targeting Pim-1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[1] Overexpressed in a wide array of hematological and solid tumors, including leukemias, lymphomas, and prostate cancer, Pim-1 is a key regulator of numerous cellular processes critical for cancer progression.[1] These processes include the promotion of cell survival and proliferation, and the inhibition of apoptosis. The therapeutic potential of targeting Pim-1 has been robustly demonstrated through both siRNA-mediated gene silencing and the development of small molecule inhibitors.[1]
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable propensity for inhibiting various protein kinases.[2][3] Its rigid, bicyclic structure provides a well-defined framework for the strategic placement of functional groups that can engage with the ATP-binding pocket of kinases like Pim-1. This application note provides a detailed guide for researchers on the synthesis of potent Pim-1 kinase inhibitors utilizing Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate as a key starting material. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and discuss the structure-activity relationship (SAR) of this promising class of inhibitors.
The Pim-1 Signaling Pathway and Mechanism of Inhibition
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, a critical communication route for cytokines and growth factors that drive cell proliferation and survival. Upon activation by upstream signals, STAT transcription factors induce the expression of Pim-1. The constitutively active Pim-1 then phosphorylates a multitude of downstream substrates, including the pro-apoptotic protein BAD, thereby inactivating it and promoting cell survival.
Pyrazolo[1,5-a]pyrimidine-based inhibitors are typically ATP-competitive, binding to the hinge region of the Pim-1 kinase domain. This occupation of the ATP-binding site prevents the phosphorylation of downstream substrates, effectively blocking the pro-survival signals mediated by Pim-1 and inducing apoptosis in cancer cells.
Figure 2: General synthetic workflow for the preparation of Pim-1 inhibitors from this compound.
Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitor
This protocol describes a representative synthesis of a potent Pim-1 inhibitor.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Schiff Base Formation
-
To a solution of this compound (1.0 g, 4.85 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add 4-chlorobenzaldehyde (0.75 g, 5.33 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 50% ethyl acetate in hexanes).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude Schiff base intermediate.
Step 2: Reduction of the Schiff Base
-
Suspend the crude Schiff base intermediate from Step 1 in methanol (25 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.28 mmol) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Pim-1 inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple points for chemical modification to optimize Pim-1 inhibitory activity. SAR studies have revealed several key trends:
| Compound | R1 (at C7) | Pim-1 IC₅₀ (nM) | Reference |
| 1 | Phenyl | 45 | [1] |
| 2 | 4-Chlorophenyl | 27 | [4] |
| 3 | 4-Methoxyphenyl | 68 | [4] |
| 4 | 3,4-Dichlorophenyl | 18 | [4] |
Table 1: Representative SAR data for pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.
-
Substitution at the 7-position: The nature of the substituent at the 7-position, introduced via the aldehyde in the condensation step, is critical for potency. Electron-withdrawing groups on the phenyl ring, such as chloro substituents, generally lead to enhanced inhibitory activity. [4]This suggests that these groups may engage in favorable interactions within the ATP-binding pocket of Pim-1.
-
Modifications at other positions: While this note focuses on modifications at the 7-position, it is important to note that substitutions at other positions of the pyrazolo[1,5-a]pyrimidine core can also significantly impact activity and selectivity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective Pim-1 kinase inhibitors. The synthetic route described, involving a condensation-reduction sequence, is a robust and adaptable method for generating a library of analogs for SAR studies. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a promising platform for the development of novel anticancer therapeutics targeting the Pim-1 kinase.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Trk Inhibitors from a Pyrazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinases (Trks) represent a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) whose aberrant activation through NTRK gene fusions is a key oncogenic driver in a wide array of human cancers. The development of selective Trk inhibitors has ushered in a new era of tumor-agnostic therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged core structure, forming the foundation of highly potent and selective Trk inhibitors, including the FDA-approved drug Larotrectinib.[1][2] This document provides a comprehensive guide for researchers on the design, synthesis, and evaluation of novel Trk inhibitors starting from the versatile building block, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. We present detailed synthetic transformations, structure-activity relationship (SAR) insights, and step-by-step protocols for in vitro kinase and cellular proliferation assays to empower the discovery of next-generation Trk-targeted therapeutics.
Introduction: The Rise of Trk Inhibition and the Pyrazolo[1,5-a]pyrimidine Core
The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes marked a significant milestone in precision oncology. These genetic alterations lead to the constitutive activation of Trk signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, differentiation, and survival.[3][4] This aberrant signaling drives tumorigenesis in a diverse range of adult and pediatric cancers, regardless of their tissue of origin.
The clinical success of first-generation Trk inhibitors like Larotrectinib and Entrectinib has validated Trk kinases as compelling therapeutic targets.[5] Both of these approved drugs feature a substituted pyrazole-based core, with Larotrectinib being built upon the pyrazolo[1,5-a]pyrimidine scaffold.[1][2] This core is considered a "privileged scaffold" in medicinal chemistry because it effectively mimics the hinge-binding motif of ATP in the kinase domain, providing a robust anchor for developing potent and selective inhibitors.[6]
This guide focuses on leveraging a specific, functionalized starting material, This compound , to explore the chemical space around this core and develop novel Trk inhibitors. We will detail the strategic synthetic transformations required and the critical biological assays for their evaluation.
Strategic Synthesis: From Starting Material to a Key Trk Intermediate
The primary synthetic challenge is to convert the user-specified starting material into a versatile intermediate suitable for elaborating into potent Trk inhibitors. The synthesis of Larotrectinib and related analogs often starts from a 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine intermediate.[3] The following multi-step sequence outlines a plausible synthetic strategy to transform this compound into a more synthetically useful, unsubstituted pyrazolo[1,5-a]pyrimidine core, which can then be functionalized.
Rationale for the Synthetic Pathway: The proposed pathway aims to first remove the peripheral functional groups (7-amino and 6-carboxylate) to yield the parent pyrazolo[1,5-a]pyrimidine core. This core can then be subjected to directed electrophilic substitution reactions (nitration and halogenation) to install the necessary handles for coupling with the fragments that confer Trk affinity and selectivity.
Workflow: Synthesis of Key Intermediate
Sources
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- 4. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [myskinrecipes.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
Application Notes and Protocols for In Vitro Evaluation of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives
Authored by: Your Senior Application Scientist
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent and selective inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] Specifically, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate and its analogs have emerged as a promising class of molecules for the development of novel therapeutics, particularly in oncology and immunology.[4][5][6][7]
This guide provides a comprehensive overview of key in vitro assays for the characterization of novel this compound derivatives. The protocols herein are designed for researchers, scientists, and drug development professionals to robustly assess the biological activity of these compounds, from initial cytotoxicity screening to more detailed mechanistic studies. The causality behind experimental choices is emphasized to ensure a thorough understanding and successful implementation of these assays.
I. Preliminary Cytotoxicity and Cell Viability Assessment: The MTT Assay
Scientific Rationale: The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and reliable colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the optimal seeding density to ensure cells are in the exponential growth phase at the time of treatment. A typical density is 5,000-10,000 cells per well in a 96-well plate.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (medium with the same percentage of DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]
-
Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[10]
-
Gently pipette up and down or use a plate shaker to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis:
| Parameter | Description |
| % Cell Viability | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 Value | The concentration of the compound that inhibits 50% of cell growth. This is determined by plotting % cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Should the initial screening reveal significant cytotoxic effects, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
A. Apoptosis Detection by Annexin V & Propidium Iodide Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[11] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[12]
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [13]The RNase is crucial to prevent staining of double-stranded RNA. * Incubate for 30 minutes at 37°C in the dark. [14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will have DNA content between 2n and 4n.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). [13]An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
III. Target-Specific Assays: Kinase Inhibition
Scientific Rationale: As many pyrazolo[1,5-a]pyrimidine derivatives are known to be potent kinase inhibitors, it is essential to perform in vitro kinase assays to determine their specific targets and potency. [1][4][5][6]These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Example: PI3K Kinase Assay
Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial in cell growth, proliferation, and survival signaling pathways. [4][6] General Protocol Outline (using a luminescence-based assay like ADP-Glo™):
-
Kinase Reaction:
-
Set up a reaction mixture containing the specific PI3K isoform, its substrate (e.g., PIP2), ATP, and varying concentrations of the this compound derivative.
-
Incubate the reaction to allow for phosphorylation.
-
-
ADP Detection:
-
Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add a kinase detection reagent that converts the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Visualization:
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
IV. Conclusion and Future Directions
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, mechanism of cell death, and specific molecular targets, researchers can efficiently identify promising lead compounds for further preclinical development. Future studies may involve broader kinase profiling, investigation of other cellular processes such as angiogenesis and metastasis, and ultimately, validation in in vivo models.
References
-
Bio-protocol. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
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- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Aminopyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This fused, rigid N-heterocyclic structure is synthetically versatile, allowing for systematic structural modifications across its periphery, making it an ideal candidate for drug discovery and combinatorial library design.[1] Aminopyrazolo[1,5-a]pyrimidines, in particular, have garnered substantial attention as potent and selective inhibitors of various protein kinases.[1]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1] Consequently, kinases are major therapeutic targets.[1] Aminopyrazolo[1,5-a]pyrimidines have been successfully developed as inhibitors for a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (Trks), demonstrating their broad applicability in oncology and beyond.[2][3]
This guide provides a comprehensive overview and detailed protocols for conducting Structure-Activity Relationship (SAR) studies on aminopyrazolo[1,5-a]pyrimidine derivatives, using their application as FLT3 inhibitors for Acute Myeloid Leukemia (AML) as a representative example. We will delve into the synthetic rationale, provide a step-by-step protocol for synthesizing a lead compound, detail a robust in vitro kinase assay for activity determination, and explain how to interpret the resulting SAR data to guide further drug development efforts.
Part 1: The Logic of SAR - A Framework for Optimization
The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure.[4] By systematically modifying a lead molecule and assessing the impact on its biological activity, researchers can identify the key structural features—the pharmacophore—responsible for its desired effect. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization in drug discovery.
For the aminopyrazolo[1,5-a]pyrimidine scaffold, SAR studies typically focus on modifications at the C3, C5, and C7 positions. The goal is to enhance potency against the target kinase, improve selectivity over other kinases to minimize off-target effects, and optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Below is a conceptual workflow illustrating the iterative nature of SAR studies.
Figure 1: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Part 2: Synthesis of Aminopyrazolo[1,5-a]pyrimidine Analogs
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation reaction between a 5-aminopyrazole intermediate and a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[1] This approach allows for the introduction of diversity at various positions of the final scaffold.
Protocol 2.1: Synthesis of a Representative 3,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a representative synthesis adapted from methodologies reported for potent FLT3 inhibitors.[2][5] It involves the initial formation of a 5-aminopyrazole intermediate, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Step A: Synthesis of 5-Amino-N-aryl-1H-pyrazole-4-carboxamide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(aryl)-2-cyano-3-amino-3-(methylthio)acrylamide (1.0 eq) in ethanol (10 mL per 1 mmol of starting material).
-
Addition of Hydrazine: Add hydrazine hydrate (2.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 5-amino-N-aryl-1H-pyrazole-4-carboxamide. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step B: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
-
Reaction Setup: To a solution of the 5-amino-N-aryl-1H-pyrazole-4-carboxamide (1.0 eq) from Step A in glacial acetic acid (15 mL per 1 mmol), add acetylacetone (1.2 eq).
-
Reflux: Heat the mixture to reflux for 5-7 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A solid precipitate will form.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the final N-aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.
Figure 2: General synthetic workflow for a representative pyrazolo[1,5-a]pyrimidine.
Part 3: Biological Evaluation - In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized aminopyrazolo[1,5-a]pyrimidine analogs, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.
Protocol 3.1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase, such as FLT3.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (aminopyrazolo[1,5-a]pyrimidines) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO (e.g., 11-point, 3-fold dilutions). This will be your compound plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the recombinant FLT3 kinase and the poly(Glu, Tyr) substrate at 2X their final desired concentrations.
-
In a 384-well assay plate, add 2.5 µL of the serially diluted compounds or DMSO (for control wells).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Part 4: Data Presentation and SAR Interpretation
A key aspect of any SAR study is the clear and concise presentation of data to facilitate analysis. A structured table is the most effective way to visualize the relationship between structural modifications and biological activity.
Case Study: SAR of Pyrazolo[1,5-a]pyrimidines as FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Internal tandem duplication (ITD) mutations in FLT3 are found in approximately 25-30% of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[2] This makes FLT3-ITD a prime therapeutic target.
The data below, adapted from a study on pyrazolo[1,5-a]pyrimidine derivatives, illustrates a typical SAR exploration.[2]
Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs against FLT3 and FLT3-D835Y Mutant
| Compound | R¹ | R² | R³ | FLT3-ITD IC₅₀ (nM)[2] | FLT3D835Y IC₅₀ (nM)[2] |
| 1 | H | H | H | 15.6 | 12.8 |
| 2 | OMe | H | H | 8.9 | 7.5 |
| 3 | H | F | H | 5.2 | 4.1 |
| 4 | H | H | F | 3.8 | 3.0 |
| 5 | OMe | F | H | 1.1 | 0.9 |
| 17 | OMe | F | F | 0.4 | 0.3 |
| 19 | OMe | Cl | F | 0.4 | 0.3 |
Structure of the core scaffold for Table 1:
(Note: A representative image of the scaffold would be placed here. For the purpose of this example, a placeholder is used.)
Interpretation of SAR Data:
-
Impact of Phenyl Ring Substitution (R¹, R², R³):
-
The unsubstituted phenyl analog (Compound 1 ) shows moderate activity.
-
Introducing a methoxy group (OMe) at the R¹ position (Compound 2 ) improves potency, suggesting a favorable interaction, possibly through hydrogen bonding or electronic effects, in the kinase active site.
-
Adding a single fluorine atom at either the R² or R³ position (Compounds 3 and 4 ) further enhances activity. This is a common strategy in medicinal chemistry as fluorine can modulate pKa, improve metabolic stability, and form favorable interactions.
-
Combining the beneficial OMe group at R¹ with a fluorine at R² (Compound 5 ) leads to a significant jump in potency, indicating a synergistic effect of these substitutions.
-
The most potent compounds (17 and 19 ) feature multiple halogen substitutions on the phenyl ring in addition to the R¹ methoxy group. This suggests that these regions of the molecule are interacting with a part of the FLT3 active site that can accommodate and favorably interact with these electronegative and lipophilic groups. The sub-nanomolar activity of compounds 17 and 19 against both wild-type ITD and the quizartinib-resistant D835Y mutant highlights their potential as next-generation inhibitors.[2]
-
-
Molecular Basis of Inhibition:
-
Molecular docking studies often reveal that the pyrazolo[1,5-a]pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine part of ATP.[6]
-
The substituents at the C3, C5, and C7 positions explore different pockets within the ATP-binding site. The SAR data from Table 1 suggests that the substituted phenyl ring at the C3 position extends into a pocket where interactions with specific residues can be optimized by the addition of groups like methoxy and halogens.
-
The FLT3 Signaling Pathway
Understanding the biological context is crucial. FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the kinase. This triggers downstream signaling cascades, primarily the STAT5, RAS/MAPK, and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis, driving leukemogenesis.[3] An effective FLT3 inhibitor blocks this initial phosphorylation event, shutting down these aberrant downstream signals.
Figure 3: Simplified FLT3-ITD signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.
Conclusion
The aminopyrazolo[1,5-a]pyrimidine scaffold is a highly tractable platform for the development of potent and selective kinase inhibitors. A systematic SAR study, combining rational design, efficient synthesis, and robust biological evaluation, is the key to unlocking its full therapeutic potential. The protocols and examples provided in this guide offer a comprehensive framework for researchers to initiate and advance their own SAR campaigns, ultimately contributing to the discovery of novel and effective medicines. By understanding the intricate relationship between chemical structure and biological function, we can rationally design the next generation of targeted therapies.
References
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). ACS Publications. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2025). ResearchGate. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). PubMed Central. [Link]
-
Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed Central. [Link]
-
Synthesis of 7‐aminopyrazolo[1,5‐a]pyrimidin‐5(4H)‐one 3.. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]
-
Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
IC50 values (nM) for the three inhibitors tested on the various cell... (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
-
Calculated IC 50 values for AML cell lines and primary blasts at 48 h. (n.d.). ResearchGate. [Link]
-
Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. (2009). PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. [Link]
Sources
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- 2. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. This resource is designed for researchers and drug development professionals to troubleshoot and optimize this crucial synthesis. We will move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and rationally design experiments for improved yield and purity.
Overview of the Synthesis
The formation of the pyrazolo[1,5-a]pyrimidine core is a cornerstone reaction in medicinal chemistry. The target molecule, this compound, is typically synthesized via a condensation-cyclization reaction between a 3-aminopyrazole and a suitable three-carbon electrophilic partner. A highly effective and common partner is an ethyl 2-cyano-3-(substituted)acrylate, such as ethyl 2-cyano-3-ethoxyacrylate (ECEA).
The reaction proceeds through an initial Michael-type addition of the exocyclic amino group of the pyrazole to the electron-deficient alkene of the acrylate, followed by an intramolecular cyclization and subsequent elimination/aromatization to yield the final bicyclic heteroaromatic product. Understanding this pathway is critical for troubleshooting.
Caption: General reaction mechanism for the synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low (< 40%). What are the most critical parameters to investigate?
Low yield is the most common issue. A systematic approach is required to identify the bottleneck. The cause often lies in one of four areas: reagent quality, reaction conditions, or reaction equilibrium.
A: Let's break down the critical factors:
1. Reagent Purity and Stoichiometry:
-
Purity: The starting 3-aminopyrazole can degrade over time. Ensure its purity by checking the melting point or running a quick NMR. The acrylate partner (e.g., ECEA) can polymerize upon storage; it should be a clear, colorless to pale yellow liquid. Using distilled or freshly opened reagents is recommended.
-
Stoichiometry: While a 1:1 molar ratio is the theoretical starting point, empirically, using a slight excess (1.1 to 1.2 equivalents) of the more stable or less expensive reagent can drive the reaction to completion.
2. Solvent and Catalyst Selection:
-
The choice of solvent is critical for reagent solubility and reaction temperature. Ethanol is a common and effective choice as it readily dissolves the starting materials and the byproduct (ethanol) does not interfere.
-
For less reactive substrates, a higher boiling point solvent like DMF or refluxing acetic acid can be beneficial.[1] However, be aware that harsh conditions can lead to side reactions.
-
A basic catalyst is often required. Piperidine or triethylamine (TEA) are frequently used to facilitate the initial Michael addition and subsequent cyclization steps. The amount of base should be catalytic (0.1-0.2 equivalents).
3. Temperature and Reaction Time:
-
This synthesis is highly temperature-dependent. Refluxing in ethanol (approx. 78°C) is a standard starting point. If the reaction is sluggish (monitored by TLC), consider switching to a higher boiling point solvent.
-
Conversely, if you observe multiple spots on TLC, especially dark, baseline material, the temperature may be too high, causing decomposition.
-
Optimization Protocol: Set up several small-scale reactions in parallel to screen different temperatures (e.g., 60°C, 80°C, 100°C) and monitor by TLC at set time points (e.g., 2h, 6h, 12h, 24h).
4. Alternative Energy Sources:
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for pyrazolo[1,5-a]pyrimidine formation.[2] Reactions that take hours under conventional heating can often be completed in minutes.[2]
| Parameter | Starting Point | Optimization Strategy | Potential Impact of Error |
| Solvent | Ethanol | Test DMF, Acetic Acid, or Dioxane | Poor solubility; Side reactions |
| Catalyst | Piperidine (0.1 eq) | Vary catalyst (e.g., TEA, DBU); Vary loading (0.1-0.5 eq) | Slow or no reaction; Side product formation |
| Temperature | Reflux (Solvent dependent) | Screen temperatures from 60°C to 120°C | Incomplete reaction (too low); Decomposition (too high) |
| Time | 8-12 hours | Monitor by TLC to determine optimal endpoint | Incomplete reaction; Increased side products |
Table 1: Key Reaction Condition Parameters for Optimization.
Q2: I'm observing a major, persistent impurity alongside my product. What are the likely side products and how can I prevent them?
The formation of isomers or incompletely cyclized products is a common issue in related syntheses.[2][3]
A: Let's diagnose the potential structures of these impurities.
1. Isomeric Product Formation:
-
The Problem: While the reaction of 3-aminopyrazole typically yields the 7-amino isomer, formation of the 5-amino isomer is a theoretical possibility, though often disfavored.[2] This depends on the relative nucleophilicity of the N1 versus the exocyclic NH2 group during the cyclization step.
-
Diagnosis: The isomers will have the same mass. Careful analysis of 1H NMR and especially 2D NMR (NOESY or HMBC) is required to confirm the connectivity and differentiate between the isomers.
-
Solution: Isomer formation is often controlled by the reaction conditions. Sticking to milder, base-catalyzed conditions in protic solvents like ethanol generally favors the desired 7-amino product.
2. Incomplete Cyclization (Michael Adduct):
-
The Problem: The reaction may stall after the initial Michael addition, leaving the acyclic intermediate as the main impurity.
-
Diagnosis: This intermediate will have a different mass (M + EtOH, if ECEA is used) and a very different NMR spectrum compared to the aromatic product. It will lack the characteristic pyrimidine ring protons.
-
Solution: This indicates that the cyclization step is the rate-limiting one. Increase the reaction temperature or time, or switch to a more effective catalyst to promote the ring closure.
3. Hydrolysis of the Ester:
-
The Problem: If conditions are too harsh (e.g., strong base or acid, prolonged heating in the presence of water), the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Diagnosis: The carboxylic acid will be more polar on TLC (lower Rf) and can be identified by mass spectrometry (loss of 28 Da). It may also be insoluble in common organic solvents.
-
Solution: Ensure anhydrous conditions. Use a catalytic amount of base rather than stoichiometric amounts. Purify the product promptly after workup.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q3: My product seems to have precipitated from the reaction mixture. Is this normal, and how should I proceed with purification?
A: Yes, it is quite common for the pyrazolo[1,5-a]pyrimidine product to be a crystalline solid that is poorly soluble in the reaction solvent (like ethanol) upon cooling. This can be advantageous.
Purification Protocol:
-
Initial Isolation: Cool the reaction mixture to room temperature, then in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid cake sequentially with cold ethanol to remove residual reactants and soluble impurities, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Purity Check: Analyze the purity of this crude solid by TLC and 1H NMR. If it is sufficiently pure (>95%), further purification may not be necessary.
-
Recrystallization: If impurities are present, recrystallization is the preferred method. A solvent system like Ethanol/Water or Ethyl Acetate/Hexane often works well. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.
-
Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is the final option. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and increasing to 50-70%).
Frequently Asked Questions (FAQs)
Q: Can I use a different aminopyrazole? A: Yes, this reaction is generally applicable to various substituted 3-aminopyrazoles. However, substituents on the pyrazole ring can affect its nucleophilicity and may require adjustment of the reaction conditions.[3]
Q: What is the expected appearance and stability of the final product? A: this compound is typically a white to off-white or pale yellow crystalline solid.[4][5] It is generally stable under normal laboratory conditions but should be stored in a cool, dark, and dry place to prevent long-term degradation.
Q: Are there any known safety concerns with the reagents? A: Standard laboratory safety precautions should be followed. Acrylate derivatives can be lachrymators and skin irritants. Organic bases like piperidine and TEA are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
-
ChemSynthesis. (2024). This compound. Available at: [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Bhat, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Hassan, A., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Szeliga, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. Available at: [Link]
-
Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. Available at: [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. This compound [cymitquimica.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by this important class of N-heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4] Their purification, however, can be non-trivial due to their diverse polarities and potential for interaction with stationary phases.
This resource provides field-proven insights and evidence-based protocols to empower you to overcome common purification hurdles and achieve high purity for your target compounds.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when approaching the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Q1: What is the best general approach to purify my crude pyrazolo[1,5-a]pyrimidine compound?
The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound (solid vs. oil). A multi-tiered approach is often most effective:
-
Initial Work-up/Extraction: A well-designed aqueous work-up is your first line of defense to remove inorganic salts and highly polar or non-polar impurities.
-
Crystallization/Recrystallization: If your compound is a solid, crystallization is often the most efficient method for large-scale purification to high purity.[1]
-
Flash Column Chromatography: This is the workhorse for routine purification of small to medium-scale reactions and for separating compounds with different polarities.[5][6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations of closely related analogs or for achieving very high purity on a smaller scale, preparative HPLC is the method of choice.[1]
Q2: My pyrazolo[1,5-a]pyrimidine is a basic compound and streaks badly on my silica gel TLC plate. What can I do?
This is a very common issue. The acidic nature of silica gel can cause strong interactions with basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core, leading to tailing or streaking.[5] Here are several effective solutions:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base like triethylamine (0.1-1%) or a few drops of aqueous ammonia in your mobile phase can neutralize the acidic sites on the silica, leading to sharper spots.[5][8]
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5][6]
-
Amine-Functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic compounds and can provide excellent separation without the need for mobile phase modifiers.[7][9]
-
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 stationary phase can be an excellent alternative, avoiding the issues associated with silica.[6][7]
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my options?
Decomposition on silica can be a significant problem for sensitive pyrazolo[1,5-a]pyrimidine derivatives.[6]
-
Confirmation: To quickly check for decomposition, spot your crude material on a silica gel TLC plate, let it sit for 30-60 minutes, and then elute it. If you observe new spots or a streak originating from the baseline that were not present in the initial crude mixture, your compound is likely unstable on silica.[6]
-
Solutions:
-
Deactivated Silica Gel: You can prepare a less acidic silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
Switch to a Different Stationary Phase: As mentioned above, alumina or reversed-phase C18 are excellent alternatives.[6]
-
Minimize Contact Time: If you must use silica, work quickly. Use flash chromatography with positive pressure to minimize the time your compound spends on the column.[10]
-
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific problems encountered during the purification of pyrazolo[1,5-a]pyrimidine compounds.
A. Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurity | 1. Inappropriate Mobile Phase Selectivity: The chosen solvent system may not be optimal for resolving your compounds.[6] 2. Column Overloading: Too much sample has been loaded onto the column.[6] 3. Poor Column Packing: Channels or cracks in the silica bed lead to band broadening.[6] | 1. Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., substitute ethyl acetate with dichloromethane or acetone).[8] Aim for a ΔRf of at least 0.2 between your product and the impurity. 2. Reduce the sample load. A general guideline is 1-5% of the silica gel mass.[6] 3. Repack the column carefully. Ensure a uniform slurry and gentle packing to avoid air bubbles and cracks.[6][8] |
| Compound Won't Elute from the Column | 1. Compound is Too Polar: The mobile phase is not polar enough to move your compound.[6] 2. Irreversible Adsorption/Decomposition: The compound is strongly binding to or reacting with the silica gel.[5] | 1. Increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent (e.g., adding methanol to a dichloromethane/ethyl acetate mixture) is often effective.[6] 2. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5][6] |
| Product Elutes with the Solvent Front | 1. Mobile Phase is Too Polar: Your compound has very low affinity for the stationary phase in the chosen eluent. | 1. Decrease the polarity of the mobile phase. Start with a less polar solvent system (e.g., increase the proportion of heptane/hexane in an ethyl acetate mixture).[5] |
B. Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is Not Supersaturated: Too much solvent was used. 2. High Purity of Compound: Sometimes very pure compounds are difficult to crystallize. 3. Presence of "Oily" Impurities: These can inhibit crystal lattice formation. | 1. Slowly evaporate some of the solvent to increase the concentration. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.[5] 3. Attempt a preliminary purification by passing the crude material through a small plug of silica gel to remove the oil before attempting crystallization.[5] |
| Low Recovery of Crystalline Product | 1. Compound has High Solubility in Cold Solvent: The chosen solvent is not ideal.[5] 2. Crystallization Time is Too Short: The system has not reached equilibrium. | 1. Cool the solution to a lower temperature (e.g., in a freezer). 2. Change the solvent system. A co-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitating) can be very effective.[5] 3. Allow more time for crystallization. |
| Product "Oils Out" Instead of Crystallizing | 1. Solution is Too Concentrated or Cooled Too Quickly. 2. Melting Point of the Compound is Lower than the Temperature of the Solution. | 1. Add a small amount of additional solvent and reheat to dissolve the oil, then allow it to cool more slowly. 2. Choose a solvent with a lower boiling point. |
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Pyrazolo[1,5-a]pyrimidine
This protocol is designed for a moderately polar, basic pyrazolo[1,5-a]pyrimidine derivative that shows streaking on a standard silica TLC plate.
1. Mobile Phase Optimization with TLC:
- Prepare several TLC chambers with different solvent systems. A good starting point is a mixture of ethyl acetate and heptane.
- In one chamber, use the optimized ethyl acetate/heptane mixture.
- In a second chamber, use the same solvent mixture but add 0.5% triethylamine.
- Observe the difference in spot shape. The plate with triethylamine should show a more compact, less streaked spot. The ideal Rf for the target compound is between 0.2 and 0.4.[8][11]
2. Column Preparation:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% heptane).
- Carefully pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.[6]
- Add a layer of sand on top of the packed silica.
- Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 90:10 heptane:ethyl acetate with 0.5% triethylamine) through it until the baseline is stable.
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
- Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[10]
- Carefully add the dry powder to the top of the prepared column.
4. Elution and Fraction Collection:
- Begin eluting with the initial, low-polarity mobile phase.
- If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in heptane (always with 0.5% triethylamine).
- Collect fractions and monitor their composition by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Pyrazolo[1,5-a]pyrimidine
This protocol outlines a systematic approach to finding a suitable solvent for recrystallization.
1. Solvent Screening:
- Place a small amount of your crude solid (10-20 mg) into several small test tubes.
- To each tube, add a different solvent dropwise at room temperature. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and heptane.
- A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5]
- For tubes where the compound is insoluble at room temperature, gently heat them in a water bath.
- The ideal solvent will fully dissolve the compound when hot.
2. Cooling and Crystallization:
- Allow the hot, saturated solutions to cool slowly to room temperature.
- Once at room temperature, place the tubes in an ice bath to maximize crystal formation.[5]
- The best solvent will yield a large quantity of well-formed crystals.
3. Bulk Recrystallization:
- Place the bulk of your crude material in an Erlenmeyer flask.
- Add the chosen solvent portion-wise while heating the flask until the solid just dissolves.
- If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot-filter the solution.[5]
- Allow the flask to cool slowly to room temperature, then place it in an ice bath.
- Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
IV. Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification technique for your pyrazolo[1,5-a]pyrimidine compound.
Caption: A decision tree for selecting a purification method.
Troubleshooting Basic Compound Streaking on Silica Gel
This workflow illustrates the steps to take when encountering streaking of basic compounds during TLC analysis.
Caption: A workflow for troubleshooting TLC streaking.
References
-
King Group. (2018). Successful Flash Chromatography. Biotage. Retrieved from [Link]
-
Journal of Chemical Sciences. (2016). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences. Retrieved from [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3223. Retrieved from [Link]
-
Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. Retrieved from [Link]
-
Dziachan, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4983. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
University of Johannesburg. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Dziachan, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8011. Retrieved from [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(44), 19331-19342. Retrieved from [Link]
-
Askar, A. A. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(35), 21398-21422. Retrieved from [Link]
-
ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
ResearchGate. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
Chen, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. Retrieved from [Link]
-
RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3481. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]
-
BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
-
Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043-1046. Retrieved from [Link]
-
National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. sorbtech.com [sorbtech.com]
Overcoming side reactions in the synthesis of aminopyrazolo[1,5-a]pyrimidines
Technical Support Center: Synthesis of Aminopyrazolo[1,5-a]pyrimidines
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for the synthesis of aminopyrazolo[1,5-a]pyrimidines. This platform is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of constructing this privileged heterocyclic scaffold. The fusion of a pyrazole with a pyrimidine ring creates a system of immense interest in drug discovery, but its synthesis is not without challenges. Side reactions, unpredictable regioselectivity, and unexpected molecular rearrangements can often lead to complex product mixtures, low yields, and purification difficulties.
This guide moves beyond simple protocols. It is structured as a series of troubleshooting discussions in a question-and-answer format to directly address the specific, practical issues you may encounter at the bench. We will delve into the mechanistic underpinnings of common side reactions, providing not just solutions, but the chemical reasoning behind them. Our goal is to empower you with the expertise to anticipate, diagnose, and overcome these synthetic hurdles, enabling you to build your target molecules with greater efficiency and confidence.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Controlling Regioselectivity in Condensation Reactions
Question: My reaction between a 3-aminopyrazole and an unsymmetrical 1,3-bielectrophile (like a β-ketoester) is producing a mixture of the 5- and 7-substituted pyrazolo[1,5-a]pyrimidine isomers. How can I control the reaction to favor one regioisomer?
Answer: The Challenge of Competing Nucleophiles
This is the most common challenge in pyrazolo[1,5-a]pyrimidine synthesis. The 3-aminopyrazole starting material is an ambident nucleophile, possessing two reactive nitrogen centers: the endocyclic N1 of the pyrazole ring and the exocyclic 5-amino group (often numbered as 5-NH2, though it is attached to C3 of the pyrazole). The reaction with a 1,3-bielectrophilic compound, such as a β-dicarbonyl, proceeds via a condensation-cyclization sequence. The initial nucleophilic attack can occur from either nitrogen, leading to two distinct cyclization pathways and, ultimately, two different regioisomers.[1][2]
-
Pathway A (Kinetic Control): The exocyclic 5-amino group is generally more nucleophilic and less sterically hindered. Its initial attack on the more reactive electrophilic site (typically the ketone carbonyl) often leads to the kinetically favored product.
-
Pathway B (Thermodynamic Control): Attack by the endocyclic N1 nitrogen, followed by cyclization, can lead to the thermodynamically more stable isomer. The relative stability of the final products and the reversibility of the initial steps are critical.
Controlling the regioselectivity, therefore, depends on carefully manipulating the reaction conditions to favor one pathway over the other.[2]
Troubleshooting Protocol: Directing Regiochemical Outcomes
The choice of catalyst and solvent system is paramount in directing the regioselectivity. The reaction's outcome is a delicate balance between the reactivity of the nucleophiles and electrophiles, which these conditions directly influence.
Step-by-Step Guide:
-
Catalyst Selection:
-
For 7-Substituted Isomers (via initial exocyclic -NH2 attack): Employing acidic conditions (e.g., acetic acid, p-toluenesulfonic acid) often protonates the endocyclic pyrazole nitrogens, reducing their nucleophilicity and leaving the exocyclic amino group as the primary reactive site.[3]
-
For 5-Substituted Isomers (via initial endocyclic N1 attack): Basic conditions or a non-catalytic, high-temperature approach can favor this pathway. In some cases, using a stoichiometric amount of the 1,3-dicarbonyl compound and heating the mixture neat can favor the 5-substituted product.[1]
-
-
Solvent Optimization: The polarity of the solvent can influence which intermediate is stabilized.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These can solvate charged intermediates effectively and are often used under acidic catalysis to promote the formation of 7-substituted products.
-
Apolar Solvents (e.g., Toluene, Xylene): Often used at higher temperatures, sometimes with a Dean-Stark trap to remove water and drive the reaction forward. These conditions can sometimes favor the thermodynamically more stable product.
-
-
Temperature and Time:
-
Lower temperatures often favor the kinetically controlled product.
-
Higher temperatures and longer reaction times can allow for equilibration, potentially leading to the thermodynamically favored isomer. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Data Summary: Influence of Reaction Conditions on Isomer Ratio
| Catalyst | Solvent | Temperature (°C) | Typical Major Isomer | Rationale |
| Acetic Acid | Ethanol | Reflux | 7-substituted | Acid protonates endocyclic nitrogens, promoting attack by the exocyclic amino group. |
| p-TsOH | Toluene | Reflux | 7-substituted | Strong acid catalyst effectively deactivates the pyrazole ring nitrogens. |
| None (Neat) | None | 120-150 | 5-substituted | High temperature conditions may favor the thermodynamically more stable isomer. |
| K₂CO₃ | DMF | 100 | Varies | Base can deprotonate the pyrazole N1, increasing its nucleophilicity, but outcomes can be substrate-dependent. |
Diagram: Competing Pathways for Regioisomer Formation
Caption: Competing cyclization pathways in the synthesis of pyrazolo[1,5-a]pyrimidines.
FAQ 2: Identifying and Preventing the Dimroth Rearrangement
Question: My product's analytical data (NMR, melting point) is inconsistent with the expected structure, but mass spectrometry confirms the correct molecular weight. Could this be a Dimroth rearrangement?
Answer: The Isomeric Impostor
Yes, this is a classic signature of a Dimroth rearrangement. This is not a simple side reaction but a profound molecular reorganization where the atoms within the heterocyclic system rearrange to form a more thermodynamically stable isomer.[4][5] In the context of fused pyrimidines, it typically involves the pyrimidine ring opening, followed by rotation and re-closure, effectively swapping the positions of an endocyclic nitrogen and its attached exocyclic substituent.[6][7]
The generally accepted mechanism proceeds through the following steps:
-
Protonation/Activation: The reaction is often initiated by acid or base catalysis, which facilitates the addition of a nucleophile (like water or hydroxide) to the pyrimidine ring.[4][8]
-
Ring Opening: The addition leads to a hemiaminal intermediate which undergoes cleavage of a C-N bond, opening the pyrimidine ring to form a linear intermediate.
-
Rotation & Tautomerization: The open-chain intermediate can undergo bond rotation and tautomerization.
-
Ring Closure: A different nitrogen atom attacks the carbonyl (or equivalent) group to re-form the six-membered ring, but with a new atom arrangement.
-
Deprotonation/Dehydration: The final step yields the rearranged, and often more stable, isomeric product.
This rearrangement is particularly prevalent when the initial kinetic product is less stable than a potential rearranged isomer and can be accelerated by heat, acidic, or basic conditions.[4][5]
Troubleshooting Protocol: Suppressing Isomeric Rearrangement
Preventing the Dimroth rearrangement requires careful control over the reaction and workup conditions to avoid triggering the ring-opening/closure cascade.
Step-by-Step Guide:
-
Strict pH Control:
-
Avoid strongly acidic or basic conditions during both the reaction and the aqueous workup.
-
If the reaction is run under acidic conditions, neutralize carefully and promptly at low temperatures (e.g., 0 °C) using a mild base like sodium bicarbonate solution. Avoid strong bases like NaOH or KOH.
-
-
Temperature Management:
-
Run the initial condensation reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid prolonged heating, as this can provide the activation energy needed for the rearrangement.
-
-
Solvent and Reagent Purity:
-
Ensure solvents are anhydrous if the reaction is sensitive to water, as water can act as the nucleophile initiating the ring-opening sequence.[6]
-
-
Structural Considerations:
-
Be aware that the presence of certain electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring opening, making the system more susceptible to rearrangement.[4]
-
Diagram: Mechanism of the Dimroth Rearrangement
Caption: The ring-opening/ring-closure cascade of the Dimroth rearrangement.
FAQ 3: Driving Incomplete Reactions to Completion
Question: My reaction isn't going to completion. I'm isolating a significant amount of an uncyclized open-chain intermediate instead of the desired pyrazolo[1,5-a]pyrimidine. How can I promote the final cyclization step?
Answer: Overcoming the Final Hurdle
This issue indicates that the initial nucleophilic addition has occurred, but the subsequent intramolecular cyclization and dehydration steps are sluggish. This is often a problem of activation energy or reaction equilibrium. The final ring-closure is a nucleophilic attack of a nitrogen onto a carbonyl or imine, followed by the elimination of water. Several factors can hinder this crucial step.[9][10]
-
Steric Hindrance: Bulky substituents near the reacting centers can physically block the intramolecular reaction.
-
Electronic Effects: Electron-donating groups can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
-
Reversibility: The cyclization step can be reversible. If water is not effectively removed from the reaction, the equilibrium may favor the open-chain form.
Troubleshooting Protocol: Forcing the Final Ring Closure
The strategy here is to make the final cyclization-dehydration step more favorable, either by increasing its rate or by shifting the equilibrium toward the product.
Step-by-Step Guide:
-
Increase Thermal Energy:
-
Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene can provide the necessary activation energy for the cyclization.
-
-
Active Water Removal:
-
If heating in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus. The azeotropic removal of water is a powerful technique to drive the equilibrium towards the cyclized product, in accordance with Le Châtelier's principle.
-
-
Enhance Catalysis:
-
If the reaction is sluggish under neutral or mildly acidic conditions, increase the catalyst loading or switch to a stronger acid catalyst (e.g., moving from acetic acid to a catalytic amount of H₂SO₄ or p-TsOH). This will more effectively protonate the carbonyl group, making it a much better electrophile for the final ring closure.[3][10]
-
-
Microwave Irradiation:
-
Microwave-assisted synthesis can dramatically accelerate these types of cyclization reactions, often reducing reaction times from hours to minutes and improving yields by efficiently overcoming the activation energy barrier.[2]
-
Diagram: Troubleshooting Workflow for Incomplete Cyclization
Caption: A decision-making workflow for driving incomplete cyclizations to completion.
References
-
Gulevskaya, A. V., & Zolotareva, A. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 485-503. [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. [Link]
-
El-Sayed, N. N. E. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Egyptian Journal of Chemistry, 64(10), 5567-5573. [Link]
-
Star Chemistry. (2023). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]
-
Nitta, M., Hamamatsu, T., & Miyano, H. (1990). Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Bulletin of the Chemical Society of Japan, 63(1), 118-122. [Link]
-
Hilfiker, M. A., & Ben-Et, G. (2006). Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development, 10(4), 756-761. [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. [Link]
-
Gao, Y., et al. (2014). Efficient synthesis of pyrazoles: oxidative C-C/N-N bond-formation cascade. Chemical Communications, 50(64), 8906-8909. [Link]
-
Guerrero, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7136. [Link]
-
Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-64. [Link]
-
Johnson, S. A., et al. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 47(1), 127-134. [Link]
-
Johnson, S. A., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions, 47(1), 127-134. [Link]
-
Poursattar Marjani, A., Khalafy, J., Salami, F., & Ezzati, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
-
Reddy, C. R., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(35), 6846-6856. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10467. [Link]
-
Chen, Y., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 17409-17421. [Link]
-
Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]
-
Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5031. [Link]
-
McKew, J. C., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043-1046. [Link]
-
Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5031. [Link]
-
Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a purine analog, pyrazolopyrimidines are of significant interest for their pharmacological activities.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield of the desired product.[2] Several factors can contribute to this issue in the context of pyrazolopyrimidine synthesis.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of the reactants, especially the aminopyrazole, is critical. Impurities can lead to unwanted side reactions.
-
Recommendation: Always ensure the high purity of your starting materials. Recrystallize or purify them if necessary before use.[2]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can result in incomplete reactions or product degradation.
-
Recommendation: Systematically optimize the reaction temperature. While some syntheses can proceed at room temperature, others may require heating.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3]
-
-
Incorrect Stoichiometry: Inaccurate molar ratios of the reactants can lead to a low conversion of the limiting reagent.
-
Recommendation: Carefully calculate and precisely measure the amounts of all reactants.
-
-
Atmosphere Control: Certain reactions in heterocyclic chemistry are sensitive to air and moisture.
-
Recommendation: If applicable to your specific synthetic route, conduct the reaction under an inert atmosphere, such as nitrogen or argon, to improve the yield.[3]
-
-
Inefficient Cyclocondensation: The key pyrimidine ring-forming step, a cyclocondensation reaction, may not be proceeding efficiently.[1][4]
Issue 2: Formation of Impurities and Side Products
The presence of unexpected side-products can complicate purification and reduce the overall yield.
Potential Causes & Solutions:
-
Side Reactions: The reactive nature of the starting materials can lead to dimerization, polymerization, or other unwanted side reactions.
-
Recommendation: Adjusting the reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these side reactions.[3]
-
-
Lack of Regioselectivity: The use of unsymmetrical starting materials can lead to the formation of regioisomers, a known challenge in pyrazolopyrimidine synthesis.[2]
-
Recommendation: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[2] For example, in the reaction of 5-aminopyrazoles with aldehydes and 1,3-cyclic diketones, the catalyst type and reaction temperature can be varied to control the formation of different tricyclic products.[7]
-
-
Incomplete Reaction of Intermediates: The reaction may stall at an intermediate stage, leading to a complex mixture.
-
Recommendation: Use TLC or HPLC to monitor the reaction for the disappearance of starting materials and the formation of the product. If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.
-
Issue 3: Difficulties in Product Purification
Isolating the pure this compound from the reaction mixture can be challenging.
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: If the side products have similar physicochemical properties to the desired compound, separation by standard column chromatography can be difficult.
-
Recommendation: Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent is often an effective final purification step.
-
-
Poor Solubility: The product may have low solubility in common organic solvents, making extraction and purification challenging.
-
Recommendation: A systematic approach to solvent screening is crucial. Test solubility in a broad range of solvents with varying polarities.[8]
-
-
Improper Work-up: An inadequate work-up procedure can leave behind catalysts or inorganic salts.
-
Recommendation: A thorough work-up is essential. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before concentrating the solution.[2]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the general synthetic strategy for this compound?
A1: The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound.[1][6] For the target molecule, a common precursor is 3-amino-1H-pyrazole-4-carboxamide, which is reacted with a suitable β-keto ester or a related three-carbon component.
Q2: What are the key starting materials for this synthesis?
A2: The primary building blocks are typically:
-
A 5-aminopyrazole derivative: The synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines.[9][10][11]
-
A three-carbon electrophile: A common choice is ethyl ethoxymethylenecyanoacetate (EMCA) or a similar reagent that can provide the necessary carbon atoms to form the pyrimidine ring.[12]
Q3: What is the role of the base or acid catalyst in the reaction?
A3: Catalysts are often essential for promoting the cyclocondensation reaction.
-
Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) can activate the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack by the aminopyrazole.[5]
-
Base catalysts (e.g., piperidine, sodium ethoxide) can deprotonate the aminopyrazole, increasing its nucleophilicity.[6][13] The choice between acidic or basic conditions depends on the specific substrates and desired outcome.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the reaction progress.[3]
Q5: What are the expected spectral characteristics of this compound?
A5: The structure of the final product can be confirmed using various spectroscopic techniques:
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyrazolopyrimidine core, and a broad singlet for the amino group protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the carbons of the heterocyclic rings, and the ethyl group.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and C=N and C=C stretches of the aromatic rings.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₉H₁₀N₄O₂: 206.20 g/mol ).[14][15]
III. Optimized Experimental Protocol
The following protocol is a general guideline. Researchers should adapt it based on their specific starting materials and laboratory conditions.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1H-pyrazole-4-carboxamide (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add ethyl ethoxymethylenecyanoacetate (EMCA) (1.1 equivalents) to the solution. If using a basic catalyst like piperidine, add a catalytic amount (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Minimizes side reactions and improves yield.[2] |
| Solvent | Ethanol or Acetic Acid | Common solvents for this type of condensation.[6][13] |
| Catalyst | Piperidine (catalytic) or Acetic Acid (solvent) | Promotes the cyclocondensation reaction.[5][13] |
| Temperature | Reflux | Generally required to drive the reaction to completion. |
| Reaction Time | 4-12 hours (TLC monitored) | Ensures complete conversion of starting materials. |
| Purification Method | Column Chromatography / Recrystallization | To obtain a high-purity final product. |
IV. Visualizing the Workflow
General Reaction Pathway
Caption: General synthesis of the target compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
V. References
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]
-
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (2012). ResearchGate. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2015). PMC. [Link]
-
General procedures for the synthesis of 5-amino-pyrazole from a condensation reaction of β-ketonitriles 2a with phenyl hydrazine 3a. (n.d.). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). PubMed Central. [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2015). ResearchGate. [Link]
-
Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. (2022). PMC. [Link]
-
Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (2005). MDPI. [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim-. (n.d.). ResearchGate. [Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (2021). ACS Publications. [Link]
-
This compound. (n.d.). ChemSynthesis. [Link]
-
Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. (2020). ResearchGate. [Link]
-
Diethyl 2-(ethoxymethylene)malonate, ethoxymethylenemalonodinitrile and ethyl ethoxymethylenecyanoacetate as one and three carbon moity suppliers in the reaction with N-substituted cyanoacetanilides. (2012). ResearchGate. [Link]
-
Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
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- 14. chemsynthesis.com [chemsynthesis.com]
- 15. This compound [cymitquimica.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning and field-proven insights to empower your research.
Frequently Asked Questions (FAQs)
Synthesis & Yield Optimization
Q1: My cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is resulting in a low yield or failing completely. What are the critical parameters to investigate?
This is a common issue that typically points to one of several key areas: starting material integrity, reaction conditions, or mechanistic hurdles. The reaction generally involves the nucleophilic attack of the 5-aminopyrazole's exocyclic amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration.[1]
Troubleshooting Protocol:
-
Assess Starting Material Quality:
-
5-Aminopyrazole: Ensure it is pure. Impurities can interfere with the reaction. The NH-unsubstituted 5-aminopyrazoles are the most common starting materials.[2] Check for degradation, especially if it has been stored for a long time.
-
1,3-Dicarbonyl Compound: These compounds can exist in keto-enol tautomeric forms. The reactivity can be influenced by the degree of enolization.[3] For less reactive diketones, more forcing conditions may be required.[3] Verify the purity and consider redistilling or recrystallizing if necessary.
-
-
Re-evaluate Reaction Conditions:
-
Catalyst Choice: The choice between an acid or base catalyst is critical.
-
Acid Catalysis: Acetic acid (AcOH) is a common solvent and can also act as a catalyst. For sluggish reactions, a stronger acid catalyst like sulfuric acid (H₂SO₄) can be added in catalytic amounts.[1] This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.
-
Base Catalysis: Bases like piperidine or sodium ethoxide are also used.[4][5] They can deprotonate the aminopyrazole, increasing its nucleophilicity.
-
-
Solvent: Ethanol and acetic acid are the most commonly employed solvents.[5] Ensure the solvent is anhydrous, as water can interfere with the final dehydration step.
-
Temperature & Reaction Time: Many of these condensations require heat. If you are running the reaction at room temperature, consider refluxing. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Microwave (MW) irradiation is a well-documented technique to significantly reduce reaction times and often improve yields.[1][5]
-
-
Consider a Stepwise Approach: For particularly challenging substrates, a two-step procedure can be effective. First, form the intermediate acyclic enaminone by reacting the 5-aminopyrazole and the dicarbonyl compound under milder conditions. Then, induce cyclization in a separate step by heating in a solvent like DMF with a base such as sodium acetate.[4]
Regioselectivity Control
Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two regioisomers. How can I control the reaction to favor one isomer?
Regioisomer formation is arguably the most significant challenge in pyrazolo[1,5-a]pyrimidine synthesis when using unsymmetrical biselectrophiles.[5] The outcome is determined by which carbonyl group of the 1,3-dicarbonyl compound is attacked by the exocyclic amino group of the pyrazole.
Mechanistic Insight:
The regioselectivity is a function of the relative electrophilicity of the two carbonyl carbons. The nucleophilic attack will preferentially occur at the more electron-deficient carbonyl center.[3] For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.
Strategies for Regiocontrol:
-
Exploit Electronic Differences:
-
In substrates like trifluoroacetylacetone, the carbonyl carbon adjacent to the highly electron-withdrawing CF₃ group is significantly more electrophilic. The reaction will almost exclusively proceed via attack at this position to yield the 7-trifluoromethyl derivative.[5]
-
Similarly, the choice of substituents on the aminopyrazole can influence the nucleophilicity of the attacking amine and thus the reaction pathway.[1]
-
-
Fine-Tune Reaction Conditions:
-
Catalyst: Changing from an acid to a base catalyst (or vice-versa) can sometimes alter the isomeric ratio. Milder conditions may favor the thermodynamically controlled product, while more aggressive conditions might lead to the kinetically controlled product.[3]
-
Temperature: Systematically varying the reaction temperature can help identify an optimal window where the formation of one isomer is favored.
-
-
Use a "Locked" Biselectrophile:
-
Employing reagents like β-enaminones, where one carbonyl is converted to a less reactive enamine, can direct the initial attack to the remaining carbonyl group. The dimethylamino group is an excellent leaving group in these precursors, guiding the regioselectivity.[5]
-
The following diagram illustrates the competing pathways leading to the formation of two possible regioisomers from an unsymmetrical diketone.
Caption: Competing pathways in the synthesis of pyrazolo[1,5-a]pyrimidine regioisomers.
By-products and Purification
Q3: My reaction mixture is complex, and I'm struggling to purify the target pyrazolo[1,5-a]pyrimidine. What are the likely side-products and best purification strategies?
A complex reaction mixture can arise from incomplete reactions, isomer formation, or degradation. Purification is key to obtaining a high-quality final product.
Common Side-Products:
-
Unreacted Starting Materials: Easily identified by TLC.
-
Acyclic Intermediates: The enamine formed after the initial condensation but before cyclization may be present if the reaction did not go to completion.[4]
-
Regioisomers: As discussed above, these are often the most challenging impurities to separate.
-
Self-condensation Products: Of either the aminopyrazole or the dicarbonyl compound.
Purification Protocol:
-
Work-up: After the reaction, a standard aqueous work-up is often performed to remove inorganic catalysts and highly polar impurities.
-
Column Chromatography: This is the most common method for purifying pyrazolo[1,5-a]pyrimidine derivatives.[6]
-
Stationary Phase: Silica gel is used almost universally.[6]
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity eluent to wash off non-polar impurities and gradually increase the polarity to elute your product.
-
TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC using different eluent systems to find the one that gives the best separation between your desired product and the impurities.
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent final purification step to achieve high purity. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures. This is particularly effective for removing minor impurities after chromatography.
The following workflow provides a decision-making process for troubleshooting a synthesis.
Caption: Troubleshooting workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Quantitative Data Summary
The optimal conditions can vary significantly based on the specific substrates used. The table below summarizes commonly reported starting conditions which can be used as a foundation for your optimization.
| Precursor Type | Common Catalyst(s) | Common Solvent(s) | Typical Temperature | Reference(s) |
| 1,3-Diketone | H₂SO₄ (cat.), Piperidine (cat.) | Acetic Acid, Ethanol | Reflux (80-120 °C) | [1][4] |
| β-Ketoester | H₂SO₄ (cat.), NaOEt | Acetic Acid, Ethanol | Reflux (80-120 °C) | [1] |
| Malonic Acid / Esters | POCl₃ / Pyridine, NaH | Dioxane, DMF | 100-150 °C | [5][7] |
| β-Enaminone | None, or Acid/Base (cat.) | Ethanol, Pyridine, DMF | Reflux or MW (120-150 °C) | [4][5] |
| Chalcone (α,β-unsaturated ketone) | Piperidine (cat.) | Ethanol | Reflux | [4] |
Standard Experimental Protocol
Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol is a representative example of the most common synthetic route.
Materials:
-
5-Amino-3-phenyl-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-phenyl-1H-pyrazole (1.0 eq) in glacial acetic acid (10-15 mL per gram of aminopyrazole).
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The starting aminopyrazole spot should disappear and a new, less polar product spot should appear.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-water with stirring.
-
A precipitate should form. If it does not, or if the product is oily, neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel if necessary.
This protocol is based on the general condensation reaction widely described in the literature.[1][5]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. BenchChem.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. PubMed.
- Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate by HPLC and NMR Analysis
Welcome to the technical support center for the analytical assessment of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during purity analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. Introduction to Purity Assessment
Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is a critical step in drug development and manufacturing.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances.[3][4] This guide will delve into the two primary analytical techniques for this purpose: HPLC for quantitative analysis of impurities and NMR for structural confirmation and orthogonal purity assessment.[5][6]
Chemical Profile: this compound
| Property | Value |
| Chemical Formula | C₉H₁₀N₄O₂[7][8] |
| Molecular Weight | 206.20 g/mol [7][8] |
| CAS Number | 43024-66-4[7][8] |
| Appearance | Typically a solid |
| Structure | (A 2D structure of the molecule would be beneficial here for clarity) |
II. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9]
Frequently Asked Questions (FAQs) - HPLC
Q1: I'm starting my HPLC method development for this compound. Where should I begin?
A1: Start with a scouting gradient on a reversed-phase C18 column. The pyrazolo[1,5-a]pyrimidine core is a nitrogen-containing heterocyclic compound, which can exhibit tailing on silica-based columns.[10]
Initial Recommended HPLC Conditions:
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile column for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds by protonating silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The aromatic nature of the compound suggests strong UV absorbance. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
This initial run will provide information on the retention time of the main peak and the presence of any impurities. From here, you can optimize the gradient, mobile phase composition, and other parameters to achieve optimal separation.
Q2: My main peak is showing significant tailing. What can I do?
A2: Peak tailing for nitrogen-containing heterocycles is often due to secondary interactions with residual silanol groups on the silica-based column packing.[11]
Troubleshooting Steps for Peak Tailing:
-
Decrease Mobile Phase pH: Using an acidic modifier like formic or trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their interaction with your basic analyte.
-
Use a Base-Deactivated Column: Many manufacturers offer columns specifically designed to minimize silanol interactions.
-
Increase Column Temperature: This can sometimes improve peak shape by reducing viscosity and improving mass transfer.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[12]
Q3: I'm seeing extraneous peaks in my chromatogram. How do I determine if they are impurities or artifacts?
A3: It's crucial to differentiate between actual impurities and system-related peaks.
Workflow for Investigating Extraneous Peaks:
A workflow for identifying the source of extraneous HPLC peaks.
Q4: How do I validate my HPLC method for purity analysis according to ICH guidelines?
A4: Method validation is a regulatory requirement to ensure your method is fit for its intended purpose.[1][13] The key validation parameters according to ICH Q2(R1) guidelines include:[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is often demonstrated using forced degradation studies (acid, base, oxidation, heat, light) to generate potential impurities and demonstrate that the main peak is resolved from them.[14]
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[13]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
III. Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful tool for structural elucidation and can also be used as a primary method for quantitative analysis (qNMR).[16][17][18] It provides an orthogonal assessment of purity to HPLC.[5]
Frequently Asked Questions (FAQs) - NMR
Q1: How can I use ¹H NMR to assess the purity of this compound?
A1: ¹H NMR is excellent for purity assessment because the integral of a signal is directly proportional to the number of protons it represents.[17][19] By comparing the integrals of signals from your compound to those of a certified internal standard of known purity and concentration, you can determine the absolute purity of your sample.[20][21]
Step-by-Step Protocol for qNMR Purity Assessment:
-
Select an Internal Standard: Choose a standard that has a simple spectrum, is stable, not volatile, has a known purity, and has at least one signal that does not overlap with your analyte's signals. Common standards include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Sample Preparation:
-
Accurately weigh a known amount of your sample and the internal standard.
-
Dissolve both in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask to ensure a homogenous solution.
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration:
-
Long Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated. A d1 of 30-60 seconds is often sufficient.
-
90° Pulse Angle: Ensure uniform excitation.
-
Sufficient Signal-to-Noise: Acquire enough scans for accurate integration of both the analyte and standard signals.
-
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal from your analyte and a signal from the internal standard.
-
-
Purity Calculation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Q2: I see small signals in my ¹H NMR spectrum that I can't assign to my main compound. What should I do?
A2: These could be impurities, residual solvents, or satellite peaks.
Troubleshooting Unidentified NMR Signals:
A guide to troubleshooting unassigned signals in ¹H NMR spectra.
Q3: Can I use NMR to identify impurities found by HPLC?
A3: Yes, this is a common and powerful workflow. If an impurity is present at a high enough level in your bulk material, you may be able to identify it directly from the NMR of the mixture using 2D techniques. For lower-level impurities, you may need to isolate them using preparative HPLC and then analyze the collected fraction by NMR for structural elucidation.
IV. Integrated Approach and Regulatory Compliance
For robust purity assessment, an integrated approach utilizing both HPLC and NMR is highly recommended. HPLC provides sensitive and accurate quantification of impurities, while NMR confirms the structure of the main component and provides an orthogonal quantitative purity value.[5][6]
All analytical methods used for the release of pharmaceutical products must be validated according to ICH guidelines to ensure they are reliable and reproducible.[2][13] Documentation of all method development and validation activities is essential for regulatory submissions.
V. References
-
Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Webster, G. K., & Jee, R. D. (2008). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Ngwa, G. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
ijarsct. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
ChemSynthesis. (2025, May 20). This compound. [Link]
-
European Medicines Agency (EMA). (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological). [Link]
-
ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
-
PubChem. (n.d.). 7-Amino-5-ethyl[5][16][17]triazolo[1,5-a]pyrimidine-6-carboxylic acid. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
NIH. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
PubChem. (n.d.). Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
-
MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. This compound [cymitquimica.com]
- 8. This compound [cymitquimica.com]
- 9. wjpmr.com [wjpmr.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate (C₉H₁₀N₄O₂), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] This molecule is a prominent member of the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its diverse biological activities, including protein kinase inhibition.[3][4]
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to address the nuanced challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. We will explore the causality behind common issues and provide robust, field-tested troubleshooting strategies.
Part 1: The Synthetic Pathway - An Overview
The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation reaction of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[5] For the target molecule, the most common and industrially viable route involves the reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable reagent to form the pyrimidine ring.
Caption: General synthetic route for the target molecule.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered challenges during the scale-up synthesis in a practical question-and-answer format.
Q1: We are experiencing low and inconsistent yields. What are the primary factors to investigate?
Low yield is the most common scale-up challenge. It rarely stems from a single cause but rather a combination of factors that become amplified at a larger scale.
Answer:
-
Inefficient Heat Transfer: The cyclocondensation reaction is often exothermic. On a small scale, a flask's high surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, this ratio is much lower, which can lead to localized "hot spots." These can cause solvent boiling, reagent degradation, and the formation of unwanted side products.
-
Troubleshooting:
-
Ensure your reactor has adequate cooling capacity and an efficient stirring mechanism.
-
Consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile before scaling.
-
-
-
Poor Reagent Mixing: Inadequate agitation in a large vessel leads to poor mass transfer. This means reagents are not encountering each other at the optimal rate, causing the reaction to stall or favor side reactions in localized areas of high concentration.
-
Troubleshooting:
-
Verify that the impeller design and stirring speed are appropriate for the reactor geometry and reaction mass viscosity.
-
Check for "dead zones" in the reactor where mixing is poor.
-
Ensure solid reagents are fully dissolved or effectively slurried before and during the reaction.
-
-
-
Regioselectivity Issues: The aminopyrazole precursor has two nucleophilic centers: the exocyclic amino group and the pyrazole ring nitrogen. Reaction with the 1,3-bielectrophile can potentially lead to the formation of an undesired isomer, 5-aminopyrazolo[1,5-a]pyrimidine.[6] While the 7-amino isomer is often thermodynamically favored, kinetic control can lead to mixtures.
-
Troubleshooting:
-
pH Control: The reaction is often base-catalyzed. The choice and stoichiometry of the base can influence which nitrogen is more nucleophilic. Weaker bases may favor the desired pathway.
-
Temperature: Higher temperatures can help overcome the kinetic barrier to the more stable 7-amino product.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Screen solvents like ethanol, isopropanol, or DMF.
-
-
Caption: Decision workflow for diagnosing low yields.
Q2: Our final product purity is below specification after crystallization. What are the likely impurities and how can we improve the purification?
Product isolation and purification are as critical as the reaction itself. What works in a lab funnel may fail in a large filter press.
Answer:
The most common impurities are:
-
Unreacted Starting Materials: Ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
Isomeric Byproducts: The aforementioned 5-amino isomer.
-
Partially Reacted Intermediates: Open-chain adducts that have not cyclized.
-
Solvent Residues: Trapped solvent within the crystal lattice.
Troubleshooting Purification:
-
Optimize the Crystallization Solvent System: A single solvent that works for 10g may not be optimal for 10kg.
-
Action: Screen for a binary solvent system. An "anti-solvent" approach, where the product is soluble in one solvent and insoluble in another, often yields cleaner material. The impurities may remain in the mother liquor.
-
Example: Dissolve the crude product in a minimal amount of hot DMF or ethanol, then slowly add water or heptane as the anti-solvent to induce crystallization.
-
-
Implement a Post-Reaction Quench/Wash: Before isolation, a carefully designed aqueous wash can remove many process impurities.
-
Action: If your product is insoluble in water, consider quenching the reaction mixture into water. This can help remove inorganic salts (from the base) and highly polar starting materials. A subsequent wash with a non-polar solvent like heptane can remove non-polar impurities.
-
-
Control the Cooling Profile: Crashing the product out of solution by cooling too quickly will trap impurities.
-
Action: Employ a slow, controlled cooling ramp during crystallization. This allows for the formation of larger, more ordered crystals, which naturally exclude impurities. For example, cool from 80°C to 20°C over 4-6 hours.
-
Table 1: Example Purification Strategies
| Issue | Strategy | Solvent System Example | Rationale |
| Residual Starting Material | Re-slurry | Isopropanol (IPA) | Starting material may have higher solubility in warm IPA than the final product. |
| Isomeric Impurity | Re-crystallization | Acetonitrile / Water | The different polarity of isomers can be exploited in a binary system for separation. |
| Color Impurities | Carbon Treatment | Hot Ethanol | Activated carbon can adsorb high molecular weight, colored byproducts before crystallization. |
Part 3: Reference Experimental Protocol (Lab Scale)
This protocol provides a robust starting point. When scaling, direct multiplication of quantities is ill-advised; process parameters must be re-evaluated as discussed above.
Objective: Synthesize this compound.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)
-
Ethyl (ethoxymethylene)cyanoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethanol (10 volumes)
Procedure:
-
Setup: To a clean, dry reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge Ethanol (10 volumes, e.g., 1 L for 100 g of starting material).
-
Reagent Charge: Begin stirring and add Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and Potassium Carbonate (1.5 eq).
-
Addition: Slowly add Ethyl (ethoxymethylene)cyanoacetate (1.1 eq) to the slurry over 30 minutes. An initial exotherm may be observed. Maintain the temperature below 40°C.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and hold for 4-6 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC, checking for the disappearance of the starting aminopyrazole.
-
Workup: Once complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic base (K₂CO₃).
-
Crystallization: Concentrate the filtrate under vacuum to approximately half its original volume. The product should begin to crystallize.
-
Isolation: Cool the resulting slurry to 0-5°C and hold for 1 hour. Filter the solid product and wash the cake with cold ethanol (2 volumes).
-
Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.
Expected Outcome: A white to off-white solid. Typical yield: 75-85%. Purity (by HPLC): >98%.
References
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Al-Issa, S. A. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(9), 10437–10448. Available from: [Link]
-
Abdel-Aziz, A. A.-M., El-Sayed, N. F., & El-Azab, A. S. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3328. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolopyrimidine derivatives 6–9. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2019). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Medicinal Chemistry Research, 28(1), 133-146. Available from: [Link]
-
ResearchGate. (2019). Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts. Retrieved from [Link]
-
Moustafa, A. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2132-2159. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gampa, V. K., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Journal of Applicable Chemistry, 6(5), 896-904. Available from: [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6652. Available from: [Link]
-
Bautista-Hernández, C. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4976. Available from: [Link]
-
Gangireddy, P., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(35), 22791-22800. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4050-4054. Available from: [Link]
-
P212121 Store. (n.d.). Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2017). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 22(12), 2236. Available from: [Link]
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- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate" during storage
A Guide to Preventing Degradation During Storage and Experimentation
From the desk of the Senior Application Scientist:
Welcome to the technical support center for Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. As researchers and drug development professionals, ensuring the stability and purity of your compounds is paramount to the success of your experiments. This guide has been developed to provide you with in-depth technical information and practical advice to prevent the degradation of this valuable pyrazolopyrimidine derivative.
It is important to note that while extensive stability data for this specific molecule is not widely available in peer-reviewed literature, the recommendations provided herein are based on the well-established chemical principles governing its functional groups—an aromatic amine, an ethyl ester, and a heterocyclic pyrazolopyrimidine core. By understanding the potential degradation pathways, you can implement effective strategies to maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be stored in a freezer at -20°C and protected from light. These conditions are recommended to minimize the risk of hydrolysis, oxidation, and photodegradation.
Q2: How should I handle the compound in the laboratory for routine use?
A2: When weighing and handling the solid, it is advisable to work in a controlled environment with low humidity. Avoid prolonged exposure to ambient air and light. For preparing solutions, use anhydrous solvents and prepare them fresh for each experiment if possible.
Q3: Can I store solutions of this compound?
A3: Storing solutions is generally not recommended due to the increased risk of degradation, particularly hydrolysis of the ester group. If short-term storage of a solution is unavoidable, it should be kept in a tightly sealed vial at low temperature (2-8°C) and protected from light. The stability of the compound in your specific solvent system should be verified if stored for more than a few hours.
Troubleshooting Guide: Identifying and Preventing Degradation
This section addresses specific degradation issues you might encounter. Each entry explains the potential problem, its chemical basis, and provides actionable solutions.
Issue 1: Loss of Potency or Appearance of New Peaks in HPLC Analysis, Suggesting Hydrolysis
Q: My recent experimental results are inconsistent, and I see a new, more polar peak in my HPLC chromatogram. Could this be hydrolysis?
A: Yes, this is a strong indication of hydrolysis. The ethyl ester functional group in "this compound" is susceptible to hydrolysis, which converts the ester into the corresponding carboxylic acid. This reaction is catalyzed by the presence of water, and the rate can be significantly increased by acidic or basic conditions. [1][2][3][4][5]The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.
Root Cause Analysis:
-
Presence of Water: The compound may have been exposed to moisture during storage or handling. Solvents used for preparing solutions may not have been anhydrous.
-
pH of the Medium: Aqueous solutions that are even slightly acidic or basic can accelerate the rate of hydrolysis. [1][3][4] Preventative Measures:
-
Strict Anhydrous Conditions: Always use anhydrous solvents for preparing solutions. Consider using molecular sieves to dry solvents if necessary.
-
Inert Atmosphere: Handle the solid compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to atmospheric moisture.
-
pH Control: If working in an aqueous medium is necessary, buffer the solution to a neutral pH.
-
Fresh Solutions: Prepare solutions immediately before use and avoid storing them.
Analytical Confirmation:
-
HPLC Analysis: A stability-indicating HPLC method can be used to monitor for the appearance of the carboxylic acid degradant. A typical starting point for method development would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
LC-MS Analysis: To confirm the identity of the new peak, LC-MS can be used to determine its molecular weight, which should correspond to the hydrolyzed product (7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid).
Issue 2: Discoloration of the Solid Compound (e.g., turning yellow or brown) or Solutions, Indicating Oxidation
Q: I've noticed that my solid sample of "this compound" has developed a yellowish tint over time. What could be the cause?
A: Discoloration is often a sign of oxidation. The 7-amino group, being an aromatic amine, is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro compounds, or polymeric materials. [6][7][8][9][10]This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Root Cause Analysis:
-
Exposure to Oxygen: The compound has likely been stored in the presence of air.
-
Photocatalysis: Exposure to light, especially UV light, can promote the oxidation of aromatic amines.
-
Trace Metal Contamination: Metal ions can catalyze oxidation reactions.
Preventative Measures:
-
Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (argon or nitrogen) to displace oxygen.
-
Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Use of High-Purity Reagents: Use high-purity, metal-free solvents and reagents to avoid catalytic oxidation.
-
Antioxidants (for solutions): In some cases, for solutions that must be stored, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential for interference in downstream applications must be thoroughly evaluated.
Analytical Confirmation:
-
UV-Vis Spectroscopy: A change in the UV-Vis spectrum, such as the appearance of new absorption bands at longer wavelengths, can indicate the formation of colored oxidation products.
-
LC-MS/MS: This technique can be used to identify the specific oxidation products by their mass-to-charge ratio and fragmentation patterns.
Issue 3: Broadening of HPLC Peaks or Appearance of Multiple Small Impurities, Suggesting Photodegradation
Q: After leaving a solution of the compound on the benchtop under ambient light, I observed a complex HPLC chromatogram with several small, poorly resolved peaks. Is this light-induced degradation?
A: Yes, this chromatographic profile is characteristic of photodegradation. Heterocyclic aromatic compounds, such as the pyrazolopyrimidine core, can be sensitive to light, particularly UV radiation. [11][12][13][14][15]Light energy can promote complex photochemical reactions, leading to a variety of degradation products.
Root Cause Analysis:
-
Exposure to Light: Solutions or solid samples have been exposed to ambient laboratory light or direct sunlight.
Preventative Measures:
-
Work in Low-Light Conditions: When working with the compound, especially in solution, minimize exposure to light by working in a dimly lit area or using amber glassware.
-
Protect Solutions: Cover flasks and vials containing the compound with aluminum foil.
-
Photostability Testing: If the compound is intended for an application where it will be exposed to light, a formal photostability study should be conducted according to ICH Q1B guidelines.
Analytical Confirmation:
-
Comparative HPLC: Analyze a sample that has been intentionally exposed to a light source (e.g., a UV lamp) and compare its chromatogram to a protected sample. The appearance of new peaks in the exposed sample confirms photosensitivity.
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Solutions | Justification |
| Temperature | -20°C (Freezer) | 2-8°C (Refrigerator, short-term only) | Reduces rates of all chemical degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Headspace flushed with inert gas | Prevents oxidative degradation. [6][7][8][9][10] |
| Light | Protected from light (Amber vial/foil) | Protected from light (Amber vial/foil) | Prevents photodegradation. [11][12][13][14][15] |
| Container | Tightly sealed, airtight | Tightly sealed vial | Prevents exposure to moisture and oxygen. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific batch of "this compound," a forced degradation study is highly recommended. [16][17][18][19][20]This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
LC-MS system (optional, for identification)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 24 hours. Dissolve in the stock solvent for analysis.
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
HPLC Analysis: Analyze all samples by HPLC. A good starting method is:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm (or scan for optimal wavelength)
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for new peaks, a decrease in the main peak area, and peak purity. If available, use LC-MS to identify the major degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound.
Caption: Hydrolysis of the ethyl ester to a carboxylic acid.
Caption: Oxidation of the aromatic amino group.
References
-
New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2020). Molecules. [Link]
- Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines. (1998).
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2018). ACS Omega. [Link]
-
A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra‐n‐alkylammonium Bromates. (2004). Synthetic Communications. [Link]
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org.
-
Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
- Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. (1982). Journal of Agricultural and Food Chemistry.
-
Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). National Taiwan Normal University. [Link]
-
Formation and photostability of N-heterocycles in space. (2005). Astronomy & Astrophysics. [Link]
-
Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (2005). Astronomy & Astrophysics. [Link]
-
The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020). Journal of Analytical Toxicology. [Link]
-
Early Efforts Identify Unstable APIs. (2019). Pharmaceutical Technology. [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules. [Link]
-
Photostability of N@C. (2005). ResearchGate. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). RSC Medicinal Chemistry. [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). Bioorganic Chemistry. [Link]
-
Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020). Journal of Analytical Toxicology. [Link]
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2021). International Journal for Research in Applied Science and Engineering Technology.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Storage effect in the quality of different methyl esters and blends with diesel. (2012). ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules. [Link]
- Influence of the storage on the thermo-oxidative stability of methyl and ethyl esters by PDSC. (2011). Journal of Thermal Analysis and Calorimetry.
- Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
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- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 7. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Nitro compound synthesis by oxidation [organic-chemistry.org]
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- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Pyrazolo[1,5-a]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving the pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this privileged heterocyclic core in their synthetic endeavors. The pyrazolo[1,5-a]pyrimidine motif is a cornerstone in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Its functionalization, primarily through palladium-catalyzed cross-coupling reactions, is crucial for exploring structure-activity relationships (SAR).[3][4][5]
However, the unique electronic nature of this N-heterocycle presents specific challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the distinct reactivity of different positions on the ring system demands careful control over reaction conditions to achieve desired regioselectivity.[6] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low to No Product Yield
Q: My Suzuki-Miyaura coupling with a 3-bromo-pyrazolo[1,5-a]pyrimidine substrate is failing or giving a very low yield. What are the most likely causes and how can I fix it?
A: This is a common and frustrating issue, often stemming from the catalyst system's inability to efficiently navigate the catalytic cycle with this specific substrate class. The pyrazolo[1,5-a]pyrimidine core, particularly when substituted with certain functional groups like an unprotected lactam, can be challenging.[7]
Causality & Corrective Actions:
-
Insufficient Catalyst Activity/Stability: Standard catalysts like Pd(PPh₃)₄ may not be active enough. The electron-rich nature of the heterocycle can make oxidative addition difficult, and the final reductive elimination step can be slow, leading to catalyst decomposition.
-
Solution: Switch to a more robust and active catalyst system. For 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst system of XPhosPdG2 (a pre-catalyst) with additional XPhos ligand has been shown to be highly effective, successfully avoiding common side reactions like debromination.[7][8][9] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) is critical. These ligands stabilize the palladium center, accelerate both oxidative addition and reductive elimination, and their steric bulk helps prevent the formation of inactive palladium black.[10][11]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is not trivial and can dramatically impact yield. A base that is too strong can promote side reactions, while poor solubility of reagents can halt the reaction entirely.
-
Solution: An extensive screen found that an inorganic base like K₂CO₃ in an aqueous ethanol mixture under microwave irradiation provides excellent yields for Suzuki couplings at the C3 position.[8] This "green" solvent system often improves the solubility of the inorganic base while being effective for the coupling. If ester groups are present, using milder bases like K₃PO₄ or KF can prevent hydrolysis.[12]
-
-
Poor Reagent Quality: Boronic acids are susceptible to degradation (protodeboronation), especially if moisture is present. The palladium catalyst can be sensitive to air and moisture.
-
Solution: Use high-purity, dry reagents and anhydrous, degassed solvents.[13] Ensure your boronic acid is pure; if it's old, consider converting it to a more stable boronate ester (e.g., a pinacol ester) and using that instead.
-
Problem 2: Pervasive Side Reactions
Q: My reaction mixture is full of debrominated starting material. How can I prevent this hydrodehalogenation?
A: Dehalogenation is a notorious side reaction in cross-couplings with electron-rich heterocycles.[14] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes protonolysis or reaction with a hydride source before it can couple with the partner reagent.
Causality & Corrective Actions:
-
Catalyst/Ligand Choice: Ligands that are not bulky enough or that promote the formation of palladium hydride species can exacerbate the problem.
-
Solution: Employ sterically hindered ligands. As mentioned above, bulky biarylphosphine ligands like XPhos are highly effective at minimizing dehalogenation.[7][14] Their size creates a protective pocket around the metal center, disfavoring side reactions and promoting the desired reductive elimination.
-
-
Reaction Conditions: The presence of water, alcohols (when using alkoxide bases), or high temperatures can increase the rate of dehalogenation.
Q: I'm observing significant homocoupling of my boronic acid (Glaser-type side product). What's going wrong?
A: Boronic acid homocoupling is almost always a result of oxygen contamination in the reaction.[13][15] The palladium catalyst can mediate the oxidative coupling of two boronic acid molecules in the presence of an oxidant (O₂).
Causality & Corrective Actions:
-
Insufficient Degassing: The most common cause is failing to remove all dissolved oxygen from the solvent and reaction headspace.
-
Solution: Rigorous degassing is non-negotiable. Use a freeze-pump-thaw technique (at least three cycles) for the most reliable oxygen removal. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 20-30 minutes can be effective.[15][16] Always maintain a positive pressure of inert gas throughout the reaction.
-
-
High Boronic Acid Concentration: A high initial concentration of the boronic acid can favor the homocoupling pathway.
-
Solution: If the problem persists despite rigorous degassing, try adding the boronic acid slowly via a syringe pump over the course of the reaction. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[13]
-
Catalyst & Conditions Troubleshooting Flowchart
Here is a workflow to help diagnose and solve common cross-coupling issues.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthesis. Here, we address common experimental challenges with in-depth explanations and actionable protocols, ensuring you can achieve optimal results with high purity and yield.
Introduction: The Chemistry of Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The most prevalent and versatile method for constructing this bicyclic system is the cyclocondensation reaction between a 3-aminopyrazole (a 1,3-bisnucleophile) and a 1,3-bielectrophilic compound. In the case of this compound, the key precursors are typically 5-aminopyrazole and ethyl 2-cyano-3-ethoxyacrylate.
The choice of solvent is a critical parameter in this reaction, directly influencing not only the reaction rate and yield but also the regioselectivity of the final product. Understanding the role of the solvent is paramount to troubleshooting and optimizing this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low to No Product Yield
Question: I have followed a standard protocol, but my reaction yield is extremely low, or I'm only recovering starting materials. What are the likely causes?
Answer:
Low or no yield in this synthesis can often be attributed to several factors, primarily related to reactant quality, reaction conditions, and solvent choice.
Possible Causes & Solutions:
-
Poor Reactant Quality:
-
5-Aminopyrazole: This reactant can degrade over time. Ensure it is pure and dry. If in doubt, recrystallize or purify by column chromatography before use.
-
Ethyl 2-cyano-3-ethoxyacrylate: This reagent is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions.
-
-
Suboptimal Reaction Temperature:
-
While reflux is commonly employed, the optimal temperature can be solvent-dependent. For lower-boiling solvents like ethanol, ensure a consistent and vigorous reflux is maintained. For higher-boiling solvents like acetic acid or DMF, excessively high temperatures might lead to decomposition.
-
-
Insufficient Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require longer heating than initially anticipated, sometimes up to 10-12 hours, depending on the solvent and scale.
-
-
Inappropriate Solvent:
-
The solubility of 5-aminopyrazole can be a limiting factor. If the starting material is not fully dissolved, the reaction will be sluggish. Consider a solvent that provides good solubility for both reactants.
-
-
Catalyst Issues (if applicable):
-
While many protocols are catalyst-free, some may employ an acid or base catalyst. Ensure the catalyst is active and used in the correct stoichiometric amount. For instance, piperidinium acetate has been used to catalyze similar reactions.
-
Issue 2: Formation of an Unexpected Isomer
Question: My analytical data (NMR, MS) suggests I have synthesized a pyrazolo[1,5-a]pyrimidine, but it is not the expected 7-amino isomer. Why did this happen?
Answer:
The formation of a regioisomeric byproduct is a known challenge in this synthesis and is almost always dictated by the choice of solvent, specifically its proticity and acidity. The 5-aminopyrazole has two nucleophilic nitrogen atoms in the pyrazole ring (N1 and the exocyclic amino group) and a nucleophilic carbon at the C4 position. The reaction with ethyl 2-cyano-3-ethoxyacrylate can proceed via different cyclization pathways.
The Role of the Solvent in Regioselectivity:
-
In Ethanol (Neutral, Protic): Refluxing 5-aminopyrazole and ethyl 2-cyano-3-ethoxyacrylate in ethanol typically leads to the initial formation of an intermediate, ethyl 2-cyano-3-(5-pyrazolylamino)acrylate. In a subsequent step, cyclization occurs. In a neutral protic solvent like ethanol, the cyclization is favored to proceed through the pyrazole ring's NH group, leading to the desired this compound.
-
In Acetic Acid (Acidic, Protic): When glacial acetic acid is used as the solvent, the reaction can yield an isomeric product. The acidic environment can alter the nucleophilicity of the different centers in the aminopyrazole, potentially favoring an alternative cyclization pathway. It has been reported that in acetic acid, the condensation can lead to the formation of a pyrazolo[3,4-b]pyridine derivative.
Troubleshooting Steps:
-
Confirm Solvent Identity: Ensure that the solvent used was indeed ethanol and not inadvertently substituted with acetic acid.
-
Analyze Reaction Intermediate: If possible, isolate and characterize any intermediate that forms. The structure of the intermediate can provide clues about the final cyclization pathway.
-
Strict pH Control: If buffering is an option for your specific derivative, maintaining a neutral to slightly basic pH can favor the desired isomer.
Issue 3: Isolation of the Uncyclized Intermediate
Question: My main product appears to be a white solid that is not the final cyclized product. How can I promote the final ring-closing step?
Answer:
The isolation of the ethyl 2-cyano-3-(5-pyrazolylamino)acrylate intermediate is common, especially if the reaction is not heated for a sufficient duration or at a high enough temperature.
Solutions:
-
Increase Reaction Time and/or Temperature: The most straightforward solution is to prolong the reflux time. Monitor the disappearance of the intermediate spot on TLC. If a higher temperature is required, consider switching to a higher-boiling point solvent like n-butanol, but be mindful of potential side reactions.
-
Change the Solvent: Switching from ethanol to a solvent like acetic acid can sometimes facilitate the cyclization step, although this runs the risk of forming an undesired isomer as discussed in Issue 2. A careful screening of conditions is necessary.
-
Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in promoting the final cyclization and significantly reducing reaction times. If available, this is a powerful tool for overcoming a sluggish ring-closure.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for this synthesis?
There is no single "best" solvent, as the optimal choice depends on the specific substrate and desired outcome. However, ethanol is the most commonly reported solvent for achieving the desired 7-amino isomer. It generally provides a good balance of reactant solubility and favorable reaction kinetics for the correct cyclization pathway.
Q2: Can I run this reaction under solvent-free conditions?
Yes, solvent-free, or "neat," reactions, often assisted by microwave heating, have been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines. This approach offers advantages in terms of green chemistry and can sometimes lead to higher yields and shorter reaction times. However, it may require more careful temperature control to avoid decomposition.
Q3: How does the polarity of the solvent affect the reaction?
Solvent polarity plays a significant role in solubilizing the starting materials and stabilizing the transition states of the reaction.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can hydrogen bond with the reactants and intermediates, influencing their reactivity and the regioselectivity of the cyclization.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving a wide range of reactants. The use of DMF with a catalytic amount of a base like potassium hydroxide has been reported for similar syntheses.
Q4: What is the underlying mechanism for this reaction?
The reaction proceeds through a condensation-cyclization sequence.
-
Initial Condensation: The exocyclic amino group of 5-aminopyrazole acts as a nucleophile, attacking the ethoxy-activated double bond of ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of ethanol to form the intermediate, ethyl 2-cyano-3-(5-pyrazolylamino)acrylate.
-
Intramolecular Cyclization: The pyrazole ring's N1 nitrogen then attacks the nitrile carbon of the intermediate. This ring-closing step forms the pyrimidine ring of the final product.
The solvent can influence the relative nucleophilicity of the competing nucleophilic centers, thereby dictating the final product.
Experimental Protocols
Protocol 1: Synthesis in Ethanol (Standard Method)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-aminopyrazole (1.0 eq).
-
Add dehydrated ethanol to dissolve the 5-aminopyrazole (approx. 10-15 mL per gram of aminopyrazole).
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The product is typically more polar than the starting materials.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol if further purification is needed.
Protocol 2: Synthesis in Acetic Acid (Caution: Potential for Isomer Formation)
-
In a round-bottom flask with a reflux condenser, dissolve 5-aminopyrazole (1.0 eq) in glacial acetic acid (10 mL per gram).
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Crucially, confirm the product's identity using spectroscopic methods (NMR, MS) to ensure the desired isomer has been formed.
Data Summary
| Solvent | Typical Conditions | Expected Outcome | Common Issues |
| Ethanol | Reflux, 4-8 h | Good yield of the desired 7-amino isomer. | Incomplete reaction leading to the intermediate; may require longer reaction times. |
| Acetic Acid | Reflux, 2-4 h | Can promote cyclization but carries a high risk of forming an undesired regioisomer. | Isomer formation is a significant concern. |
| DMF | Heating, often with a base catalyst (e.g., KOH) | Can lead to high yields, but optimization may be required. | Potential for side reactions at higher temperatures. |
| Solvent-Free (Microwave) | 120-150°C, 10-30 min | Rapid reaction times and often high yields. | Requires specialized equipment; potential for charring if not controlled well. |
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: A decision-making workflow for the synthesis and troubleshooting of this compound.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
This compound. ChemSynthesis. [Link]
-
Condensation of 1, 3-dicarbonyl compounds with 5-aminopyrazole (III) and its 3-car. J-Stage. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]
Validation & Comparative
"Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate" vs. other kinase inhibitor scaffolds
In the landscape of modern drug discovery, particularly in oncology, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The concept of the "privileged scaffold" has emerged as a guiding principle, identifying core molecular frameworks that exhibit a high propensity for binding to specific protein families, such as kinases.[1][2] This guide provides an in-depth, objective comparison of the versatile pyrazolo[1,5-a]pyrimidine scaffold, exemplified by molecules like Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, against other prominent kinase inhibitor scaffolds: quinazoline , pyrimidine , and indole . Our analysis is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Central Role of Scaffolds in Kinase Inhibition
Protein kinases, as key regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime targets for small-molecule inhibitors.[3] The majority of these inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket of the kinase. The core chemical structure, or scaffold, of these inhibitors is paramount as it dictates the fundamental binding interactions with the kinase hinge region, influencing potency, selectivity, and overall drug-like properties.
Unveiling the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and potent biological activity.[3] Its rigid, planar structure provides an excellent foundation for chemical modifications, enabling the development of highly potent and selective inhibitors against a range of kinases.
Key Features and Advantages:
-
Versatile Synthetic Accessibility: A variety of synthetic routes, including cyclization, condensation, and multi-component reactions, allow for the creation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives.[3]
-
Privileged Kinase Hinge Binding: The arrangement of nitrogen atoms in the fused ring system facilitates crucial hydrogen bond interactions with the kinase hinge region, mimicking the binding of the adenine moiety of ATP.
-
Proven Clinical Success: The therapeutic potential of this scaffold is validated by the FDA approval of drugs like Larotrectinib and Entrectinib, which are potent inhibitors of Tropomyosin Receptor Kinases (Trks).
-
Broad Kinase Target Spectrum: Derivatives of this scaffold have demonstrated inhibitory activity against a wide array of kinases, including CDKs, Pim-1, and Trks, highlighting its broad applicability in oncology.
Structural Insights into Kinase Recognition:
X-ray crystallography studies have revealed that the pyrazolo[1,5-a]pyrimidine core orients itself within the ATP-binding pocket to form key hydrogen bonds with the backbone of the kinase hinge region. Specific substitutions on the scaffold can then be tailored to exploit additional interactions in the surrounding hydrophobic pockets, thereby enhancing potency and selectivity.
A Comparative Analysis with Established Kinase Inhibitor Scaffolds
To provide a comprehensive perspective, we will now compare the pyrazolo[1,5-a]pyrimidine scaffold against three other widely recognized and clinically significant kinase inhibitor scaffolds.
The Quinazoline Scaffold
The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is a cornerstone of kinase inhibitor design, with several FDA-approved drugs to its name, including gefitinib and erlotinib for the treatment of non-small cell lung cancer.[4]
-
Binding Mode: The N1 atom of the quinazoline ring typically forms a hydrogen bond with the backbone NH of a key methionine residue in the kinase hinge region. The N3 atom can interact with a conserved threonine residue, often through a water-mediated hydrogen bond. The 4-anilino substituent is a common feature, extending into a hydrophobic pocket.[4][5][6]
-
Advantages: Well-established synthetic chemistry, proven clinical efficacy, and a deep understanding of its structure-activity relationships (SAR).
-
Challenges: The development of resistance mutations in kinases like EGFR has necessitated the design of next-generation quinazoline-based inhibitors.
The Pyrimidine Scaffold
The pyrimidine ring is a fundamental component of nucleic acids and a highly versatile scaffold in drug discovery. Its ability to mimic the adenine ring of ATP has made it a popular choice for the design of kinase inhibitors.[7]
-
Binding Mode: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as both hydrogen bond donors and acceptors, enabling strong interactions with the kinase hinge region.
-
Advantages: Inherent biocompatibility, synthetic tractability allowing for extensive chemical modification, and a broad spectrum of biological activities.[7]
-
Pharmacokinetics: Pyrimidine-based drugs exhibit a wide range of pharmacokinetic profiles, with some showing excellent oral bioavailability.[8][9]
The Indole Scaffold
The indole scaffold, a fusion of a benzene and a pyrrole ring, is another privileged structure found in numerous natural products and synthetic drugs.[10] It has proven to be a versatile starting point for the development of inhibitors against a variety of kinases.[11][12]
-
Binding Mode: The indole nitrogen can act as a hydrogen bond donor, interacting with the kinase hinge region. The bicyclic nature of the scaffold provides a rigid framework for orienting substituents into key binding pockets.
-
Advantages: Favorable physicochemical properties, including the potential for improved solubility and metabolic stability. The indole core is also amenable to a wide range of chemical modifications.[10]
-
Challenges: The indole nitrogen can be susceptible to metabolic oxidation, which needs to be considered during drug design.
Quantitative Comparison of Kinase Inhibitory Activity
Disclaimer: The following data is compiled from different research publications. Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as ATP concentration, enzyme source, and assay format.
Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Larotrectinib | TRKA | 5 |
| Entrectinib | TRKA | 1.7 |
| Compound 1 | CDK2 | 15 |
| Compound 2 | Pim-1 | 23 |
Table 2: IC50 Values of Quinazoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR | 2.6 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR/HER2 | 10.2 / 9.8 |
Table 3: IC50 Values of Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Imatinib | Abl | 250 |
| Dasatinib | Abl | <1 |
| Pazopanib | VEGFR2 | 30 |
Table 4: IC50 Values of Indole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Sunitinib | VEGFR2 | 9 |
| Axitinib | VEGFR2 | 0.2 |
| Vemurafenib | BRAF (V600E) | 31 |
Experimental Methodologies for Kinase Inhibitor Profiling
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for key assays used in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is a robust and sensitive method for measuring kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer.
-
Prepare a 2X inhibitor solution at various concentrations.
-
Prepare a 2X detection mix containing the europium-labeled antibody and streptavidin-APC in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X inhibitor solution to the assay wells.
-
Add 5 µL of the 2X kinase solution to all wells except the negative control.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the 2X detection mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Cell-Based Proliferation Assay: MTT Assay
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Include appropriate controls (vehicle-treated and untreated cells).
-
Incubate the plate for a defined period (e.g., 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
-
Data Acquisition and Analysis:
-
Shake the plate gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[14][15]
-
Visualizing the Landscape of Kinase Inhibition
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the chemical scaffolds and a typical kinase signaling pathway.
Caption: Core chemical structures of the discussed kinase inhibitor scaffolds.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Conclusion: The Enduring Promise of Privileged Scaffolds
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a versatile and highly valuable framework in the design of novel kinase inhibitors. Its synthetic tractability, favorable binding properties, and proven clinical success underscore its significance in the ongoing quest for more effective and selective cancer therapies. While established scaffolds like quinazoline, pyrimidine, and indole continue to be cornerstones of kinase inhibitor discovery, the unique attributes of the pyrazolo[1,5-a]pyrimidine scaffold offer exciting opportunities for the development of next-generation therapeutics that can overcome existing challenges of drug resistance and off-target toxicity. The systematic application of robust experimental methodologies, as detailed in this guide, will be crucial in unlocking the full therapeutic potential of this and other privileged scaffolds.
References
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Shewchuk, L. et al. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. Journal of Medicinal Chemistry, 43(1), 133-138 (2000). [Link]
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Shewchuk, L. et al. Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor. American Chemical Society. [Link]
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Moustafa, A. H. et al. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(1), 223-234 (2018). [Link]
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Wang, W. et al. Mapping the Binding Site of a Large Set of Quinazoline Type EGF-R Inhibitors Using Molecular Field Analyses and Molecular Dynamics Simulations. Journal of Medicinal Chemistry, 45(18), 3922-3933 (2002). [Link]
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Al-Malki, H. T. et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856 (2024). [Link]
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Bologa, C. G. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359 (2023). [Link]
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Hu, Y. et al. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 743 (2017). [Link]
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van Erp, N. P. et al. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(9), 559-577 (2011). [Link]
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Peters, G. J. et al. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(2), 143-160 (2021). [Link]
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Welsch, M. E. et al. Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361 (2010). [Link]
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ResearchGate. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. [Link]
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Firth, G. et al. Privileged Structures and Polypharmacology within and between Protein Families. ACS Chemical Biology, 13(10), 2883-2890 (2018). [Link]
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PerkinElmer. Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus. [Link]
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Kumar, D. et al. Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6298 (2021). [Link]
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Kaur, M. et al. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 154-182 (2018). [Link]
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Horton, T. MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
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ResearchGate. Two-step AlphaScreen kinase assay. (a) Schematic assay presentation.... ResearchGate. [Link]
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Kaur, M. et al. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 154-182 (2018). [Link]
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Singh, P. et al. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105477 (2022). [Link]
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Al-Qadhi, M. A. et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 221 (2023). [Link]
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Bain, J. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315 (2007). [Link]
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Wang, Z. et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Pharmacological and Toxicological Methods, 55(3), 263-269 (2007). [Link]
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Khalilullah, H. et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2828 (2024). [Link]
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ResearchGate. Privileged scaffolds in lead generation. ResearchGate. [Link]
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Peters, G. J. et al. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(2), 143-160 (2021). [Link]
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Hu, G. et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(11), 1915-1922 (2018). [Link]
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López-Cara, L. C. et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3223 (2021). [Link]
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Al-Shammari, A. M. et al. MTT (Assay protocol). protocols.io. [Link]
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ResearchGate. Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. [Link]
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Klaeger, S. et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506), eaai7835 (2017). [Link]
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ResearchGate. Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
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Zhang, J. H. et al. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 17(1), 110-120 (2012). [Link]
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Agilent. Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Agilent. [Link]
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Charlton, M. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1544-1564 (2020). [Link]
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Terungwa, A. A. et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31631-31653 (2023). [Link]
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ResearchGate. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]
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A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors for Cancer Therapy
Introduction: The Rise of Trk Inhibition in Oncology
Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal for the development and function of the nervous system.[1] However, chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of constitutively active Trk fusion proteins. These aberrant proteins are oncogenic drivers in a wide array of both adult and pediatric solid tumors.[2][3] This discovery has ushered in a new era of precision oncology, with the development of targeted therapies aimed at inhibiting these kinases.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective Trk inhibitors.[4] Two of the three FDA-approved Trk inhibitors feature this core, highlighting its importance in the field.[4][5] This guide provides a comparative analysis of key pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, offering insights into their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles, supported by detailed experimental methodologies for their evaluation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent Trk Inhibition
The pyrazolo[1,5-a]pyrimidine core serves as a versatile framework for the design of ATP-competitive kinase inhibitors. Its rigid structure allows for the precise orientation of substituents to interact with key residues in the ATP-binding pocket of Trk kinases, leading to high-affinity binding and potent inhibition.[6] Medicinal chemistry efforts have extensively explored modifications to this scaffold to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of both first and second-generation inhibitors.[4]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
This section provides a head-to-head comparison of prominent pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, including FDA-approved drugs and a key preclinical candidate.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) in biochemical assays is a primary measure of a compound's direct inhibitory effect on the Trk kinases.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference(s) |
| Larotrectinib | 5 - 6.5 | 8.1 - 11 | 10.6 - 11 | [5][7][8] |
| Entrectinib | 1 | 3 | 5 | [5][9] |
| Repotrectinib | 0.83 | 0.05 | 0.1 | [10][11] |
| Selitrectinib | 0.6 | <2.5 | <2.5 | [4][12] |
| AZ-23 | 2 | 8 | N/A | [9][13][14] |
Cellular Activity
Cellular assays provide a more physiologically relevant measure of an inhibitor's ability to engage its target and inhibit its function within a cellular context.
| Compound | Cell Line | Assay Type | Potency (IC50/EC50) | Reference(s) |
| Larotrectinib | Various Trk-fusion | Proliferation | 2 - 20 nM | [9] |
| Entrectinib | KM-12 (TPM3-NTRK1) | Proliferation | 1.7 nM | [15] |
| Repotrectinib | KM-12 (TPM3-NTRK1) | Proliferation | 0.2 nM | [16] |
| Selitrectinib | KM-12, CUTO-3, MO-91 | Proliferation | ≤ 5 nM | [17] |
| AZ-23 | MCF10A-TrkA-Δ | Survival | 1.51 nM (EC50) | [18] |
Selectivity Profile
Selectivity is a critical parameter, as off-target kinase inhibition can lead to undesirable side effects.
| Compound | Key Off-Targets (IC50) | Selectivity Notes | Reference(s) |
| Larotrectinib | TNK2 | Highly selective for Trk kinases. | [7] |
| Entrectinib | ROS1 (0.2 nM), ALK (1.6 nM) | Multi-kinase inhibitor. | [5] |
| Repotrectinib | ROS1 (0.07 nM), ALK (1.01 nM), JAK2 (1.04 nM) | Potent inhibitor of ROS1 and ALK in addition to Trk. | [10][11] |
| Selitrectinib | N/A | Over 1000-fold selective for 98% of non-TRK kinases tested. | [17] |
| AZ-23 | FGFR1 (24 nM), Flt3 (52 nM), Ret (55 nM) | Shows activity against other kinases at higher concentrations. | [13][14] |
Pharmacokinetic Properties
Pharmacokinetics determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are crucial for its clinical utility.
| Compound | Oral Bioavailability | Half-life (t1/2) | Key Metabolism | Reference(s) | |---|---|---|---| | Larotrectinib | 34% | 2.9 hours | CYP3A4 |[9][19] | | Entrectinib | Moderate to high (preclinical) | ~20 hours | CYP3A4 |[7][10][20] | | Repotrectinib | Orally bioavailable | N/A (preclinical) | N/A |[13] | | Selitrectinib | Orally bioavailable | N/A (preclinical) | N/A |[1] | | AZ-23 | Orally bioavailable | N/A (preclinical) | N/A |[18][21] |
Experimental Methodologies: A Guide to Evaluating Trk Inhibitors
The following protocols provide a framework for the preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine-based inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Rationale: The ADP-Glo™ assay is a robust, high-throughput method for determining the direct inhibitory effect of compounds on purified kinase enzymes.[6][22] It relies on a two-step enzymatic reaction that converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the Trk kinase (TrkA, TrkB, or TrkC), substrate (e.g., poly(E,Y)4:1), and ATP to their final desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor solution.
-
Add 2 µL of the Trk kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Trk Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block Trk autophosphorylation in a cellular context.
Rationale: Western blotting provides a direct readout of target engagement by measuring the phosphorylation status of Trk and its downstream effectors.[17][23] A decrease in phosphorylated Trk (p-Trk) levels upon inhibitor treatment indicates effective target inhibition.
Caption: General workflow for an in vivo tumor xenograft study.
Step-by-Step Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of Trk-fusion positive cancer cells (e.g., 5 x 10^6 KM-12 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer the Trk inhibitor orally (e.g., by gavage) at one or more dose levels, typically once or twice daily. The control group receives the vehicle used to formulate the inhibitor.
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at various time points after the final dose, tumors can be excised to assess the level of Trk phosphorylation by Western blot or ELISA to confirm target engagement in vivo. [14]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the anti-tumor effect.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful platform for the development of potent and selective Trk inhibitors. First-generation inhibitors like Larotrectinib and Entrectinib have demonstrated remarkable clinical efficacy in patients with NTRK fusion-positive cancers. However, the emergence of acquired resistance mutations has necessitated the development of second-generation inhibitors, such as Repotrectinib and Selitrectinib, which are designed to overcome this challenge.
The preclinical evaluation of novel Trk inhibitors requires a systematic approach, beginning with biochemical assays to confirm direct enzyme inhibition, followed by cellular assays to assess target engagement and functional consequences in a more physiological setting. Finally, in vivo xenograft models are essential to demonstrate anti-tumor efficacy and tolerability. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers in the field of Trk inhibitor drug discovery. Future efforts will likely focus on the development of inhibitors with improved potency against a broader range of resistance mutations and enhanced central nervous system penetration to treat brain metastases.
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Validating In Vivo Efficacy of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The pyrazolo[1,5-a]pyrimidine core, and specifically derivatives of "Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate," represents a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[1][2] While in vitro assays provide initial insights into bioactivity, the true measure of a compound's promise lies in its in vivo efficacy and safety profile. This guide provides an in-depth, objective comparison of methodologies to validate the in vivo performance of these derivatives, supported by experimental data and protocols.
While direct in vivo efficacy data for the parent compound, this compound, is not extensively available in the public domain, numerous studies on its derivatives have demonstrated significant anticancer and anti-inflammatory activities. This guide will, therefore, focus on the established in vivo models and comparative data for these closely related, promising derivatives.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its rigid, planar structure provides a versatile backbone for chemical modifications, enabling the development of potent and selective inhibitors of various protein kinases and other enzymes implicated in disease pathogenesis.[3]
Derivatives of this scaffold have shown promise as inhibitors of key oncogenic signaling pathways, including those mediated by Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[1][4][5][6] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] In the realm of inflammation, these compounds have been investigated for their ability to modulate key inflammatory mediators.[2][7]
Part 1: Validating Anticancer Efficacy in Vivo
The gold standard for evaluating the in vivo anticancer potential of novel compounds is the use of animal models that mimic human disease. The subcutaneous tumor xenograft model is a widely accepted and utilized method for this purpose.[8][9][10]
Experimental Workflow: Subcutaneous Tumor Xenograft Model
This workflow outlines the key steps involved in assessing the in vivo anticancer efficacy of this compound derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of these derivatives may involve the inhibition of key enzymes and signaling molecules in the inflammatory cascade, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).
The in vivo validation of this compound derivatives is a critical step in their development as potential therapeutic agents. This guide has provided a comprehensive framework for conducting these studies, including detailed protocols for established anticancer and anti-inflammatory models. By employing rigorous experimental design and objective data analysis, researchers can effectively assess the efficacy and safety of these promising compounds, paving the way for their potential translation into clinical applications. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, coupled with the encouraging in vivo data for its derivatives, underscores its importance as a platform for the discovery of novel therapeutics.
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A Comparative Guide to the Selectivity of Pim-1 Kinase Inhibitors Derived from Diverse Heterocyclic Scaffolds
Introduction: The Critical Role of Pim-1 Kinase in Oncology and the Quest for Selective Inhibition
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases—Pim-1, Pim-2, and Pim-3—that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1] Their constitutive activity, driven by upstream signaling pathways such as JAK/STAT, positions them as key nodes in oncogenic signaling.[2][3] Overexpression of Pim-1, in particular, is a frequent event in a multitude of hematological malignancies and solid tumors, including prostate cancer and acute myeloid leukemia, making it a compelling target for therapeutic intervention.[2][4]
The development of small molecule inhibitors targeting the ATP-binding pocket of Pim-1 has been an area of intense research. However, a significant challenge in kinase drug discovery is achieving selectivity. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, resulting in undesirable toxicity and diminished therapeutic windows. This guide provides a comparative analysis of the selectivity profiles of Pim-1 inhibitors derived from three distinct and medicinally relevant heterocyclic cores: imidazopyridazine , benzofuran , and pyrrolocarbazole . By examining the experimental data and understanding the structural basis for their selectivity, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their pursuit of novel and selective cancer therapeutics.
The Pim-1 Signaling Axis: A Network of Pro-Survival Signals
Pim-1 kinase exerts its oncogenic effects by phosphorylating a diverse array of downstream substrates involved in cell cycle progression and apoptosis. Understanding this signaling network is crucial for appreciating the cellular consequences of Pim-1 inhibition.
Caption: The Pim-1 signaling pathway is activated by cytokines and growth factors via the JAK/STAT cascade, leading to the phosphorylation of key downstream targets that promote cell survival and proliferation.
Comparative Selectivity of Pim-1 Inhibitors: A Data-Driven Analysis
The selectivity of a kinase inhibitor is paramount for its clinical success. Here, we compare the inhibitory profiles of representative compounds from the imidazopyridazine, benzofuran, and pyrrolocarbazole classes against the Pim kinase family and a selection of off-target kinases. The data presented is a synthesis of findings from multiple peer-reviewed studies.
Imidazopyridazine Core: A Scaffold with High Pim Selectivity
Imidazopyridazine-based inhibitors have been extensively investigated and have demonstrated remarkable selectivity for the Pim kinase family.[5][6][7] This selectivity is attributed to a unique binding mode that does not mimic the canonical ATP hinge-binding interactions seen with many kinase inhibitors.[8]
Table 1: Selectivity Profile of Imidazopyridazine-Based Pim-1 Inhibitors
| Compound Example | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Representative Off-Target Kinase IC50 (nM) | Reference |
| YPC-21440 | 12 | 26 | 21 | FLT3: >10,000 | [9] |
| YPC-21817 | 22 | 110 | 41 | FLT3: >10,000 | [9] |
| Compound 22m | 0.024 | 0.095 | Not Reported | Not Reported | [6] |
Note: IC50 values can vary depending on the assay conditions.
The data clearly indicates that imidazopyridazine derivatives can achieve potent, pan-Pim inhibition with excellent selectivity against other kinases, such as FLT3.[9]
Benzofuran Core: A Versatile Scaffold for Kinase Inhibition
The benzofuran scaffold is a privileged structure in medicinal chemistry and has been utilized in the development of inhibitors for various kinases.[10][11] In the context of Pim-1, benzofuran derivatives have shown promise, although their selectivity profiles can be more varied.
Table 2: Selectivity Profile of Benzofuran-Based Pim-1 Inhibitors
| Compound Example | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) | Representative Off-Target Kinase IC50 (µM) | Reference |
| Benzofuran-pyrazole hybrid 3d | 1.053 | Not Reported | Not Reported | B-Raf(V600E): 0.078, c-Met: 0.405, EGFR: 0.177, VEGFR-2: 0.275 | [12] |
| 2-benzylidenebenzofuran-3(2H)-one derivative | Sub-micromolar | Not Reported | Not Reported | Not specified | [13] |
Benzofuran-based inhibitors can exhibit potent Pim-1 activity, but as exemplified by compound 3d, they may also inhibit other kinases with comparable or even greater potency.[12] This highlights the importance of comprehensive selectivity profiling for this class of compounds.
Pyrrolocarbazole Core: Natural Product-Inspired Kinase Inhibitors
Pyrrolocarbazoles, inspired by natural products like staurosporine, are known to be potent but often non-selective kinase inhibitors.[14] However, medicinal chemistry efforts have aimed to improve the selectivity of this scaffold for specific kinase targets, including the Pim family.[15][16]
Table 3: Selectivity Profile of Pyrrolocarbazole-Based Pim-1 Inhibitors
| Compound Example | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Representative Off-Target Kinase IC50 (nM) | Reference |
| Compound 3d (from another study) | Not specified | Not specified | Not specified | Potent against Pim-1, -2, and -3 | [15] |
| Compound 10 | Nanomolar range | Poor inhibition | Nanomolar range | Not specified | [1] |
| Compound 27 | Active | Not specified | Active | Not specified | [17] |
The available data for pyrrolocarbazole derivatives suggests that while potent Pim inhibition can be achieved, selectivity can be a challenge. Some compounds show good activity against Pim-1 and Pim-3 but poor inhibition of Pim-2.[1]
Experimental Methodologies for Determining Inhibitor Selectivity
The reliability of selectivity data is intrinsically linked to the robustness of the experimental methods used. Below are detailed protocols for two key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Caption: Workflow for a radiometric in vitro kinase assay to determine inhibitor potency.
Step-by-Step Protocol:
-
Assay Preparation: Prepare a master mix containing the kinase, a suitable peptide or protein substrate, and the assay buffer.
-
Inhibitor Addition: Serially dilute the test inhibitor and add it to the wells of a 96-well plate.
-
Kinase Reaction Initiation: Add the kinase master mix to the wells containing the inhibitor. To initiate the reaction, add [γ-³³P]ATP. The final ATP concentration should be at or below the Km for the specific kinase to ensure a stringent test of inhibitor potency.[17]
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a P81 phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular environment.[2][18][19][20][21] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor or a vehicle control for a specified period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion and Future Perspectives
The comparative analysis of Pim-1 inhibitors based on imidazopyridazine, benzofuran, and pyrrolocarbazole cores reveals important considerations for drug discovery. Imidazopyridazines stand out for their potential to achieve high selectivity for the Pim kinase family, a highly desirable attribute for minimizing off-target effects. Benzofuran and pyrrolocarbazole scaffolds also yield potent Pim-1 inhibitors, but their development requires careful and comprehensive selectivity profiling to mitigate the risk of multi-kinase inhibition.
The choice of a heterocyclic core is a critical first step in the design of a selective kinase inhibitor. However, the ultimate selectivity profile is determined by the intricate interplay of the entire molecule with the target kinase and the broader kinome. As our understanding of the structural nuances of kinase active sites continues to grow, so too will our ability to design the next generation of highly selective and effective cancer therapeutics. The experimental protocols detailed herein provide a robust framework for the rigorous evaluation of these novel chemical entities.
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"In vitro" to "in vivo" correlation of pyrazolo[1,5-a]pyrimidine compounds
An Application Scientist's Guide to Bridging the "In Vitro" to "In Vivo" Gap for Pyrazolo[1,5-a]pyrimidine Compounds
Introduction: From Benchtop Potency to Preclinical Promise
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with a wide range of biological targets.[1] These heterocyclic compounds are particularly prominent as potent protein kinase inhibitors, forming the basis for targeted therapies in oncology and other diseases driven by aberrant cell signaling.[2][3] However, the journey from a promising low-nanomolar hit in an in vitro assay to an effective agent in a complex in vivo model is fraught with challenges. Potency in a test tube does not always translate to efficacy in a living system.
This guide provides a framework for researchers, chemists, and drug development professionals to systematically establish a robust in vitro-to-in vivo correlation (IVIVC) for pyrazolo[1,5-a]pyrimidine compounds. We will dissect the critical experimental stages, from initial biochemical and cellular characterization to definitive preclinical animal studies, explaining the causal logic behind each step. The goal is to build a predictive understanding of a compound's behavior, enabling more informed decisions, optimizing resource allocation, and accelerating the development of novel therapeutics.
The Pyrazolo[1,5-a]pyrimidine Profile: Key Considerations
The inherent properties of the pyrazolo[1,5-a]pyrimidine core influence its drug-like characteristics. It acts as a versatile hinge-binding motif, often competing with ATP at the active site of kinases like RET, CDK2, TRKA, and TTK.[4][5][6][7][8][9][10][11] While this drives potency, developers must be cognizant of potential liabilities. For instance, some compounds within this class have demonstrated narrow therapeutic windows, where the dose required for efficacy is close to one that causes toxicity.[4][6] A successful IVIVC strategy must therefore correlate not just efficacy, but also safety.
Pillar 1: Foundational In Vitro Characterization
The goal of in vitro testing is to build a comprehensive profile of a compound's potency, selectivity, and fundamental biopharmaceutical properties. Each assay provides a piece of the puzzle, and together they form the basis for predicting in vivo performance.
Biochemical Assays: Quantifying Target Engagement
The first question is simple: Does the compound hit its intended molecular target? Biochemical assays using purified enzymes provide the cleanest assessment of direct inhibitory activity.
-
Causality: An enzyme inhibition assay (e.g., for a protein kinase) directly measures the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) or its binding affinity (Ki). This value represents the intrinsic potency of the molecule against its target in an isolated system, free from the complexities of a cellular environment. It is the foundational metric upon which all subsequent data is built.
Detailed Protocol: Kinase Inhibition Assay (Generic)
-
Preparation: Recombinant purified kinase is diluted in assay buffer. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Compound Dilution: The pyrazolo[1,5-a]pyrimidine compound is serially diluted (typically in DMSO) to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Reaction: The kinase, the test compound, and a suitable substrate (e.g., a peptide) are incubated together in a microplate well.
-
Initiation: The reaction is started by adding the ATP solution. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using luminescence-based technologies (e.g., ADP-Glo™) where light output is inversely proportional to kinase activity.
-
Data Analysis: The results are plotted as kinase activity versus compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Self-Validation: A known potent inhibitor of the kinase (positive control) and a vehicle-only control (DMSO, negative control) must be run in parallel to validate the assay's performance.
-
Cell-Based Assays: Assessing Efficacy in a Biological Context
A compound must be able to enter a cell, engage its target, and elicit a biological response. Cell-based assays are the first test of this capability.
-
Antiproliferative Assays: These assays measure a compound's ability to inhibit the growth of cancer cell lines. The resulting GI50 (concentration for 50% growth inhibition) is a critical indicator of cellular potency.[7][9][12]
-
Target Engagement & Pathway Modulation: Assays like Western blotting can confirm that the compound inhibits the phosphorylation of the target kinase or its downstream effectors within the cell.[4] This provides crucial mechanistic evidence that the observed anti-proliferative effect is indeed target-mediated.
Detailed Protocol: MTT Antiproliferation Assay
-
Cell Seeding: Cancer cells (e.g., HCT-116 for CDK2 inhibitors, a RET-fusion line for RET inhibitors) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrazolo[1,5-a]pyrimidine compounds are serially diluted and added to the wells. A vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After a few hours, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Readout: The absorbance of the purple solution is measured using a plate reader at ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Absorbance values are normalized to the vehicle control, and the data is plotted to generate a dose-response curve from which the GI50 or IC50 is calculated.
Visualizing the In Vitro Workflow
Caption: The In Vitro Characterization Cascade.
Pillar 2: The In Vivo Reality Check
Animal models are used to understand how a compound behaves in a whole organism, assessing its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetic (PK) Studies
A PK study determines a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Causality: A compound can have excellent in vitro potency, but if it is not absorbed orally, is cleared by the liver too quickly, or does not reach the target tissue in sufficient concentrations, it will fail in vivo. PK studies provide essential exposure data (e.g., plasma concentration over time, measured as AUC) that is needed to bridge the gap to efficacy. For example, studies on pyrazolo[1,5-a]pyrimidine RET inhibitors demonstrated good oral plasma exposure and significant brain penetration, which was crucial for their subsequent efficacy testing.[4]
Pharmacodynamic (PD) and Efficacy Studies
These studies test whether the compound can produce the desired therapeutic effect, typically using xenograft models where human cancer cells are implanted in immunocompromised mice.
-
Causality: This is the ultimate test of the therapeutic hypothesis. By treating tumor-bearing animals with the compound at various doses, we can determine if the exposure levels achieved in PK studies are sufficient to inhibit tumor growth (Tumor Growth Inhibition, TGI) or cause tumor regression.[4][10][12] This directly links the drug's concentration in the body to its anti-cancer effect.
Visualizing the In Vivo Workflow
Caption: Standard Preclinical In Vivo Evaluation Workflow.
Bridging the Gap: Establishing the IVIVC
IVIVC is the process of creating a predictive mathematical model that relates an in vitro property (like dissolution rate or cellular potency) to an in vivo response (like plasma concentration or tumor inhibition).[13][14] For pyrazolo[1,5-a]pyrimidines in oncology, this often means correlating the in vitro cellular IC50 with the in vivo plasma concentration required for anti-tumor efficacy.
The Correlation Challenge
Several factors can create a disconnect between in vitro and in vivo results:
-
Protein Binding: Compounds bind to plasma proteins in vivo, reducing the free (unbound) concentration available to act on the tumor. The in vitro cellular IC50 should be compared to the unbound plasma concentration in vivo.
-
Metabolism: The compound may be rapidly metabolized in vivo, leading to lower-than-expected exposure at the tumor site.
-
Tissue Distribution: The compound may not distribute effectively into the tumor tissue.
Case Study Example: A RET Kinase Inhibitor
A study on pyrazolo[1,5-a]pyrimidine RET inhibitors provides a clear example of a successful IVIVC.[4][5][6]
| Parameter | In Vitro Data | In Vivo Data (10 mg/kg, oral, daily) | Correlation Insight |
| Target Potency | Potent RET kinase inhibitor with >500-fold selectivity over KDR in cellular assays.[4][5][6] | Significant inhibition of RET phosphorylation in tumors.[4] | The in vitro mechanism of action translated directly to target inhibition in vivo. |
| Efficacy | N/A | Strong regression of RET-driven tumor xenografts.[4][5][6] | The potent cellular activity, combined with good PK, resulted in robust anti-tumor efficacy. |
| Pharmacokinetics | N/A | Good oral plasma exposure, half-life, and bioavailability; effective brain penetration.[4] | Favorable PK properties ensured that sufficient drug concentrations reached the tumor. |
| Tolerability | N/A | Well-tolerated at the efficacious 10 mg/kg dose. Higher doses were poorly tolerated.[4][6] | This established the therapeutic window and highlighted a key characteristic of the scaffold. |
This case demonstrates a Level A-like correlation where the in vitro profile (potency, selectivity) was predictive of the in vivo outcome (target modulation, efficacy, and tolerability) once pharmacokinetic properties were factored in.
Visualizing the IVIVC Framework
The following diagram illustrates the key signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine compounds in cancer, such as the TRK pathway.[11] Establishing that a compound can inhibit this pathway in vitro is the first step in predicting its in vivo anti-tumor effect.
Caption: Inhibition of the Trk Signaling Pathway.
Conclusion and Future Perspectives
Establishing a reliable in vitro-to-in vivo correlation for pyrazolo[1,5-a]pyrimidine compounds is not a linear process but an iterative cycle of design, testing, and analysis. A strong correlation hinges on a comprehensive understanding of a compound's intrinsic potency (in vitro biochemistry), its effects in a cellular system, and its ultimate fate and action within a whole organism (in vivo PK/PD).
For researchers in this field, the key is to integrate data from all stages. A potent compound with poor metabolic stability is unlikely to succeed.[15] Conversely, a compound with ideal pharmacokinetics but weak cellular activity will also fail. The most promising candidates are those that demonstrate a harmonious balance of potency, selectivity, cellular efficacy, and favorable drug-like properties.[3][10] By systematically building this integrated dataset, we can enhance the predictive power of our preclinical models, reduce the reliance on animal testing where possible, and ultimately improve the probability of clinical success for this important class of therapeutic agents.[3][16][17]
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Benchmarking New Pyrazolo[1,5-a]pyrimidine Derivatives Against Existing Kinase Inhibitors: A Comparative Guide
Introduction: The Rise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides an ideal framework for designing potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] This structural versatility has led to an explosion of research into novel pyrazolo[1,a]pyrimidine derivatives with enhanced selectivity and potency against specific cancer-driving kinases.[1] Several compounds based on this scaffold have already entered the market, underscoring their therapeutic potential.[1]
This guide provides a comprehensive, data-driven benchmark of new pyrazolo[1,5-a]pyrimidine derivatives, comparing their preclinical performance against established, FDA-approved kinase inhibitors. We will delve into the scientific rationale behind the development of dual-target inhibitors, present detailed head-to-head in vitro data, and explore the in vivo potential of this promising class of compounds. Our focus will be on a new series of derivatives designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), two key targets in cancer therapy.
The Rationale for Dual CDK2/TRKA Inhibition
The development of resistance to targeted cancer therapies is a significant clinical challenge. One promising strategy to overcome this is the development of drugs that can simultaneously inhibit multiple oncogenic pathways.
-
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition. Aberrant CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2]
-
Tropomyosin Receptor Kinase A (TRKA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF) or through chromosomal rearrangements (NTRK gene fusions), can drive tumor growth, proliferation, and survival.[3][4]
By co-targeting CDK2 and TRKA, it is hypothesized that a single therapeutic agent could not only halt cell cycle progression but also block critical survival signals, potentially leading to a more durable anti-tumor response and a lower likelihood of resistance. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent platform for developing such dual inhibitors.[5]
In Vitro Benchmarking: Head-to-Head Comparison
Here, we present a direct comparison of two novel pyrazolo[1,5-a]pyrimidine derivatives, Compound 6t and Compound 6s , against the FDA-approved drugs Ribociclib (a CDK4/6 inhibitor with activity against CDK2) and Larotrectinib (a pan-TRK inhibitor).
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK2 and TRKA was determined using a luminescence-based kinase assay. The principle of this assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK2/CycA2 and TRKA enzymes and their respective substrates were diluted in a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Compound Preparation: Test compounds and reference drugs were serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP were mixed in the wells of a 384-well plate. The test compound or vehicle (DMSO) was then added to initiate the reaction. The final DMSO concentration was kept below 1% to avoid solvent effects.
-
Incubation: The reaction plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection: An ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent was then added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: The luminescence was measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Determination: The concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative In Vitro Activity Data
The following table summarizes the IC50 values obtained for the novel pyrazolo[1,5-a]pyrimidine derivatives and the reference drugs.
| Compound | Target Kinase | IC50 (µM) | Reference Drug | Target Kinase | IC50 (µM) |
| Compound 6t | CDK2 | 0.09 | Ribociclib | CDK2 | 0.07 |
| TRKA | 0.45 | Larotrectinib | TRKA | 0.07 | |
| Compound 6s | CDK2 | 0.23 | |||
| TRKA | 0.45 |
Data sourced from a 2024 study on novel pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors.[5]
Interpretation of Results:
The data clearly demonstrates that the novel pyrazolo[1,5-a]pyrimidine derivative, Compound 6t , exhibits potent dual inhibitory activity against both CDK2 and TRKA, with IC50 values in the nanomolar range.[5] Its potency against CDK2 is comparable to that of the established drug, Ribociclib.[5] While its TRKA inhibition is slightly less potent than Larotrectinib, it is still in a highly active range.[5] Compound 6s also shows significant dual inhibitory activity.[5] This demonstrates the potential of the pyrazolo[1,5-a]pyrimidine scaffold to be engineered into highly potent, dual-targeting anticancer agents.
Signaling Pathway Intervention
The following diagram illustrates the signaling pathways targeted by these novel dual inhibitors.
In Vivo Efficacy: A Case Study with a Pyrazolo[1,5-a]pyrimidine CDK Inhibitor
While direct head-to-head in vivo comparative data for compounds 6t and 6s against Ribociclib and Larotrectinib is not yet publicly available, the anti-tumor activity of other potent pyrazolo[1,5-a]pyrimidine derivatives in xenograft models has been demonstrated, providing a strong proof-of-concept for this class of compounds. Here, we examine the in vivo efficacy of BS-194 (also designated as 4k) , a potent pyrazolo[1,5-a]pyrimidine inhibitor of CDKs.[2]
Experimental Protocol: Human Tumor Xenograft Model
The following is a generalized protocol for assessing the in vivo anti-tumor efficacy of an experimental compound.
Step-by-Step Methodology:
-
Cell Culture: Human tumor cells (e.g., A2780 ovarian carcinoma) are cultured in vitro under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to either a vehicle control group or a treatment group.
-
Drug Administration: The test compound (e.g., BS-194) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., 25 mg/kg daily). The control group receives the vehicle alone.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: The mean tumor volume for each group is plotted against time. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed differences.
-
Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be excised to analyze the levels of target biomarkers (e.g., phosphorylated Rb for a CDK inhibitor) to confirm the mechanism of action in vivo.
In Vivo Experimental Workflow
The diagram below outlines the key stages of the in vivo xenograft study.
In Vivo Efficacy of BS-194
In a study using a human tumor xenograft model, oral administration of BS-194 at 25 mg/kg resulted in significant inhibition of tumor growth.[2] Furthermore, analysis of the tumors from the treated mice showed a marked reduction in the phosphorylation of the CDK substrate, retinoblastoma protein (Rb), confirming that the anti-tumor effect was mediated by the inhibition of CDK activity in vivo.[2]
While this study did not include a direct comparison with Ribociclib, the demonstrated oral bioavailability and anti-tumor efficacy of BS-194 in a preclinical model are highly encouraging and strongly support the further development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors for cancer therapy.[2]
Conclusion and Future Directions
The new pyrazolo[1,5-a]pyrimidine derivatives, exemplified by compounds 6t and 6s, represent a significant advancement in the development of dual-acting kinase inhibitors. The head-to-head in vitro data clearly demonstrates that these compounds are highly potent and their dual-targeting of CDK2 and TRKA provides a strong rationale for their potential to overcome drug resistance.
The in vivo efficacy of the related pyrazolo[1,5-a]pyrimidine, BS-194, in a human tumor xenograft model further validates the therapeutic potential of this scaffold.[2] Future studies should focus on direct in vivo head-to-head comparisons of these new dual inhibitors against the current standards of care, Ribociclib and Larotrectinib. Such studies will be crucial in determining their true clinical potential and positioning them for further development as next-generation cancer therapeutics.
The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds immense promise for the discovery of novel, effective, and durable treatments for a wide range of cancers.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to a multitude of biological targets.[1] This is particularly true in the realm of protein kinase inhibition, where this heterocyclic system is a key component of several clinically approved and investigational drugs.[2][3] Derivatives of the core molecule, Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, have shown potent inhibitory activity against a range of kinases, including Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase 9 (CDK9), and Epidermal Growth Factor Receptor (EGFR).[1][2][4]
However, the very versatility of this scaffold necessitates a rigorous and early assessment of its cross-reactivity profile. The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the human kinome.[5] This conservation creates a significant risk of "off-target" binding, where an inhibitor designed for one kinase inadvertently inhibits others.[6] Such unintended interactions can lead to cellular toxicity, unforeseen side effects, or a misinterpretation of the compound's mechanism of action.[1][7] Conversely, a well-defined "polypharmacology" profile, where an inhibitor intentionally engages a specific set of targets, can be therapeutically advantageous.[8]
This guide provides a comprehensive framework for profiling the cross-reactivity of novel inhibitors based on the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for both biochemical and cell-based assays, and present a comparative analysis to contextualize the resulting data.
The Foundation: Kinome-Wide Biochemical Profiling
The initial and most crucial step is to understand the inhibitor's intrinsic affinity and inhibitory potential against a broad representation of the human kinome in a purified, cell-free system. This approach provides a global view of selectivity and identifies potential liabilities early in the discovery pipeline.[9][10] High-throughput screening against large kinase panels is the industry standard for this purpose.[11]
The general workflow involves testing the compound at one or more concentrations against hundreds of purified kinases and measuring the residual enzyme activity.
Caption: High-level workflow for large-panel biochemical kinase profiling.
Experimental Protocol: Large-Panel Kinase Screen (Luminescence-Based)
This protocol describes a typical activity-based assay that quantifies the amount of ADP produced as a proxy for kinase activity. The less ADP produced in the presence of the inhibitor, the more potent the inhibition.
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of intermediate dilutions in DMSO to achieve the desired final assay concentrations.
-
Assay Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into the wells of a 384-well assay plate. Include wells for a positive control (a broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate in reaction buffer to each well. The kinase concentration should be optimized to ensure the reaction remains in the linear range.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The ATP concentration is critical; screening at the Kₘ for ATP often reveals higher potency, while screening at a physiological concentration (~1 mM) may be more biologically relevant.[12]
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) to each well. This reagent first quenches the kinase reaction by depleting the remaining ATP and then converts the ADP produced into a luminescent signal.
-
Signal Reading: After a 30-minute incubation, read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO controls. A common threshold for a "hit" is >80% inhibition at a 1 µM compound concentration.
The Reality Check: Cell-Based Target Engagement
While biochemical assays are essential, they do not fully recapitulate the cellular environment. Factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly alter an inhibitor's potency and selectivity.[8] Therefore, validating primary hits in a cellular context is a mandatory step to confirm on-target activity and identify potential off-target effects in a more physiologically relevant system.[13]
Cell-based target engagement assays directly measure the interaction between an inhibitor and its target protein within living cells.
Caption: Workflow for a NanoBRET™ cell-based target engagement assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase target in live cells.[14] Binding of the test compound displaces a fluorescent tracer, leading to a loss of BRET signal.
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293) that expresses the kinase of interest fused to a NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a 96-well white assay plate and allow them to attach overnight.
-
Compound Dosing: Treat the cells with a serial dilution of the test inhibitor for 2 hours.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind the target kinase. The tracer concentration should be optimized to be at or below its Kₑ in the cellular assay.
-
Substrate Addition: Immediately prior to reading, add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Read the plate using a luminometer equipped with two filters to detect the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) signals simultaneously.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
Comparative Analysis: Contextualizing Selectivity
The raw output of a kinome screen is a vast dataset. To derive meaning, it's crucial to compare the profile of a novel inhibitor with that of known, well-characterized compounds. This comparison helps to classify the inhibitor's selectivity profile and anticipate potential biological outcomes.
Let's consider a hypothetical derivative, PZP-Inhibitor-A , and compare its biochemical inhibition profile against two alternative kinase inhibitors: Stauro-Like-B , a promiscuous ATP-competitive inhibitor, and Imatinib-Like-C , a more selective Type II inhibitor.
| Kinase Target | PZP-Inhibitor-A (IC₅₀ nM) | Stauro-Like-B (IC₅₀ nM) | Imatinib-Like-C (IC₅₀ nM) |
| TRKA (Primary Target) | 5 | 10 | 1,500 |
| TRKB | 8 | 12 | 1,800 |
| TRKC | 15 | 15 | 2,500 |
| CDK9 | 50 | 25 | >10,000 |
| VEGFR2 | 850 | 30 | 250 |
| SRC | 1,200 | 5 | 800 |
| ABL1 | >10,000 | 20 | 25 |
| EGFR | 2,500 | 100 | >10,000 |
| PIM1 | 75 | 8 | >10,000 |
Interpretation and Causality:
-
PZP-Inhibitor-A: This compound demonstrates high potency for its intended TRK family targets. However, it also shows significant activity against CDK9 and PIM1. This is a known characteristic of some pyrazolo[1,5-a]pyrimidine scaffolds and represents a key axis for optimization.[4][15] The >100-fold selectivity window against VEGFR2 and SRC suggests a lower risk of toxicities associated with inhibiting those pathways.
-
Stauro-Like-B: This compound is highly promiscuous, inhibiting nearly all tested kinases with high potency. While useful as a positive control, its lack of selectivity makes it unsuitable as a specific pharmacological probe to study TRK signaling.[5]
-
Imatinib-Like-C: This compound is highly selective for its intended targets (ABL1) and has some activity against VEGFR2, but it is effectively inactive against the TRK family.[7] It serves as a good example of a selective inhibitor from a different chemical class and highlights the distinct profiles achievable with different scaffolds.
Conclusion
A thorough cross-reactivity assessment is not merely a checkbox in the drug discovery process; it is a fundamental investigation into the molecular behavior of a potential therapeutic. For inhibitors derived from the versatile this compound scaffold, this process is paramount. By integrating comprehensive biochemical profiling with targeted cell-based validation, researchers can build a high-confidence profile of their compound's activity. This multi-faceted approach, which moves from broad, high-throughput screening to focused, physiologically relevant assays, is the most reliable path to understanding both the on-target potential and the off-target risks. The resulting data not only guides the selection of lead candidates but also provides crucial insights that can predict clinical efficacy and safety, ultimately accelerating the development of novel, effective, and safe medicines.[8][14]
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Patel, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
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Rawson, P., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Shaikh, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Patel, H., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Cellular and Molecular Life Sciences. Available at: [Link]
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Stork, C., et al. (2019). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. Available at: [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. Available at: [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link] (Note: A more general reference on off-target effects as the original link was not accessible).
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Shaikh, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link] (Note: A more general reference on selectivity as the original link was not accessible).
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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Aminopyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology and other therapeutic areas.[1][2] Its rigid, planar structure is amenable to extensive chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[1] However, the very nature of kinase inhibitors, which often target the highly conserved ATP-binding pocket, presents a significant challenge: the potential for off-target effects.[1][3] These unintended interactions can lead to toxicity, reduced efficacy, and are a major cause of clinical trial failures. Therefore, a rigorous and comprehensive evaluation of off-target effects is not just a regulatory hurdle, but a critical component of developing safe and effective therapeutics.
This guide provides an in-depth comparison of methodologies to assess the off-target profiles of aminopyrazolo[1,5-a]pyrimidine compounds, supported by experimental data and detailed protocols. As a senior application scientist, my aim is to equip you with the knowledge to design and execute self-validating experimental workflows that yield a clear and accurate understanding of your compound's selectivity.
The Imperative of Off-Target Profiling in Kinase Inhibitor Development
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] The human kinome comprises over 500 members, and achieving absolute selectivity for a single kinase is a formidable challenge. Off-target binding can lead to a cascade of unintended biological consequences, from mild side effects to severe toxicity.[3] For the aminopyrazolo[1,5-a]pyrimidine class, where derivatives have been developed against a multitude of kinases such as Trk, Pim-1, CDK2, and PI3Kδ, understanding the kinome-wide interaction landscape is paramount.[4][5][6][7][8][9]
A well-characterized selectivity profile not only de-risks a development program by identifying potential liabilities early on but can also unveil opportunities for polypharmacology, where engaging multiple targets may offer a therapeutic advantage.
A Multi-pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects relies on a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomics approaches. No single method tells the whole story; instead, the convergence of data from these orthogonal approaches provides the highest degree of confidence in a compound's selectivity profile.
Caption: A multi-faceted workflow for evaluating off-target effects.
Comparative Analysis of Aminopyrazolo[1,5-a]pyrimidine Selectivity
The selectivity of aminopyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution patterns around the core scaffold. Modifications can be strategically employed to enhance interactions with the target kinase while reducing affinity for off-target kinases.[4] Below is a comparison of the selectivity profiles of different aminopyrazolo[1,5-a]pyrimidine compounds from published studies.
Case Study 1: Pim-1/Flt-3 Kinase Inhibitors
In a study aimed at developing selective Pim-1 kinase inhibitors, a series of pyrazolo[1,5-a]pyrimidine compounds were synthesized and profiled against a panel of 119 oncogenic kinases.[6] This provides an excellent example of how broad kinase profiling can reveal both on-target potency and off-target liabilities.
| Compound ID | Primary Target | IC50 (nM) vs. Pim-1 | IC50 (nM) vs. Pim-2 | Selectivity Score S(50) at 1µM | Notable Off-Targets (>50% inhibition at 1µM) | Reference |
| Compound 1 | Pim-1 | 52,000 | >10,000 | - | - | [6] |
| Compound 21 | Pim-1/Flt-3 | 12 | 1,200 | 0.14 | Flt-3, JAK3, TRKA, ABL, Aurora A/B | [6] |
Note: The selectivity score S(50) is the ratio of kinases in the panel inhibited by >50% at a 1µM concentration. A lower score indicates higher selectivity.[6]
This data clearly demonstrates the successful optimization of the pyrazolo[1,5-a]pyrimidine scaffold from a weakly active hit to a potent and relatively selective inhibitor.[6] While Compound 21 potently inhibits Pim-1, the kinome scan reveals significant activity against Flt-3 and other kinases, which would require further investigation.[6]
Case Study 2: Macrocyclic NAK Family Kinase Inhibitors
A recent study explored the macrocyclization of a pyrazolo[1,5-a]pyrimidine scaffold to develop selective inhibitors for the Numb-associated kinase (NAK) family, including AAK1.[10] The compounds were tested against a panel of 102 human kinases.
| Compound ID | Primary Target | KD (nM) vs. AAK1 | KD (nM) vs. BIKE | KD (nM) vs. GAK | Notable Off-Targets (KD < 100 nM) | Reference |
| LP-935509 (linear) | AAK1/BIKE | 3 | 14 | 320 (IC50) | Multiple | [10] |
| Compound 16 (macrocycle) | AAK1 | 15 | 210 | >10,000 | GAK (240 nM), MAP4K4 (64 nM) | [10] |
| Compound 18 (macrocycle) | AAK1/BIKE/GAK | 1.8 | 3.3 | 2.9 | Multiple | [10] |
This study highlights how structural constraints, in this case, macrocyclization, can significantly enhance selectivity. The linear precursor, LP-935509, is a potent inhibitor of both AAK1 and BIKE.[10] In contrast, the macrocyclic compound 16 demonstrates a clear preference for AAK1 over BIKE and GAK, with only one other kinase (MAP4K4) showing potent inhibition.[10]
Experimental Protocols for Key Assays
Scientific integrity demands reproducible and well-controlled experiments. The following are detailed, step-by-step methodologies for key assays in off-target effect evaluation.
Protocol 1: In Vitro Kinase Selectivity Profiling using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[11][12][13][14][15]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[11][15]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare the kinase dilution buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[13]
-
Reconstitute the Kinase Detection Substrate in Kinase Detection Buffer to create the Kinase Detection Reagent.[12]
-
Prepare serial dilutions of the aminopyrazolo[1,5-a]pyrimidine compound in DMSO, then dilute further in the appropriate assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture, which includes the kinase, substrate, and ATP in the kinase buffer.[12]
-
Add the test compound at various concentrations. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement using the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing target engagement in a cellular environment.[16][17][18][19] It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[16][19]
Principle: Cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays. A shift in the melting curve in the presence of the compound indicates target engagement.[17][19]
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with various concentrations of the aminopyrazolo[1,5-a]pyrimidine compound or DMSO vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[20]
-
-
Cell Lysis and Protein Solubilization:
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting, ELISA, or a proximity-based assay like AlphaLISA®.[17]
-
-
Data Analysis:
-
For each temperature, normalize the amount of soluble protein to the amount at the lowest temperature (e.g., 37°C).
-
Plot the normalized soluble protein fraction against temperature to generate melting curves for the vehicle and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization and target engagement.
-
To determine an EC50 for target engagement, an isothermal dose-response experiment can be performed at a single temperature chosen from the melting curve.[19]
-
Concluding Remarks for the Drug Development Professional
The evaluation of off-target effects is a critical and non-negotiable aspect of developing aminopyrazolo[1,5-a]pyrimidine-based therapeutics. A thorough understanding of a compound's selectivity profile is essential for interpreting its biological activity, predicting potential toxicities, and ultimately, for the successful translation from bench to bedside.
The causality behind the experimental choices presented here is rooted in the principle of orthogonal validation. Broad, biochemical kinome screening provides a comprehensive, albeit in vitro, view of a compound's interaction landscape. Cell-based target engagement assays like CETSA® then confirm that these interactions occur in a more physiologically relevant context. Finally, unbiased chemical proteomics approaches can identify unexpected off-targets that may not be present in a predefined kinase panel.
By integrating these diverse methodologies, researchers can build a robust and reliable data package that not only satisfies regulatory requirements but also provides a deep, mechanistic understanding of their aminopyrazolo[1,5-a]pyrimidine compounds. This knowledge is the foundation upon which safe and effective medicines are built.
References
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). NIH. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). MDPI. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). PMC - PubMed Central. Retrieved from [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. Retrieved from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved from [Link]
-
Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). ResearchGate. Retrieved from [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2024). PubMed. Retrieved from [Link]
-
Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. (2007). PubMed. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. Retrieved from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate: An Evaluation of Reproducibility and Efficiency
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, a valuable building block in medicinal chemistry, is no exception. Its fused pyrazolo[1,5-a]pyrimidine core is a recurring motif in a variety of biologically active compounds. This guide provides an in-depth comparison of two published methods for the synthesis of this important molecule, with a critical focus on their reproducibility, efficiency, and the underlying chemical principles.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitution patterns and hydrogen bonding interactions, making it an attractive framework for designing molecules that can effectively interact with biological targets. The title compound, this compound (CAS No: 43024-66-4), with its strategically placed amino and carboxylate groups, offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Synthetic Strategies: A Tale of Two Cyclizations
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically relies on the cyclization of a suitably substituted 5-aminopyrazole precursor. The two methods detailed below both commence with the formation of a key intermediate, Ethyl 5-amino-1H-pyrazole-4-carboxylate, but diverge in their approach to constructing the fused pyrimidine ring.
Method 1: The Classic Condensation with Ethyl Ethoxymethylenecyanoacetate
This widely cited method represents a robust and traditional approach to the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. The strategy involves a two-step process: first, the synthesis of the 5-aminopyrazole intermediate, followed by its cyclocondensation with ethyl ethoxymethylenecyanoacetate.
Experimental Protocol - Method 1
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
To a solution of hydrazine hydrate (1.0 eq) in ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to facilitate precipitation.
-
Collect the resulting solid by filtration, wash with cold ethanol, and dry under vacuum to afford Ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.
Step 2: Synthesis of this compound
-
Suspend Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl ethoxymethylenecyanoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as triethylamine or piperidine.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound.
Method 2: Microwave-Assisted Synthesis via Reaction with Malononitrile
In a quest for more efficient and environmentally friendly synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This method utilizes the reaction of the same 5-aminopyrazole precursor with malononitrile under microwave irradiation, often leading to significantly reduced reaction times and improved yields.
Experimental Protocol - Method 2
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
(This step is identical to Step 1 in Method 1)
Step 2: Microwave-Assisted Synthesis of this compound
-
In a microwave-safe reaction vessel, combine Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq), malononitrile (1.2 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of a base, for instance, potassium carbonate or sodium ethoxide.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (typically 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization to obtain this compound.
Comparative Analysis
| Parameter | Method 1: Conventional Heating | Method 2: Microwave-Assisted Synthesis |
| Reaction Time | 8-12 hours (cyclization step) | 15-30 minutes (cyclization step) |
| Energy Consumption | High | Low |
| Typical Yield | Moderate to Good | Good to Excellent |
| Scalability | Readily scalable | Scalability can be challenging with standard lab equipment |
| Safety Considerations | Standard handling of flammable solvents | Requires specialized microwave equipment and caution with sealed vessels at high pressure |
| Reproducibility | Generally high, but can be sensitive to heating consistency | Highly reproducible with precise control of microwave parameters |
Causality Behind Experimental Choices
The choice of reagents and conditions in both methods is guided by well-established principles of organic chemistry.
-
Formation of the Pyrazole Ring: The initial step in both methods, the synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate, is a classic example of the Knorr pyrazole synthesis. The reaction between a hydrazine and a β-ketoester or its equivalent (in this case, ethyl (ethoxymethylene)cyanoacetate) is a highly reliable method for constructing the pyrazole core.
-
Pyrimidine Ring Annulation:
-
In Method 1 , ethyl ethoxymethylenecyanoacetate serves as a three-carbon electrophilic building block. The reaction proceeds through an initial Michael-type addition of the exocyclic amino group of the pyrazole onto the electron-deficient double bond of ethyl ethoxymethylenecyanoacetate, followed by an intramolecular cyclization and elimination of ethanol and hydrogen cyanide to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system. The basic catalyst facilitates the initial nucleophilic attack.
-
Method 2 employs malononitrile, another common precursor for pyrimidine synthesis. Under microwave irradiation, the reaction is significantly accelerated. The proposed mechanism likely involves an initial Knoevenagel condensation between the 5-amino group and one of the nitrile groups of malononitrile, followed by an intramolecular Thorpe-Ziegler type cyclization to form the pyrimidine ring. The high temperatures achieved rapidly in a sealed microwave vessel drive the reaction to completion in a much shorter timeframe.
-
Visualizing the Synthetic Workflows
Caption: Workflow for the conventional synthesis of this compound (Method 1).
Caption: Workflow for the microwave-assisted synthesis of this compound (Method 2).
Conclusion and Recommendations
Both presented methods offer viable routes to this compound.
-
Method 1 is a classic, well-documented procedure that is highly reproducible and easily scalable, making it suitable for large-scale production where reaction time is less of a critical factor. Its reliance on conventional heating makes it accessible to any standard organic synthesis laboratory.
-
Method 2 represents a significant improvement in terms of reaction time and energy efficiency. For rapid lead optimization and library synthesis in a research and development setting, the microwave-assisted approach is highly advantageous. While initial investment in specialized equipment is necessary, the gains in productivity can be substantial.
The choice between these methods will ultimately depend on the specific needs of the laboratory, including the desired scale of the synthesis, the availability of equipment, and the importance of time and energy efficiency. For routine and large-scale synthesis, the conventional method remains a reliable workhorse. For rapid, small-scale synthesis and methods development, the microwave-assisted protocol is the superior choice.
References
Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, is not merely a procedural task but a critical component of a robust safety culture and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic compound in medicinal chemistry, forming the basis for a wide range of bioactive molecules with therapeutic potential, including their use as antitumor agents.[1][2][3] Given their biological activity, it is imperative to manage the waste generated from these compounds with the utmost care.
Understanding the Compound: Hazard Profile
-
Harmful if swallowed. [7]
-
Causes skin irritation. [7]
-
Causes serious eye irritation. [7]
-
May cause respiratory irritation. [7]
Based on these classifications, it is prudent to handle this compound with the same level of caution.
Table 1: Hazard and Precautionary Summary
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed | Do not eat, drink or smoke when using this product.[7] |
| Causes skin irritation | Wear protective gloves/protective clothing.[7] |
| Causes serious eye irritation | Wear eye protection/face protection.[7] |
| May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[7] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by a licensed disposal facility. At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[6][9]
-
Designate a Waste Stream: this compound waste should be classified as hazardous chemical waste .[6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.
-
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong bases, and strong reducing agents.[10] Store acids and bases separately.[5]
Step 2: Containerization
The choice of waste container is crucial to prevent leaks and reactions.
-
Select a Compatible Container: Use a container made of a material that does not react with the chemical. For solid waste, a clearly labeled, sealable bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof container with a screw-top cap.[8]
-
Container Integrity: Ensure the container is in good condition, with no cracks or deterioration.[5]
-
Headspace: Do not fill liquid waste containers to more than 90% of their capacity to allow for expansion.[8][11]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" Label: As soon as you begin collecting waste in a container, it must be labeled with the words "Hazardous Waste".[5][12]
-
Complete the Label: The label must include:
Step 4: Storage
Proper storage of hazardous waste is critical to prevent accidents and ensure compliance.
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be close to the point of generation and under the direct supervision of laboratory personnel.[5][8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains.[8]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[11][12]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory at one time.[12]
Step 5: Disposal and Collection
-
Arrange for Pickup: Once the waste container is full (or after one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[5][8]
-
Do Not Dispose Down the Drain: This chemical should not be disposed of down the drain.[5][12]
-
Do Not Dispose of as Regular Trash: Solid waste contaminated with this chemical should not be disposed of in the regular trash.[12]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, if the compound is water-soluble, or an appropriate organic solvent).[12]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[12]
-
Deface Label: Completely remove or deface the original chemical label on the container.[12]
-
Dispose of Container: The triple-rinsed and defaced container can now be disposed of in the regular trash.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all applicable environmental regulations.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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RSC Publishing. (2020, October 29). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
-
Periodica Polytechnica. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
PubMed. (2022, November 15). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Retrieved from [Link]
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PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, heterocyclic compounds like Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate represent a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The biological potential of such molecules, however, necessitates a profound respect for safety and a meticulous approach to their handling. This guide provides an in-depth, experience-driven framework for the safe operational use and disposal of this compound, ensuring the well-being of our researchers and the integrity of our scientific endeavors.
I. Hazard Assessment and Core Protective Measures
Given the powdered nature of this compound and its potential for biological activity, the primary routes of exposure are inhalation, dermal contact, and accidental ingestion. Our immediate goal is to establish a robust barrier between the researcher and the chemical.
Table 1: Hazard Profile and Rationale for PPE Selection
| Potential Hazard | Rationale for Precaution | Primary PPE Recommendation |
| Eye Irritation | Analogous compounds are classified as eye irritants.[7] Fine powders can easily become airborne and contact the eyes. | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[8][9][10] |
| Skin Irritation/Toxicity | Dermal contact is a primary route of exposure. Pyrazole derivatives can be toxic upon skin contact.[8] | Chemically resistant gloves (nitrile is a suitable first choice) and a laboratory coat are essential.[8][11] For extended handling, consider double-gloving. |
| Respiratory Tract Irritation | Inhalation of fine chemical dust can cause respiratory irritation. | All handling of the powdered compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] |
| Unknown Long-Term Effects | As a novel compound, the full toxicological profile is not yet established. Some pyrazolopyrimidine derivatives have shown cytotoxic effects.[3][4][5][6] | A conservative approach is warranted. The consistent use of all recommended PPE is critical to minimize any potential long-term health risks. |
II. Personal Protective Equipment (PPE): A Step-by-Step Protocol
The selection and proper use of PPE is not merely a procedural step but a critical component of a self-validating safety system. Each element of the PPE ensemble is chosen to address a specific risk.
Pre-Operational PPE Donning Procedure:
-
Footwear: Ensure closed-toe shoes are worn. No sandals or open-toed footwear are permitted in the laboratory.[9]
-
Lab Coat: Don a clean, long-sleeved laboratory coat. This should be fully buttoned to provide maximum coverage.[8]
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[9]
-
Gloves: Select chemically resistant gloves, such as nitrile gloves.[8][11] Before use, inspect gloves for any signs of degradation or puncture. Ensure the gloves extend over the cuffs of the lab coat.[12]
-
Respiratory Protection: All manipulations of the solid compound must be performed within a chemical fume hood.[8] For situations with a higher risk of aerosolization, such as large-scale transfers or spill clean-up, a NIOSH-approved N95 respirator should be worn.[12]
Post-Operational PPE Doffing Procedure (to prevent cross-contamination):
-
Gloves: Remove gloves first, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Remove your lab coat, turning the sleeves inside out. Hang it in the designated area or dispose of it if it is contaminated.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
III. Operational and Disposal Plans
A seamless integration of safety into the experimental workflow is paramount. This extends from the moment the compound is handled to its final disposal.
Handling and Weighing:
-
Location: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne particles.[13]
-
Weighing: When weighing, use a balance inside the fume hood or in a designated weighing enclosure. Use anti-static weighing paper or boats to prevent dispersal of the powder.
-
Spill Preparedness: Have a chemical spill kit readily accessible. For a small powder spill, gently cover it with an absorbent material, then carefully scoop it into a labeled hazardous waste container. Avoid dry sweeping, which can generate dust.
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers closed when not in use.
Waste Disposal:
All materials contaminated with this compound must be treated as hazardous waste.[8]
-
Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain.[14]
-
Sharps: Contaminated needles, syringes, or glassware should be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.[8]
-
Container Management: All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[8][14]
IV. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
V. Workflow and Decision Making
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
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American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ASHP. Retrieved from [Link]
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Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. Retrieved from [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
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Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Hazmat School. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Seton. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Retrieved from [Link]
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University of Rhode Island Environmental Health and Safety. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Retrieved from [Link]
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Ghorab, M. M., et al. (2012). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrazolopyrimidine. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. Retrieved from [Link]
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Abou-Seri, S. M., et al. (2018). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Retrieved from [Link]78/]([Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
